molecular formula C20H21N7O2 B12386795 CC214-1

CC214-1

Número de catálogo: B12386795
Peso molecular: 391.4 g/mol
Clave InChI: FFGUSRSMWFYKGK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CC214-1 is a useful research compound. Its molecular formula is C20H21N7O2 and its molecular weight is 391.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C20H21N7O2

Peso molecular

391.4 g/mol

Nombre IUPAC

3-[2-(oxan-4-yl)ethyl]-5-[4-(1H-1,2,4-triazol-5-yl)phenyl]-1H-imidazo[4,5-b]pyrazin-2-one

InChI

InChI=1S/C20H21N7O2/c28-20-25-18-19(27(20)8-5-13-6-9-29-10-7-13)24-16(11-21-18)14-1-3-15(4-2-14)17-22-12-23-26-17/h1-4,11-13H,5-10H2,(H,21,25,28)(H,22,23,26)

Clave InChI

FFGUSRSMWFYKGK-UHFFFAOYSA-N

SMILES canónico

C1COCCC1CCN2C3=NC(=CN=C3NC2=O)C4=CC=C(C=C4)C5=NC=NN5

Origen del producto

United States

Foundational & Exploratory

The Dual mTORC1/mTORC2 Inhibitor CC214-1: A Technical Guide to its Mechanism of Action in Glioblastoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most challenging malignancies to treat, with hyperactivation of the mTOR pathway occurring in nearly 90% of cases.[1][2][3] While first-generation allosteric mTOR inhibitors like rapamycin have shown limited clinical efficacy, a new generation of ATP-competitive mTOR kinase inhibitors offers a more comprehensive approach by targeting both mTORC1 and mTORC2 complexes.[1][4] This technical guide provides an in-depth analysis of the mechanism of action of CC214-1, a potent and selective mTOR kinase inhibitor, in glioblastoma. We will delve into its molecular interactions, cellular effects, and the key determinants of sensitivity and resistance, supported by quantitative data and detailed experimental protocols.

Introduction: The Rationale for Targeting mTOR in Glioblastoma

The phosphatidylinositol-3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in glioblastoma, often driven by mutations such as PTEN loss and EGFR amplification, makes it a prime therapeutic target. mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2. While rapamycin and its analogs (rapalogs) allosterically inhibit mTORC1, they do not affect mTORC2 signaling, which can lead to feedback activation of AKT and limit their therapeutic efficacy. ATP-competitive mTOR kinase inhibitors, such as this compound, overcome this limitation by directly targeting the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.

This compound: A Dual mTOR Kinase Inhibitor

This compound is a second-generation, ATP-competitive mTOR kinase inhibitor designed for in vitro studies, with its counterpart CC214-2 developed for in vivo applications. Its mechanism of action centers on the direct inhibition of the kinase activity of mTOR, preventing the phosphorylation of downstream substrates of both mTORC1 and mTORC2.

Molecular Mechanism of Action

This compound competitively binds to the ATP-binding pocket of the mTOR kinase domain. This direct inhibition prevents the phosphorylation of key downstream effectors of both mTORC1 and mTORC2.

  • mTORC1 Inhibition: this compound effectively suppresses the phosphorylation of 4E-BP1 and S6 kinase (S6K), critical regulators of protein translation. This leads to a reduction in the synthesis of proteins essential for cell growth and proliferation.

  • mTORC2 Inhibition: this compound also blocks the mTORC2-mediated phosphorylation of AKT at Serine 473. This inhibition disrupts the full activation of AKT, a key survival kinase, thereby promoting apoptosis.

The dual inhibition of mTORC1 and mTORC2 by this compound results in a more potent and sustained suppression of the mTOR pathway compared to rapalogs.

mTOR_Signaling_Pathway GF Growth Factors (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFRvIII) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT phosphorylates (S473) S6K S6K mTORC1->S6K phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Autophagy Autophagy mTORC1->Autophagy inhibits Translation Protein Translation S6K->Translation eIF4E eIF4E _4EBP1->eIF4E eIF4E->Translation Proliferation Cell Growth & Proliferation Translation->Proliferation CC214_1 This compound CC214_1->mTORC2 inhibits CC214_1->mTORC1 inhibits CC214_1->Autophagy induces CellDeath Cell Death Autophagy->CellDeath prevents Chloroquine Chloroquine Chloroquine->Autophagy inhibits

Caption: mTOR signaling pathway and the inhibitory action of this compound.

In Vitro and In Vivo Efficacy of this compound in Glioblastoma

Quantitative Analysis of In Vitro Activity

This compound demonstrates potent anti-proliferative effects across a panel of glioblastoma cell lines. The U87EGFRvIII cell line, which harbors the constitutively active EGFRvIII mutation, is particularly sensitive to this compound.

Cell LineGenetic BackgroundThis compound IC50 (µM)Reference
U87EGFRvIIIEGFRvIII mutant, PTEN null~0.5
U87Wild-type EGFR, PTEN null>1
U87EGFRvIII/PTENEGFRvIII mutant, PTEN wild-type>2
LN229PTEN wild-type>10
U251PTEN mutant>10

Table 1: In Vitro Proliferative IC50 Values for this compound in Glioblastoma Cell Lines.

In Vivo Anti-Tumor Activity

In preclinical intracranial glioblastoma models, the in vivo counterpart, CC214-2, significantly inhibits tumor growth. In an orthotopic xenograft model using U87EGFRvIII cells, CC214-2 treatment led to a significant suppression of tumor growth by approximately 50%.

Determinants of Sensitivity and Resistance to this compound

EGFRvIII Expression and PTEN Loss as Sensitizing Factors

Glioblastoma cells expressing the constitutively active EGFRvIII mutant and those with loss of the tumor suppressor PTEN exhibit heightened sensitivity to this compound. These genetic alterations lead to strong hyperactivation of the PI3K/AKT/mTOR pathway, making the cancer cells more dependent on this signaling axis for their survival and proliferation.

Autophagy as a Mechanism of Resistance

A critical finding is that this compound treatment potently induces autophagy in glioblastoma cells. This autophagic response serves as a protective mechanism, preventing the tumor cells from undergoing apoptosis.

Pharmacological or genetic inhibition of autophagy significantly sensitizes glioblastoma cells to this compound-induced cell death. The combination of this compound with the autophagy inhibitor chloroquine abrogates the protective autophagic response, leading to enhanced apoptotic cell death, particularly in EGFRvIII-expressing tumor cells.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies GBM_cells Glioblastoma Cell Lines Treatment_vitro Treat with this compound +/- Chloroquine GBM_cells->Treatment_vitro Viability Cell Viability Assay (Trypan Blue) Treatment_vitro->Viability Western Western Blot (p-S6, p-4E-BP1, p-AKT, LC3B) Treatment_vitro->Western Orthotopic Orthotopic Xenograft (U87EGFRvIII) Treatment_vivo Treat with CC214-2 +/- Chloroquine Orthotopic->Treatment_vivo Tumor_growth Monitor Tumor Growth (Bioluminescence Imaging) Treatment_vivo->Tumor_growth IHC Immunohistochemistry (p-S6, Ki-67, TUNEL) Treatment_vivo->IHC

Caption: Experimental workflow for evaluating this compound efficacy.

Detailed Experimental Protocols

Cell Viability Assay
  • Cell Seeding: Seed 15,000 glioblastoma cells per well in 12-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 2, 5, and 10 µmol/L). For combination studies, add chloroquine at a concentration of 10 µmol/L.

  • Incubation: Incubate the cells for 3 days.

  • Cell Counting: Assess cell viability by trypan blue exclusion using a hemocytometer or an automated cell counter.

  • Data Analysis: Normalize cell counts to a dimethyl sulfoxide (DMSO) control and calculate IC50 values.

Western Blotting
  • Cell Lysis: After treatment with this compound for a specified duration (e.g., 8 hours), lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against p-S6 (Ser 235-236), p-4E-BP1 (Thr 37-46), p-Akt (Ser 473), LC3B, and a loading control (e.g., β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

Orthotopic Intracranial Xenograft Model
  • Cell Implantation: Stereotactically implant U87EGFRvIII cells expressing luciferase into the brains of immunocompromised mice.

  • Tumor Establishment: Monitor tumor growth via bioluminescence imaging.

  • Treatment: Once tumors are established, randomize the mice into treatment groups and administer CC214-2 (the in vivo analog of this compound) and/or chloroquine.

  • Tumor Monitoring: Continue to monitor tumor growth throughout the treatment period.

  • Endpoint Analysis: At the end of the study, harvest the brains for immunohistochemical analysis of markers for proliferation (Ki-67), apoptosis (TUNEL), and mTOR pathway activity (p-S6).

Logical_Relationship cluster_combination Combination Therapy CC214_1 This compound mTOR_Inhibition Dual mTORC1/mTORC2 Inhibition CC214_1->mTOR_Inhibition Proliferation_Inhibition Inhibition of Cell Growth & Proliferation mTOR_Inhibition->Proliferation_Inhibition Autophagy_Induction Induction of Autophagy mTOR_Inhibition->Autophagy_Induction Apoptosis Enhanced Apoptosis Resistance Resistance to Apoptosis Autophagy_Induction->Resistance Chloroquine Chloroquine Autophagy_Inhibition Inhibition of Autophagy Chloroquine->Autophagy_Inhibition Autophagy_Inhibition->Apoptosis

Caption: Logical flow of this compound action and resistance in glioblastoma.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for glioblastoma by effectively targeting both mTORC1 and mTORC2. The identification of EGFRvIII expression and PTEN loss as biomarkers of sensitivity provides a potential avenue for patient stratification. The discovery of autophagy as a key resistance mechanism highlights the importance of combination therapies. Future research should focus on the clinical development of brain-penetrant mTOR kinase inhibitors, both as single agents in molecularly selected patient populations and in combination with autophagy inhibitors to overcome resistance and improve therapeutic outcomes for patients with glioblastoma.

References

The Dual mTORC1/mTORC2 Kinase Inhibitor CC214-1: A Technical Guide to its Function in Glioblastoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the function and mechanism of action of CC214-1, a selective, ATP-competitive dual inhibitor of mTORC1 and mTORC2. The information presented herein is synthesized from key preclinical studies, with a primary focus on its effects in glioblastoma (GBM), a highly aggressive form of brain cancer.

Core Function and Mechanism of Action

This compound is a small molecule inhibitor that targets the kinase domain of the mammalian target of rapamycin (mTOR). Unlike allosteric inhibitors such as rapamycin, which primarily affect mTORC1, this compound potently and directly inhibits both mTORC1 and mTORC2 complexes. This dual inhibition leads to a more comprehensive blockade of the mTOR signaling pathway, which is hyperactivated in a majority of glioblastomas and plays a central role in cell growth, proliferation, and survival.[1][2]

The primary mechanism of action of this compound involves the suppression of downstream effectors of both mTORC1 and mTORC2. Inhibition of mTORC1 leads to the dephosphorylation of key proteins involved in protein synthesis, such as ribosomal protein S6 (S6) and eIF4E-binding protein 1 (4E-BP1). By inhibiting mTORC2, this compound prevents the phosphorylation and activation of Akt at serine 473, a critical event for full Akt activation and subsequent pro-survival signaling.[2]

A crucial aspect of the cellular response to this compound is the induction of autophagy, a catabolic process of cellular self-digestion. While mTOR inhibition is a known trigger for autophagy, this response can serve as a resistance mechanism, allowing cancer cells to survive the metabolic stress induced by the inhibitor.[1][2] Consequently, the combination of this compound with autophagy inhibitors, such as chloroquine, has been shown to significantly enhance its anti-tumor efficacy by promoting apoptotic cell death.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound and its in vivo analog, CC214-2, in glioblastoma models.

Table 1: In Vitro Efficacy of this compound in Glioblastoma Cell Lines

Cell LineGenetic ProfileIC50 (µM)
U87EGFRvIIIEGFRvIII positive, PTEN null0.5
LN229EGFR wild-type, PTEN wild-typeNot specified
U251EGFR wild-type, PTEN mutantNot specified
U87EGFRvIII negative, PTEN nullLess sensitive than U87EGFRvIII
U87EGFRvIIIPTENEGFRvIII positive, PTEN positiveLess sensitive than U87EGFRvIII

Data extracted from Gini et al., 2013.

Table 2: In Vivo Efficacy of CC214-2 in Glioblastoma Xenograft Models

Xenograft ModelTreatmentDosing ScheduleTumor Growth InhibitionKey Findings
U87EGFRvIII Flank XenograftCC214-250 mg/kg, once daily via oral gavage for 6 days>50% reduction in tumor volumeSignificant downregulation of mTORC1/mTORC2 biomarkers (P-S6, P-Akt) and reduced Ki67 proliferation index.
U87EGFRvIII Orthotopic (Intracranial) XenograftCC214-2100 mg/kg, every two days via oral gavageSignificant inhibition of intracranial tumor growth (p<0.05)Inhibition of mTORC1 and mTORC2 signaling and Ki67 proliferation index.
U87EGFRvIII Orthotopic (Intracranial) XenograftCC214-2 + ChloroquineCC214-2: 100 mg/kg, every two days (gavage); Chloroquine: 30 mg/kg, every two days (intraperitoneal)Enhanced anti-tumor effect compared to CC214-2 aloneSuppression of autophagy (increased p62) and promotion of tumor cell death (increased TUNEL staining).

Data extracted from Gini et al., 2013.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

mTOR_Signaling_Pathway cluster_upstream Upstream Activators cluster_pi3k_akt PI3K/Akt Pathway cluster_mtor mTOR Complexes cluster_downstream Downstream Effectors cluster_autophagy Autophagy GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K EGFRvIII EGFRvIII EGFRvIII->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 CellSurvival Cell Survival Akt->CellSurvival PTEN PTEN PTEN->PI3K S6K1 p70S6K mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy mTORC2 mTORC2 mTORC2->Akt CC214_1 This compound CC214_1->mTORC1 CC214_1->mTORC2 S6 S6 S6K1->S6 ProteinSynthesis Protein Synthesis (Cell Growth) S6->ProteinSynthesis eIF4E eIF4E _4EBP1->eIF4E eIF4E->ProteinSynthesis Akt_pS473 Akt (pS473) Chloroquine Chloroquine Chloroquine->Autophagy

Caption: this compound inhibits mTORC1 and mTORC2, blocking downstream signaling and inducing autophagy.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_combo Combination Strategy CellCulture Culture GBM Cell Lines (U87EGFRvIII, LN229, U251) Treatment_vitro Treat with this compound (Dose-response) CellCulture->Treatment_vitro ProliferationAssay Cell Proliferation Assay (Trypan Blue Exclusion) Treatment_vitro->ProliferationAssay WesternBlot Immunoblotting (p-S6, p-4E-BP1, p-Akt) Treatment_vitro->WesternBlot IC50 Determine IC50 ProliferationAssay->IC50 Mechanism Confirm Mechanism WesternBlot->Mechanism Xenograft Establish Orthotopic GBM Xenografts in Mice Treatment_vivo Treat with CC214-2 (Oral Gavage) Xenograft->Treatment_vivo TumorMonitoring Monitor Tumor Growth (Bioluminescence/MRI) Treatment_vivo->TumorMonitoring IHC Immunohistochemistry (p-S6, Ki67, TUNEL) Treatment_vivo->IHC AutophagyInhibition Combine CC214-2 with Chloroquine Treatment_vivo->AutophagyInhibition Efficacy Assess Anti-tumor Efficacy TumorMonitoring->Efficacy PD Pharmacodynamic Analysis IHC->PD ApoptosisAssay Assess Apoptosis (TUNEL Staining) AutophagyInhibition->ApoptosisAssay Synergy Evaluate Synergistic Effect ApoptosisAssay->Synergy

Caption: A typical workflow for preclinical evaluation of this compound/2 in glioblastoma.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound. These protocols are based on the methods described by Gini et al. in Clinical Cancer Research (2013).

Cell Lines and Culture Conditions
  • Cell Lines: Human glioblastoma cell lines U87EGFRvIII, LN229, and U251 were utilized. Isogenic U87 cell lines with differential expression of EGFRvIII and PTEN were also used.

  • Culture Medium: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.

Cell Proliferation Assay (Trypan Blue Exclusion)
  • Seeding: Glioblastoma cells were seeded in 6-well plates at a density of 1 x 10^5 cells per well.

  • Treatment: After 24 hours, cells were treated with varying concentrations of this compound or DMSO (vehicle control).

  • Incubation: Cells were incubated with the compound for 72 hours.

  • Harvesting: Cells were washed with PBS, trypsinized, and collected by centrifugation.

  • Staining: The cell pellet was resuspended in a known volume of DMEM, and a 10 µL aliquot was mixed with 10 µL of 0.4% trypan blue solution.

  • Counting: The number of viable (unstained) and non-viable (blue) cells was counted using a hemocytometer.

  • Analysis: Cell proliferation was calculated as a percentage of the vehicle-treated control. The IC50 value was determined from the dose-response curve.

Immunoblotting
  • Cell Lysis: Cells were treated with this compound or rapamycin for 8 hours, then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis.

  • Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of mTORC1/mTORC2 pathway proteins (e.g., p-S6, p-4E-BP1, p-Akt Ser473, total Akt, etc.).

  • Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Orthotopic Glioblastoma Xenograft Model
  • Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old, were used.

  • Cell Preparation: U87EGFRvIII cells were harvested, washed, and resuspended in sterile, serum-free DMEM at a concentration of 1 x 10^5 cells in 5 µL.

  • Stereotactic Intracranial Injection: Mice were anesthetized, and a burr hole was drilled in the skull at specific stereotactic coordinates corresponding to the desired brain region (e.g., right striatum). The cell suspension was slowly injected into the brain parenchyma.

  • Tumor Growth Monitoring: Tumor growth was monitored non-invasively using bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).

  • Treatment: Once tumors were established, mice were randomized into treatment groups and administered CC214-2 (the in vivo analog of this compound) via oral gavage and/or chloroquine via intraperitoneal injection according to the specified dosing schedule. A vehicle control group was also included.

  • Efficacy Assessment: Tumor volume was measured at regular intervals to assess the anti-tumor efficacy of the treatment. At the end of the study, mice were euthanized, and brains were harvested.

  • Immunohistochemistry: Brain tissues were fixed, sectioned, and subjected to immunohistochemical staining for biomarkers of proliferation (Ki67), apoptosis (TUNEL), and mTOR pathway activity (p-S6, p-Akt).

Conclusion

This compound is a potent dual mTORC1/mTORC2 kinase inhibitor with significant anti-tumor activity in preclinical models of glioblastoma. Its efficacy is particularly pronounced in tumors with hyperactive mTOR signaling, such as those with EGFRvIII expression and PTEN loss. A key consideration for its therapeutic application is the induction of autophagy as a resistance mechanism, which can be overcome by combination therapy with autophagy inhibitors. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on novel therapies for glioblastoma and other cancers with dysregulated mTOR signaling.

References

The Role of CC-214-1 in Autophagy Induction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CC-214-1 is a potent, ATP-competitive dual inhibitor of mammalian target of rapamycin complex 1 (mTORC1) and mTORC2. Its ability to suppress both arms of mTOR signaling makes it a compelling agent for investigation in various cancers, particularly those with hyperactivated mTOR pathways, such as glioblastoma. A significant consequence of mTORC1 inhibition by CC-214-1 is the induction of autophagy, a cellular catabolic process that can paradoxically promote cancer cell survival under stress. This technical guide provides an in-depth overview of the role of CC-214-1 in autophagy induction, including its mechanism of action, relevant signaling pathways, quantitative data from key experiments, and detailed experimental protocols.

Introduction to CC-214-1

CC-214-1 is a second-generation mTOR kinase inhibitor that targets the ATP-binding site of the mTOR kinase domain. This mechanism allows it to inhibit both mTORC1 and mTORC2, overcoming the limitations of earlier allosteric inhibitors like rapamycin, which primarily target mTORC1 and can lead to feedback activation of pro-survival signaling through Akt, a downstream effector of mTORC2. The dual inhibition of mTORC1 and mTORC2 by CC-214-1 results in the suppression of rapamycin-resistant mTORC1 signaling and a blockade of mTORC2-mediated Akt phosphorylation, leading to significant inhibition of tumor growth in vitro and in vivo.[1]

Mechanism of Autophagy Induction by CC-214-1

Autophagy is a tightly regulated cellular process for the degradation of cytosolic components and organelles. The core mechanism of autophagy induction by CC-214-1 is its inhibition of mTORC1, a master negative regulator of autophagy.

The mTORC1-ULK1 Signaling Pathway

Under nutrient-rich conditions, active mTORC1 phosphorylates and inactivates the Unc-51 like autophagy activating kinase 1 (ULK1) complex, which is essential for the initiation of autophagy. CC-214-1, by inhibiting mTORC1, prevents the phosphorylation of ULK1. This allows for the activation of the ULK1 complex, which then phosphorylates downstream targets to initiate the formation of the phagophore, the precursor to the autophagosome.

mTORC1_ULK1_Pathway CC-214-1-Mediated Autophagy Induction via mTORC1-ULK1 cluster_input cluster_signaling Growth_Factors Growth Factors & Nutrients mTORC1 mTORC1 Growth_Factors->mTORC1 ULK1_complex ULK1 Complex (ULK1, ATG13, FIP200) mTORC1->ULK1_complex Phosphorylation (Inhibition) CC214_1 CC-214-1 CC214_1->mTORC1 Autophagy_Initiation Autophagy Initiation (Phagophore formation) ULK1_complex->Autophagy_Initiation Activation

CC-214-1 inhibits mTORC1, leading to ULK1 complex activation.
The mTORC1-TFEB Signaling Pathway

Transcription factor EB (TFEB) is a master regulator of lysosomal biogenesis and autophagy-related gene expression. When mTORC1 is active, it phosphorylates TFEB, leading to its sequestration in the cytoplasm. Inhibition of mTORC1 by CC-214-1 prevents TFEB phosphorylation, allowing it to translocate to the nucleus. In the nucleus, TFEB promotes the transcription of genes involved in various stages of the autophagic process, further enhancing autophagy.

mTORC1_TFEB_Pathway CC-214-1 Regulation of TFEB and Autophagy Gene Expression cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus mTORC1_cyto mTORC1 TFEB_cyto TFEB (phosphorylated) mTORC1_cyto->TFEB_cyto Phosphorylation CC214_1_cyto CC-214-1 CC214_1_cyto->mTORC1_cyto TFEB_nuc TFEB TFEB_cyto->TFEB_nuc Translocation Autophagy_Genes Autophagy & Lysosomal Gene Transcription TFEB_nuc->Autophagy_Genes Autophagy_Flux_Workflow Autophagic Flux Experimental Workflow Start Plate Cells Treat_Groups Treat with: 1. Vehicle 2. CC-214-1 3. Bafilomycin A1 4. CC-214-1 + Bafilomycin A1 Start->Treat_Groups Incubate Incubate for Defined Time Treat_Groups->Incubate Lyse Lyse Cells Incubate->Lyse Western Western Blot for LC3-II and p62 Lyse->Western Analyze Quantify and Compare LC3-II and p62 levels Western->Analyze

References

An In-depth Technical Guide to the CC214-1 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the CC214-1 signaling pathway, a critical area of investigation in oncology and drug development. This compound is a potent and selective ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) kinase, a pivotal regulator of cell growth, proliferation, and survival. This document details the mechanism of action of this compound, its impact on downstream signaling cascades, and the experimental methodologies used to elucidate its effects, with a primary focus on its activity in glioblastoma.

Core Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

This compound functions as a dual inhibitor of the two distinct mTOR protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] Unlike allosteric inhibitors such as rapamycin, which primarily target mTORC1, this compound binds to the ATP-binding site of the mTOR kinase domain, thereby blocking the activity of both complexes.[2][3] This dual inhibition is crucial for a more complete shutdown of mTOR signaling, as it addresses the rapamycin-resistant functions of mTORC1 and the distinct pro-survival signals mediated by mTORC2.[1]

Hyperactivation of the mTOR pathway is a common feature in many cancers, including nearly 90% of glioblastomas. The failure of rapamycin in clinical trials for glioblastoma has been attributed to its inability to inhibit mTORC2 and its incomplete suppression of key mTORC1 effectors. This compound and its in vivo analog, CC214-2, were developed to overcome these limitations.

The this compound Signaling Pathway

The inhibitory action of this compound on mTORC1 and mTORC2 leads to the modulation of a wide array of downstream signaling proteins.

Inhibition of mTORC1 Signaling

This compound effectively suppresses mTORC1-mediated phosphorylation of its two major downstream targets:

  • 4E-Binding Protein 1 (4E-BP1): By inhibiting the phosphorylation of 4E-BP1, this compound promotes the binding of 4E-BP1 to the eukaryotic initiation factor 4E (eIF4E). This complex prevents the assembly of the eIF4F translation initiation complex, thereby inhibiting cap-dependent mRNA translation and protein synthesis, which are essential for tumor cell growth. This compound has been shown to be significantly more effective than rapamycin at suppressing 4E-BP1 phosphorylation.

  • Ribosomal Protein S6 Kinase (S6K): this compound also blocks the mTORC1-dependent phosphorylation of S6K, which in turn leads to reduced phosphorylation of the ribosomal protein S6 (S6). The phosphorylation of S6 is a key event in the regulation of ribosome biogenesis and protein synthesis.

Inhibition of mTORC2 Signaling

A key advantage of this compound is its ability to inhibit mTORC2, which plays a critical role in cell survival and proliferation. The primary downstream effector of mTORC2 is the serine/threonine kinase Akt.

  • Akt (Protein Kinase B): mTORC2 phosphorylates Akt at serine 473, leading to its full activation. By inhibiting mTORC2, this compound prevents this phosphorylation event, thereby attenuating Akt signaling. This leads to a reduction in the phosphorylation of other downstream targets of Akt, such as PRAS40 and NDRG-1.

The following Graphviz diagram illustrates the core signaling pathway affected by this compound.

CC214_1_Signaling_Pathway cluster_upstream Upstream Activators cluster_mTOR mTOR Complexes cluster_downstream Downstream Effectors cluster_cellular_effects Cellular Effects EGFRvIII EGFRvIII mTORC1 mTORC1 EGFRvIII->mTORC1 mTORC2 mTORC2 EGFRvIII->mTORC2 PTEN_loss PTEN Loss PTEN_loss->mTORC1 PTEN_loss->mTORC2 S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Autophagy Autophagy mTORC1->Autophagy Akt Akt (Ser473) mTORC2->Akt Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis FourEBP1->Protein_Synthesis Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation Protein_Synthesis->Cell_Proliferation CC214_1 This compound CC214_1->mTORC1 CC214_1->mTORC2

Caption: this compound inhibits mTORC1 and mTORC2, blocking downstream signaling and cell proliferation.

A Resistance Mechanism: Induction of Autophagy

A significant finding in the study of this compound is its potent induction of autophagy, a cellular self-degradative process. While this process can be a mechanism of cell death, in the context of mTOR inhibition by this compound, it acts as a pro-survival mechanism, allowing cancer cells to resist the cytotoxic effects of the drug. The inhibition of mTORC1 is a known trigger for autophagy.

This resistance can be overcome by the co-administration of autophagy inhibitors, such as chloroquine. The combination of this compound with an autophagy inhibitor has been shown to sensitize glioblastoma cells to this compound-induced cell death.

Quantitative Data on this compound Activity

The anti-proliferative activity of this compound has been quantified in various glioblastoma cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of this compound, particularly in cells with hyperactivated mTOR signaling due to genetic alterations like EGFRvIII expression and PTEN loss.

Cell LineKey Genetic FeaturesThis compound IC50 (µM)Reference
U87EGFRvIIIEGFRvIII expression, PTEN null~0.5
LN229PTEN wild-type>10
U251PTEN mutant~5

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the this compound signaling pathway.

Immunoblotting for Signaling Pathway Analysis

This protocol is used to assess the phosphorylation status of key proteins in the mTOR signaling pathway following treatment with this compound.

Materials:

  • Glioblastoma cell lines (e.g., U87EGFRvIII, LN229, U251)

  • This compound

  • Rapamycin (for comparison)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific for total and phosphorylated forms of Akt, S6, 4E-BP1, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate glioblastoma cells and allow them to adhere. Treat the cells with varying concentrations of this compound or rapamycin for a specified time (e.g., 8 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE: Denature the protein lysates and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Note: Optimal antibody dilutions should be determined empirically, but a starting range of 1:1000 is common.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply a chemiluminescent substrate. Visualize the protein bands using an imaging system.

The following diagram illustrates the general workflow for this immunoblotting protocol.

Immunoblotting_Workflow Start Cell Culture & Treatment Lysis Cell Lysis Start->Lysis Quant Protein Quantification Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection End Analysis Detection->End

Caption: A streamlined workflow for immunoblotting analysis of signaling proteins.

Cell Viability Assay (Trypan Blue Exclusion)

This method is used to determine the effect of this compound on cell proliferation and viability.

Materials:

  • Glioblastoma cell lines

  • This compound

  • Trypan blue solution (0.4%)

  • Hemocytometer

  • Microscope

Procedure:

  • Cell Seeding and Treatment: Seed a known number of cells in multi-well plates. After allowing the cells to adhere, treat them with a range of this compound concentrations for a defined period (e.g., 3 days).

  • Cell Harvesting: Detach the cells from the plate using trypsin and resuspend them in culture medium.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Counting: Load the mixture onto a hemocytometer and immediately count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.

  • Calculation: Calculate the percentage of viable cells and the total number of viable cells per well to determine the effect of this compound on cell proliferation.

Autophagy Detection (LC3B Immunofluorescence)

This protocol is used to visualize the induction of autophagy by detecting the formation of LC3B-positive puncta (autophagosomes).

Materials:

  • Glioblastoma cell lines

  • This compound

  • Chloroquine (as a positive control for autophagic flux inhibition)

  • Cells grown on coverslips

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody against LC3B

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound, with or without chloroquine, for the desired time.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.

  • Blocking: Block the cells with blocking solution to reduce non-specific antibody binding.

  • Antibody Incubation: Incubate the cells with the primary anti-LC3B antibody, followed by incubation with a fluorescently labeled secondary antibody.

  • Staining and Mounting: Stain the cell nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope and quantify the number of LC3B puncta per cell to assess the level of autophagy.

Clinical Relevance and Future Directions

The dual inhibition of mTORC1 and mTORC2 by this compound represents a promising therapeutic strategy for cancers with a hyperactivated PI3K/Akt/mTOR pathway, such as glioblastoma. The identification of EGFRvIII expression and PTEN loss as molecular determinants of sensitivity to this compound could aid in patient stratification for future clinical trials.

While no clinical trials have been specifically registered for this compound, its analog, CC214-2, which has more favorable pharmacokinetic properties for in vivo use, has been investigated in preclinical models. The development of next-generation mTOR inhibitors continues to be an active area of research. Further investigation into the synergistic effects of this compound/2 with other targeted therapies, such as autophagy inhibitors, may lead to more effective treatment strategies for glioblastoma and other malignancies.

Conclusion

This compound is a potent dual mTORC1/mTORC2 inhibitor that effectively blocks the mTOR signaling pathway, leading to reduced cell proliferation in cancer cells, particularly those with specific genetic alterations. The induction of autophagy as a resistance mechanism highlights the importance of combination therapies. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the this compound signaling pathway and developing novel anti-cancer therapeutics.

References

Target Validation of the mTORC1/2 Inhibitor CC214-1 in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CC214-1 is a potent and selective, ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) kinase, a central regulator of cell growth, proliferation, and survival. As a dual inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), this compound offers a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway compared to allosteric inhibitors like rapamycin. This technical guide provides an in-depth overview of the preclinical target validation of this compound in cancer cells, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying biological pathways and experimental workflows.

Introduction: The mTOR Pathway and this compound

The mTOR signaling pathway is one of the most frequently hyperactivated pathways in human cancers, making it a prime target for therapeutic intervention.[1][2] mTOR kinase exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which regulate different downstream processes.[3]

  • mTORC1 integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis, lipid synthesis, and autophagy.[3]

  • mTORC2 is involved in cell survival, metabolism, and cytoskeletal organization, primarily through the phosphorylation and activation of Akt.[3]

Rapamycin and its analogs (rapalogs) allosterically inhibit mTORC1 but do not directly inhibit mTORC2. This incomplete inhibition can lead to feedback activation of Akt, undermining the therapeutic efficacy. This compound, as an ATP-competitive mTOR kinase inhibitor, overcomes this limitation by directly inhibiting the kinase activity of both mTORC1 and mTORC2. This dual inhibition leads to a more profound and sustained suppression of mTOR signaling.

Data Presentation: In Vitro Efficacy of this compound

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The available quantitative data, primarily from studies in glioblastoma and multiple myeloma, are summarized below.

Table 1: IC50 Values of this compound in Glioblastoma Multiforme (GBM) Cell Lines

Cell LineGenetic ProfileIC50 (µM)Citation
U87EGFRvIIIEGFRvIII-expressing, PTEN-null~0.5
LN229PTEN-wildtype>1
U251PTEN-mutant>1

Data derived from trypan blue exclusion cell count assays.

Table 2: Activity of this compound in Multiple Myeloma (MM) Cell Lines

Cell LineEffectCitation
MM1SDose-dependent inhibition of cell viability
OPM-2Dose-dependent inhibition of cell viability

Specific IC50 values for multiple myeloma cell lines were not explicitly provided in the referenced literature, but dose-response curves indicate potent activity.

Note: Comprehensive screening data for this compound across a broad panel of cancer cell lines (e.g., NCI-60) is not publicly available at the time of this writing. The presented data highlights the particular sensitivity of cancer models with hyperactivated mTOR signaling due to genetic alterations like EGFRvIII expression and PTEN loss.

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of mTOR, thereby blocking downstream signaling from both mTORC1 and mTORC2.

The mTOR Signaling Pathway

The following diagram illustrates the central role of mTORC1 and mTORC2 in cell signaling and the points of inhibition by this compound.

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTOR mTOR Complexes cluster_downstream Downstream Effectors Growth_Factors Growth Factors (e.g., EGF) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K mTORC2 mTORC2 RTK->mTORC2 AKT AKT PI3K->AKT TSC1_2 TSC1/2 AKT->TSC1_2 mTORC1 mTORC1 PTEN PTEN PTEN->PI3K Rheb Rheb TSC1_2->Rheb Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Autophagy Autophagy mTORC1->Autophagy AKT_S473 AKT (S473) mTORC2->AKT_S473 CC214_1_mTORC1 This compound CC214_1_mTORC1->mTORC1 CC214_1_mTORC2 This compound CC214_1_mTORC2->mTORC2 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Cell_Survival Cell Survival & Proliferation AKT_S473->Cell_Survival

Caption: this compound inhibits both mTORC1 and mTORC2 kinase activity.

Resistance Mechanism: Autophagy

A key finding in the study of this compound is the induction of autophagy as a pro-survival mechanism in cancer cells. By blocking mTORC1, this compound relieves the inhibitory signal on the autophagy initiation complex. This leads to the degradation of cellular components to provide nutrients and energy, allowing tumor cells to survive the metabolic stress induced by mTOR inhibition. This finding suggests a therapeutic strategy of combining this compound with autophagy inhibitors (e.g., chloroquine) to enhance cancer cell death.

Autophagy_Mechanism CC214_1 This compound mTORC1 mTORC1 CC214_1->mTORC1 ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex Inhibition Autophagosome_Formation Autophagosome Formation ULK1_Complex->Autophagosome_Formation Activation Lysosome_Fusion Autophagosome- Lysosome Fusion Autophagosome_Formation->Lysosome_Fusion Cell_Survival Tumor Cell Survival Chloroquine Chloroquine Chloroquine->Lysosome_Fusion Apoptosis Apoptosis Chloroquine->Apoptosis Sensitizes to Lysosome_Fusion->Cell_Survival

Caption: this compound induces protective autophagy; this can be blocked.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the target validation of this compound. These protocols are based on published studies and standard laboratory practices.

Cell Viability Assay (Trypan Blue Exclusion Method)

This assay is used to determine the number of viable cells in a suspension after treatment with this compound. It is based on the principle that live cells with intact membranes exclude the trypan blue dye, while dead cells do not.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 0.4% Trypan Blue solution

  • Hemocytometer

  • Microscope

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 to 10 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 72 hours).

  • Cell Harvesting: Aspirate the medium, wash cells once with PBS, and add trypsin-EDTA to detach the cells.

  • Cell Suspension: Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube. Centrifuge at 300 x g for 5 minutes.

  • Staining: Discard the supernatant and resuspend the cell pellet in a known volume of PBS. Mix a 1:1 ratio of the cell suspension with 0.4% trypan blue solution (e.g., 10 µL of cells + 10 µL of trypan blue).

  • Counting: Immediately load 10 µL of the mixture onto a hemocytometer. Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.

  • Calculation:

    • Cell Viability (%) = (Number of viable cells / Total number of cells) x 100

    • Plot the percentage of viable cells against the log of the this compound concentration to determine the IC50 value.

Western Blotting for mTOR Pathway Proteins

Western blotting is used to detect the levels of total and phosphorylated proteins downstream of mTORC1 and mTORC2, providing a direct measure of target engagement and pathway inhibition by this compound.

Materials:

  • Treated cell pellets or tumor tissue

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 4-12% gradient gels)

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-S6, anti-S6, anti-phospho-4E-BP1, anti-4E-BP1, anti-phospho-Akt (S473), anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lysate Preparation: Lyse cells or tissue in ice-cold RIPA buffer. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.

In Vivo Xenograft Tumor Model

This protocol describes the establishment of an orthotopic glioblastoma xenograft model to evaluate the in vivo efficacy of this compound's analogue, CC214-2, which has suitable pharmacokinetic properties for in vivo studies.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Glioblastoma cells (e.g., U87EGFRvIII)

  • Stereotactic apparatus

  • Hamilton syringe

  • Anesthetics

  • CC214-2 formulated for oral gavage

  • Calipers for tumor measurement (for flank models) or imaging system for intracranial models (e.g., bioluminescence or MRI)

Procedure:

  • Cell Preparation: Culture and harvest glioblastoma cells during their logarithmic growth phase. Resuspend a defined number of cells (e.g., 1 x 10^5 cells) in a small volume of sterile PBS (e.g., 5 µL) for intracranial injection.

  • Animal Anesthesia: Anesthetize the mice according to approved institutional protocols.

  • Stereotactic Injection: Secure the mouse in a stereotactic frame. Create a small burr hole in the skull at predetermined coordinates corresponding to the desired brain region (e.g., the striatum). Slowly inject the cell suspension into the brain parenchyma using a Hamilton syringe.

  • Tumor Growth Monitoring: Allow tumors to establish for a set period (e.g., 7-10 days). Monitor tumor growth using a non-invasive imaging modality.

  • Drug Treatment: Once tumors are established, randomize mice into treatment and vehicle control groups. Administer CC214-2 (e.g., 100 mg/kg) or vehicle via oral gavage at the desired frequency and duration.

  • Efficacy Evaluation: Monitor tumor volume throughout the study. At the end of the study, euthanize the mice and harvest the tumors for downstream analysis (e.g., Western blotting, immunohistochemistry).

  • Data Analysis: Compare tumor growth rates between the treated and control groups to determine the in vivo efficacy of the compound.

Experimental and Logical Workflows

Visualizing the workflow can clarify the process of validating a drug target from in vitro characterization to in vivo efficacy studies.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cell_Culture Select & Culture Cancer Cell Lines Dose_Response Dose-Response Assay (e.g., Trypan Blue, MTT) Cell_Culture->Dose_Response Mechanism_Study Mechanism of Action Study (Western Blot) Cell_Culture->Mechanism_Study IC50_Determination Determine IC50 Values Dose_Response->IC50_Determination Xenograft_Model Establish Xenograft Model (Orthotopic or Flank) IC50_Determination->Xenograft_Model Guide Dose Selection Target_Engagement Confirm Target Engagement (p-S6, p-Akt) Mechanism_Study->Target_Engagement Target_Engagement->Xenograft_Model Tumor_Monitoring Monitor Tumor Growth Xenograft_Model->Tumor_Monitoring Treatment Administer CC214-2 vs. Vehicle Tumor_Monitoring->Treatment Efficacy_Analysis Analyze Tumor Growth and Survival Treatment->Efficacy_Analysis PD_Analysis Pharmacodynamic Analysis (Tumor Biomarkers) Efficacy_Analysis->PD_Analysis

References

The mTOR Kinase Inhibitor CC214-1: A Technical Guide to its Effects on Glioblastoma Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is a highly aggressive and the most common primary brain tumor in adults, with a grim prognosis. A key signaling pathway frequently hyperactivated in nearly 90% of glioblastomas is the mTOR (mammalian target of rapamycin) pathway, making it a critical therapeutic target.[1] CC214-1 is a potent, ATP-competitive mTOR kinase inhibitor that has demonstrated significant anti-proliferative effects in glioblastoma cell lines. This technical guide provides an in-depth overview of the effects of this compound on cell proliferation, its mechanism of action, detailed experimental protocols, and quantitative data, intended for researchers and professionals in the field of oncology and drug development.

Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

This compound functions by inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), key protein complexes that regulate cell growth, proliferation, and survival. This dual inhibition is a significant advantage over earlier allosteric mTOR inhibitors like rapamycin, which primarily target mTORC1 and have shown limited clinical efficacy in glioblastoma.[1]

By blocking the kinase activity of both complexes, this compound effectively suppresses downstream signaling pathways crucial for cell proliferation. The inhibition of mTORC1 leads to a reduction in the phosphorylation of key effectors like 4E-BP1 and S6 kinase, which are critical for protein synthesis and cell growth. Simultaneously, the inhibition of mTORC2 blocks the phosphorylation of Akt at Serine 473, a key event in promoting cell survival.[2]

The efficacy of this compound is particularly pronounced in glioblastoma cells harboring specific genetic alterations, such as the expression of the constitutively active epidermal growth factor receptor variant III (EGFRvIII) and the loss of the tumor suppressor PTEN.[1][2] These mutations lead to a hyperactivated PI3K/Akt/mTOR pathway, making the cells more dependent on this signaling axis and thus more susceptible to mTOR kinase inhibition by this compound.

Quantitative Data on Cell Proliferation

The anti-proliferative effects of this compound have been quantified in various glioblastoma cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of this compound, particularly in cells with a hyperactivated mTOR pathway.

Cell LineGenetic BackgroundThis compound IC50 (µM)Reference
U87EGFRvIIIEGFRvIII expression, PTEN null~0.5
LN229Wild-type EGFR, PTEN wild-type>10
U251Wild-type EGFR, PTEN mutant~5

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of this compound and the experimental procedures used to assess its effects, the following diagrams are provided in the DOT language for use with Graphviz.

mTOR_Signaling_Pathway cluster_upstream Upstream Activators cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors Growth_Factors Growth Factors (e.g., EGF) EGFR EGFR/EGFRvIII Growth_Factors->EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 PTEN PTEN PTEN->PI3K S6K p70S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 mTORC2 mTORC2 Akt_S473 Akt (S473) mTORC2->Akt_S473 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis 4EBP1->Protein_Synthesis Cell_Survival Cell Survival Akt_S473->Cell_Survival CC214_1 This compound CC214_1->mTORC1 CC214_1->mTORC2

Caption: this compound inhibits mTORC1 and mTORC2 signaling pathways.

Western_Blot_Workflow Start Glioblastoma Cell Culture Treatment Treat with this compound (e.g., 2 µM for 8h) Start->Treatment Lysis Cell Lysis (RIPA buffer) Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab Primary Antibody Incubation (4°C, O/N) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (RT, 1h) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Workflow for Western blot analysis of mTOR pathway proteins.

Cell_Proliferation_Workflow Start Seed Glioblastoma Cells (e.g., 1.5 x 10^4 cells/well) Adherence Allow cells to adhere (Overnight) Start->Adherence Treatment Treat with varying concentrations of this compound Adherence->Treatment Incubation Incubate for desired time points (e.g., 72h) Treatment->Incubation Harvest Harvest cells (Trypsinization) Incubation->Harvest Staining Stain with Trypan Blue (0.4%) Harvest->Staining Counting Count viable (unstained) and non-viable (blue) cells using a hemocytometer Staining->Counting Analysis Calculate % Viability and IC50 values Counting->Analysis

Caption: Workflow for Trypan Blue exclusion cell proliferation assay.

Experimental Protocols

Cell Culture

The U87MG glioblastoma cell line and its derivative expressing EGFRvIII (U87-EGFRvIII) are commonly used models for these studies.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For U87-EGFRvIII cells, the medium is also supplemented with a selection agent like G418 (Geneticin) to maintain EGFRvIII expression.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, they are passaged. The cell layer is washed with PBS, and then incubated with a solution of 0.25% trypsin-EDTA to detach the cells. The cell suspension is then diluted in fresh growth medium and re-plated.

Western Blot Analysis of mTOR Pathway Proteins

This protocol details the procedure for analyzing the phosphorylation status of key proteins in the mTOR signaling pathway following treatment with this compound.

  • Cell Seeding and Treatment: Seed U87 or U87-EGFRvIII cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (e.g., 0.1, 1, 2, 5, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 8 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size using SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting the proteins of interest. Recommended primary antibodies and dilutions include:

    • Phospho-Akt (Ser473) (1:1000)

    • Total Akt (1:1000)

    • Phospho-S6 Ribosomal Protein (Ser235/236) (1:1000)

    • Total S6 Ribosomal Protein (1:1000)

    • Phospho-4E-BP1 (Thr37/46) (1:1000)

    • Total 4E-BP1 (1:1000)

    • β-actin (1:5000) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.

  • Detection: After washing the membrane again with TBST, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.

Cell Proliferation Assay (Trypan Blue Exclusion Method)

This assay is used to determine the number of viable cells in a culture after treatment with this compound.

  • Cell Seeding: Seed glioblastoma cells in 12-well plates at a density of approximately 1.5 x 10^4 cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 2, 5, 10 µM) or a vehicle control (DMSO).

  • Incubation: Incubate the cells for a defined period, typically 72 hours.

  • Cell Harvesting: After incubation, aspirate the media and wash the cells with PBS. Detach the cells using trypsin-EDTA and resuspend them in a known volume of complete medium.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 ratio).

  • Cell Counting: Immediately load 10 µL of the stained cell suspension into a hemocytometer. Under a light microscope, count the number of viable (clear cytoplasm) and non-viable (blue cytoplasm) cells in the central grid of the hemocytometer.

  • Calculation: Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100 The IC50 value, the concentration of this compound that inhibits cell proliferation by 50%, can then be determined by plotting the percentage of viable cells against the log of the this compound concentration.

Conclusion

This compound demonstrates potent anti-proliferative effects in glioblastoma cells, particularly those with a hyperactivated mTOR signaling pathway due to EGFRvIII expression and PTEN loss. Its mechanism of action, involving the dual inhibition of mTORC1 and mTORC2, provides a strong rationale for its further investigation as a therapeutic agent for this devastating disease. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to advance novel treatments for glioblastoma.

References

CC214-1: A Technical Guide to its Application as a Chemical Probe for mTOR Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of CC214-1, a potent and selective ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR). This compound serves as a valuable chemical probe for elucidating the complex roles of mTOR signaling in cellular processes and disease models. By inhibiting both mTOR Complex 1 (mTORC1) and mTORC2, this compound offers a distinct advantage over allosteric inhibitors like rapamycin, enabling a more comprehensive interrogation of the mTOR pathway. This document details the mechanism of action of this compound, provides quantitative data on its activity, and outlines detailed experimental protocols for its use in key assays. Visualizations of the mTOR signaling pathway and experimental workflows are included to facilitate a deeper understanding of its application.

Introduction to this compound

This compound is a second-generation mTOR kinase inhibitor that acts as an ATP-competitive inhibitor, targeting the kinase domain of mTOR. This mechanism allows it to inhibit both mTORC1 and mTORC2 complexes.[1][2] Unlike first-generation allosteric inhibitors such as rapamycin, which primarily inhibit mTORC1, this compound provides a more complete shutdown of mTOR signaling. This dual inhibition is critical for studying cellular processes regulated by mTORC2, such as the full activation of Akt.[1][2] The ability of this compound to suppress rapamycin-resistant mTORC1 signaling and block mTORC2 signaling makes it a powerful tool for investigating the full spectrum of mTOR functions.[1]

Mechanism of Action

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct protein complexes, mTORC1 and mTORC2. These complexes act as central regulators of cell growth, proliferation, metabolism, and survival in response to a variety of upstream signals, including growth factors and nutrients.

  • mTORC1 is sensitive to rapamycin and plays a crucial role in promoting protein synthesis and cell growth by phosphorylating downstream targets such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).

  • mTORC2 is generally insensitive to acute rapamycin treatment and is involved in regulating cell survival and cytoskeletal organization, primarily through the phosphorylation and activation of Akt at serine 473.

This compound binds to the ATP-binding pocket of the mTOR kinase domain, preventing the phosphorylation of its substrates and thereby inhibiting the activity of both mTORC1 and mTORC2.

mTOR_Signaling_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt TSC1_2 TSC1/2 Akt->TSC1_2 Cell_Survival Cell Survival & Cytoskeletal Organization Akt->Cell_Survival mTORC2 mTORC2 mTORC2->Akt Rheb Rheb TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis | CC214_1 This compound CC214_1->mTORC2 CC214_1->mTORC1

Caption: mTOR signaling pathway and the inhibitory action of this compound.

Quantitative Data

The potency of this compound has been evaluated in various cancer cell lines, particularly in glioblastoma (GBM), where the mTOR pathway is frequently hyperactivated. The half-maximal inhibitory concentration (IC50) is a key metric for the potency of a compound.

Cell LineCancer TypeIC50 (µM)Reference
U87EGFRvIIIGlioblastoma~0.5
LN229GlioblastomaNot explicitly stated in the reviewed literature.
U251GlioblastomaNot explicitly stated in the reviewed literature.

Note: While studies have shown that this compound inhibits proliferation in LN229 and U251 cell lines, specific IC50 values were not consistently reported in the publicly available literature reviewed for this guide.

Experimental Protocols

This section provides detailed protocols for key experiments utilizing this compound to probe mTOR signaling.

Western Blotting

Western blotting is a fundamental technique to assess the phosphorylation status of mTOR and its downstream effectors, providing a direct measure of mTORC1 and mTORC2 activity.

Protocol:

  • Cell Lysis:

    • Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the specified time (e.g., 8 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 4-12% SDS-polyacrylamide gel. Due to the large size of mTOR (~289 kDa), a lower percentage gel or gradient gel is recommended.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:

      • Phospho-mTOR (Ser2448): 1:1000

      • Total mTOR: 1:1000

      • Phospho-Akt (Ser473): 1:1000

      • Total Akt: 1:1000

      • Phospho-S6 Ribosomal Protein (Ser235/236): 1:1000

      • Total S6 Ribosomal Protein: 1:1000

      • Phospho-4E-BP1 (Thr37/46): 1:1000

      • Total 4E-BP1: 1:1000

      • β-Actin (Loading Control): 1:5000

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with HRP-conjugated secondary antibody (1:2000) in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5 minutes each.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software and normalize to the loading control.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (with this compound) Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., p-mTOR, p-Akt) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Detection (ECL) Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry) Detection->Analysis WST1_Assay_Workflow Cell_Seeding 1. Seed Cells (96-well plate) Treatment 2. Treat with this compound (serial dilutions) Cell_Seeding->Treatment Incubation 3. Incubate (48-72 hours) Treatment->Incubation WST1_Addition 4. Add WST-1 Reagent Incubation->WST1_Addition Incubation_2 5. Incubate (1-4 hours) WST1_Addition->Incubation_2 Absorbance 6. Measure Absorbance (450 nm) Incubation_2->Absorbance Analysis 7. Data Analysis (Calculate IC50) Absorbance->Analysis

References

The Discovery and Development of CC214-1: A Selective mTOR Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the discovery and preclinical development of CC214-1, a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. This compound and its orally bioavailable analog, CC214-2, represent a novel class of anticancer agents derived from a 4,6-disubstituted-3,4-dihydropyrazino[2,3-b]pyrazine-2(1H)-one scaffold. These compounds effectively inhibit both mTORC1 and mTORC2 complexes, leading to the suppression of critical cell signaling pathways involved in tumor growth, proliferation, and survival. This document provides a comprehensive overview of the medicinal chemistry effort leading to the identification of this compound and CC214-2, their mechanism of action, key preclinical efficacy data, and detailed experimental protocols for the assays cited.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, making it a prime target for therapeutic intervention. The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that exists in two distinct multiprotein complexes: mTORC1 and mTORC2. While first-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), allosterically inhibit mTORC1, they do not directly inhibit mTORC2 and can lead to a feedback activation of Akt signaling. This limitation prompted the development of second-generation mTOR kinase inhibitors (TORKinibs) that directly target the ATP-binding site of the mTOR kinase domain, thereby inhibiting both mTORC1 and mTORC2. This compound emerged from a focused discovery effort to identify potent and selective TORKinibs with favorable pharmacological properties.

Discovery and Medicinal Chemistry

The discovery of this compound and CC214-2 originated from a core modification of an initial imidazo[4,5-b]pyrazin-2-one series of mTOR inhibitors.[1] While potent, this initial series suffered from poor pharmacokinetic properties.[1] A key breakthrough was the design of a novel 4,6-disubstituted-3,4-dihydropyrazino[2,3-b]pyrazine-2(1H)-one scaffold. This modification led to the identification of a series of compounds with excellent mTOR potency and high selectivity over the structurally related PI3Kα lipid kinase.[1]

Systematic structure-activity relationship (SAR) studies on this new scaffold focused on optimizing potency, selectivity, and pharmacokinetic properties. This effort culminated in the identification of this compound for in vitro studies and CC214-2, a close analog with improved properties suitable for in vivo evaluation.[1][2]

Mechanism of Action

This compound and CC214-2 are ATP-competitive inhibitors of mTOR kinase. By binding to the kinase domain of mTOR, they block the catalytic activity of both mTORC1 and mTORC2 complexes. This dual inhibition leads to the downstream suppression of key signaling molecules that regulate cell growth, proliferation, and survival.

The inhibition of mTORC1 by this compound results in the dephosphorylation of its canonical substrates, the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The dephosphorylation of S6K leads to a decrease in protein synthesis, while the dephosphorylation of 4E-BP1 relieves its inhibition of the cap-dependent translation initiation factor eIF4E, thereby suppressing the translation of key oncogenic proteins.

The inhibition of mTORC2 by this compound is evidenced by the reduced phosphorylation of its key substrate, Akt, at the Serine 473 residue (pAktS473). This prevents the full activation of Akt, a critical node in cell survival and proliferation signaling. The ability of this compound and CC214-2 to inhibit both mTORC1 and mTORC2 signaling pathways is a key differentiator from rapalogs and is thought to contribute to their enhanced anti-tumor activity.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt pS473 S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K->Protein Synthesis eIF4E eIF4E 4E-BP1->eIF4E eIF4E->Protein Synthesis Cell Growth\n& Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth\n& Proliferation This compound This compound This compound->mTORC2 This compound->mTORC1

Caption: Generalized synthetic workflow for this compound and CC214-2.

mTOR Kinase Assay

The inhibitory activity of this compound against mTOR kinase can be determined using a variety of in vitro kinase assay formats. A common method involves the use of recombinant mTOR protein and a specific substrate, followed by the detection of substrate phosphorylation.

Protocol Outline:

  • Reagents and Materials:

    • Recombinant human mTOR protein

    • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 2 mM DTT)

    • ATP

    • mTOR substrate (e.g., a peptide derived from S6K or 4E-BP1)

    • This compound (or other test compounds) dissolved in DMSO

    • Detection reagents (e.g., phospho-specific antibody, fluorescently labeled substrate, or ADP-Glo™ Kinase Assay system)

    • 384-well assay plates

  • Procedure: a. Prepare serial dilutions of this compound in kinase assay buffer. b. Add the mTOR enzyme to the wells of the assay plate. c. Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding a mixture of the substrate and ATP. e. Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C. f. Stop the reaction and measure the amount of phosphorylated substrate using the chosen detection method. g. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

The anti-proliferative effects of this compound on cancer cell lines can be assessed using various methods, such as the CellTiter-Glo® Luminescent Cell Viability Assay or by direct cell counting.

Protocol Outline (CellTiter-Glo®):

  • Cell Seeding: a. Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: a. Prepare serial dilutions of this compound in cell culture medium. b. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: a. Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of mTOR Pathway Inhibition

Western blotting is used to detect the phosphorylation status of key mTORC1 and mTORC2 substrates, providing a direct measure of target engagement in cells.

Protocol Outline:

  • Cell Treatment and Lysis: a. Plate cells and treat with this compound at various concentrations for a specified time (e.g., 2-24 hours). b. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer: a. Denature the protein lysates by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies specific for the phosphorylated proteins of interest (e.g., anti-phospho-S6 Ribosomal Protein (Ser235/236), anti-phospho-4E-BP1 (Thr37/46), anti-phospho-Akt (Ser473)) and their corresponding total protein antibodies overnight at 4°C. c. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again with TBST.

  • Detection and Analysis: a. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. b. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Xenograft Studies

Protocol Outline:

  • Cell Implantation: a. Harvest cancer cells (e.g., PC3 or U87EGFRvIII) and resuspend them in a suitable medium (e.g., PBS or a mixture of medium and Matrigel). b. Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).

  • Tumor Growth and Randomization: a. Monitor tumor growth regularly using calipers. b. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: a. Prepare a formulation of CC214-2 suitable for oral administration (e.g., a suspension in 0.5% carboxymethylcellulose and 0.25% Tween-80 in water). b. Administer CC214-2 or the vehicle control to the mice by oral gavage at the specified dose and schedule.

  • Efficacy Evaluation: a. Measure tumor volumes and body weights regularly throughout the study. b. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic analysis by Western blot or immunohistochemistry).

  • Data Analysis: a. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Conclusion

This compound and its in vivo analog CC214-2 are potent and selective mTOR kinase inhibitors that have demonstrated significant anti-tumor activity in preclinical models of cancer. Their ability to inhibit both mTORC1 and mTORC2 signaling pathways represents a potential advantage over first-generation mTOR inhibitors. The data presented in this technical guide provide a strong rationale for the continued investigation of this class of compounds in clinical settings for the treatment of cancers with a dysregulated PI3K/Akt/mTOR pathway. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field of cancer drug discovery and development.

References

CC214-1: Overcoming Rapamycin Resistance in Tumors Through Dual mTORC1/2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The emergence of resistance to rapamycin and its analogs (rapalogs) presents a significant challenge in cancer therapy. Tumors can evade the cytostatic effects of these mTORC1 inhibitors through various mechanisms, primarily the feedback activation of the PI3K/Akt signaling pathway mediated by mTORC2. CC214-1, a potent and selective ATP-competitive mTOR kinase inhibitor, has demonstrated significant promise in overcoming this resistance by effectively inhibiting both mTORC1 and mTORC2 complexes. This technical guide provides a comprehensive overview of the preclinical data on this compound and its orally bioavailable analog, CC214-2, in rapamycin-resistant tumor models. It includes a detailed analysis of its mechanism of action, quantitative efficacy data, experimental protocols, and visualizations of the relevant signaling pathways and workflows. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating novel strategies to target the mTOR pathway in resistant cancers.

Introduction: The Challenge of Rapamycin Resistance

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making it an attractive therapeutic target. Rapamycin and its analogs are allosteric inhibitors of mTOR complex 1 (mTORC1). While they have shown efficacy in some tumor types, their clinical utility is often limited by the development of intrinsic or acquired resistance.

Several key mechanisms contribute to rapamycin resistance:

  • Feedback Activation of Akt: Inhibition of mTORC1 by rapamycin disrupts a negative feedback loop, leading to the activation of Akt via mTORC2. Activated Akt can then promote cell survival and proliferation, counteracting the effects of mTORC1 inhibition.

  • Incomplete Inhibition of 4E-BP1: Rapamycin is often a poor inhibitor of the phosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), a critical downstream effector of mTORC1 that controls the translation of many oncogenic proteins.

  • Genetic Alterations: Mutations in components of the mTOR pathway can also confer resistance to rapamycin.

This compound was developed to address these limitations by directly targeting the ATP-binding site of the mTOR kinase domain, thereby inhibiting both mTORC1 and mTORC2 and offering a more complete shutdown of mTOR signaling.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of mTOR, meaning it binds to the kinase domain of mTOR and prevents the binding of ATP, which is essential for its catalytic activity. This mechanism of action allows this compound to inhibit both mTORC1 and mTORC2 complexes, a key advantage over rapamycin.

By inhibiting both complexes, this compound effectively:

  • Suppresses rapamycin-resistant mTORC1 signaling: This includes the phosphorylation of key downstream targets like S6 kinase (S6K) and, importantly, the complete inhibition of 4E-BP1 phosphorylation, which is often incompletely suppressed by rapamycin.[1]

  • Blocks mTORC2 signaling: This prevents the phosphorylation and activation of Akt at Ser473, thereby abrogating the feedback activation loop that is a major driver of rapamycin resistance.[1]

The dual inhibition of mTORC1 and mTORC2 by this compound leads to a more profound and sustained inhibition of tumor cell growth and proliferation compared to rapamycin, particularly in tumors that have developed resistance to rapalogs.

Quantitative Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound and its in vivo analog, CC214-2, in preclinical models of rapamycin-resistant tumors.

Table 1: In Vitro Efficacy of this compound in Rapamycin-Resistant Glioblastoma Cell Lines

Cell LineKey Genetic FeaturesThis compound IC50 (µM)Reference
U87EGFRvIIIPTEN-null, expresses EGFRvIII~0.5[1]
LN229PTEN wild-typeNot specified[1]
U251PTEN mutantNot specified[1]

Table 2: In Vivo Efficacy of CC214-2 in a Rapamycin-Resistant Glioblastoma Xenograft Model

Tumor ModelTreatmentDosing ScheduleTumor Growth InhibitionReference
U87EGFRvIII Flank XenograftCC214-250 mg/kg, oral, once daily for 6 days>50% reduction in tumor volume
U87EGFRvIII Intracranial XenograftCC214-2Not specified>50% reduction in tumor volume

Note: While the exact percentage of tumor growth inhibition beyond "greater than 50%" is not specified in the available literature, the data clearly indicates a significant anti-tumor effect in this rapamycin-resistant model.

Pharmacokinetic Profile of CC214-2

While specific pharmacokinetic parameters such as Cmax, Tmax, and bioavailability for CC214-2 are not detailed in the reviewed literature, it is described as an analog of this compound with pharmacokinetic properties suitable for in vivo application.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound and CC214-2.

Cell Viability Assay (Trypan Blue Exclusion)

This protocol is used to determine the number of viable cells in a culture after treatment with this compound or rapamycin.

Materials:

  • Cell culture flasks/plates with treated and untreated cells

  • Trypsin-EDTA

  • Complete growth medium

  • Phosphate-buffered saline (PBS)

  • 0.4% Trypan Blue solution

  • Hemocytometer

  • Microscope

Procedure:

  • Aspirate the culture medium from the cells.

  • Wash the cells once with PBS.

  • Add Trypsin-EDTA to detach the cells from the culture vessel and incubate at 37°C for 2-5 minutes.

  • Neutralize the trypsin by adding complete growth medium.

  • Collect the cell suspension in a conical tube and centrifuge at 1000 rpm for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in a known volume of PBS.

  • Take a small aliquot of the cell suspension and mix it with an equal volume of 0.4% Trypan Blue solution.

  • Incubate for 1-2 minutes at room temperature.

  • Load 10 µL of the mixture into a hemocytometer.

  • Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.

  • Calculate the percentage of viable cells and the total number of viable cells per mL.

Western Blotting for mTOR Signaling Pathway Analysis

This protocol is used to detect the phosphorylation status of key proteins in the mTOR signaling pathway following treatment with this compound.

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block non-specific binding sites on the membrane by incubating with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

Orthotopic Glioblastoma Xenograft Model

This protocol describes the establishment of an intracranial tumor model to evaluate the in vivo efficacy of CC214-2.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Glioblastoma cells (e.g., U87EGFRvIII)

  • Stereotactic apparatus

  • Hamilton syringe

  • Anesthesia (e.g., isoflurane)

  • Surgical tools

Procedure:

  • Culture the glioblastoma cells to be implanted.

  • Anesthetize the mouse using isoflurane.

  • Secure the mouse in a stereotactic apparatus.

  • Make a small incision in the scalp to expose the skull.

  • Using a stereotactic drill, create a small burr hole at the desired coordinates for injection into the brain (e.g., striatum).

  • Slowly inject the glioblastoma cells (typically 1-5 x 10^5 cells in a small volume of PBS) into the brain using a Hamilton syringe.

  • Withdraw the needle slowly to prevent reflux of the cell suspension.

  • Suture the scalp incision.

  • Monitor the mice for tumor growth using non-invasive imaging techniques (e.g., bioluminescence imaging or MRI).

  • Once tumors are established, randomize the mice into treatment and control groups and initiate dosing with CC214-2 or vehicle.

  • Monitor tumor growth and animal health throughout the study.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the mechanism and evaluation of this compound.

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC1_2 TSC1/2 Akt->TSC1_2 inhibits Proliferation Proliferation Akt->Proliferation mTORC2 mTORC2 mTORC2->Akt Ser473 phosphorylation Rheb Rheb-GTP TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits S6K1->mTORC1 neg. feedback Protein_Synthesis Protein Synthesis (Cell Growth) S6K1->Protein_Synthesis Rapamycin Rapamycin Rapamycin->mTORC1 CC214_1 This compound CC214_1->mTORC2 CC214_1->mTORC1

Caption: mTOR Signaling Pathway and Points of Inhibition.

Rapamycin_Resistance_and_CC214_1_Action Rapamycin Rapamycin mTORC1_inhibition mTORC1 Inhibition Rapamycin->mTORC1_inhibition Feedback_Loop Loss of Negative Feedback mTORC1_inhibition->Feedback_Loop PI3K_Akt_Activation PI3K/Akt Pathway Activation Feedback_Loop->PI3K_Akt_Activation mTORC2_activation mTORC2 Activation PI3K_Akt_Activation->mTORC2_activation Cell_Survival Cell Survival & Proliferation mTORC2_activation->Cell_Survival Resistance Rapamycin Resistance Cell_Survival->Resistance CC214_1 This compound mTORC1_mTORC2_inhibition Dual mTORC1/mTORC2 Inhibition CC214_1->mTORC1_mTORC2_inhibition Block_Feedback Blockade of Feedback Loop mTORC1_mTORC2_inhibition->Block_Feedback Apoptosis Apoptosis & Growth Arrest mTORC1_mTORC2_inhibition->Apoptosis Overcome_Resistance Overcoming Resistance Block_Feedback->Overcome_Resistance Apoptosis->Overcome_Resistance

Caption: Mechanism of Rapamycin Resistance and this compound Action.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Lines Rapamycin-Resistant Cancer Cell Lines Treatment Treatment with This compound vs. Rapamycin Cell_Lines->Treatment Viability_Assay Cell Viability Assay (e.g., Trypan Blue) Treatment->Viability_Assay Western_Blot Western Blot Analysis (p-Akt, p-S6K, p-4E-BP1) Treatment->Western_Blot IC50 Determine IC50 Values Viability_Assay->IC50 Mechanism Confirm Mechanism of Action Western_Blot->Mechanism Xenograft Establish Orthotopic Xenograft Models Treatment_invivo Treatment with CC214-2 vs. Vehicle Xenograft->Treatment_invivo Tumor_Monitoring Monitor Tumor Growth (e.g., Imaging) Treatment_invivo->Tumor_Monitoring PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Treatment_invivo->PK_PD Efficacy Assess Anti-Tumor Efficacy (Tumor Growth Inhibition) Tumor_Monitoring->Efficacy

Caption: Preclinical Evaluation Workflow for this compound/CC214-2.

Conclusion

This compound and its orally bioavailable analog CC214-2 represent a promising therapeutic strategy for overcoming rapamycin resistance in cancer. By targeting the ATP-binding site of mTOR, these compounds effectively inhibit both mTORC1 and mTORC2, leading to a more comprehensive blockade of the mTOR signaling pathway. The preclinical data summarized in this guide demonstrates the potential of this approach to inhibit the growth of rapamycin-resistant tumors, particularly those with activated PI3K/Akt signaling. Further investigation into the efficacy of this compound/CC214-2 in a broader range of rapamycin-resistant tumor models and the elucidation of their detailed pharmacokinetic and pharmacodynamic profiles will be crucial for their clinical translation. This technical guide provides a foundational resource for researchers and drug developers working to advance novel mTOR inhibitors for the treatment of resistant cancers.

References

Methodological & Application

Application Notes: Optimal CC214-1 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC214-1 is a potent and selective, ATP-competitive mTOR kinase inhibitor. It distinguishes itself from allosteric inhibitors like rapamycin by targeting the kinase domain of mTOR, thereby inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] This dual inhibition effectively blocks downstream signaling pathways that are crucial for cell growth, proliferation, and survival. Hyperactivation of the mTOR pathway is a common feature in many cancers, including glioblastoma.[3] this compound is utilized in preclinical, in vitro studies to investigate the effects of mTOR inhibition on cancer cell lines.[2] These notes provide a comprehensive guide to determining and utilizing the optimal concentration of this compound in various cell-based assays.

Mechanism of Action: The mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cellular processes.[3] this compound exerts its effect by inhibiting the kinase activity of mTOR, which is the catalytic subunit of two distinct complexes, mTORC1 and mTORC2.

  • mTORC1: Inhibition of mTORC1 leads to a decrease in the phosphorylation of its downstream effectors, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), resulting in the suppression of protein synthesis and cell growth.

  • mTORC2: Inhibition of mTORC2 blocks the phosphorylation and activation of targets like Akt at serine 473 (S473), PRAS40, and NDRG1, impacting cell survival and metabolism.

The diagram below illustrates the mTOR signaling pathway and the point of inhibition by this compound.

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream1 mTORC1 Downstream cluster_downstream2 mTORC2 Downstream Growth_Factors Growth Factors RTK RTK Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC2 mTORC2 PI3K->mTORC2 mTORC1 mTORC1 AKT->mTORC1 S6K p-S6K mTORC1->S6K 4EBP1 p-4E-BP1 mTORC1->4EBP1 mTORC2->AKT pS473 p_PRAS40 p-PRAS40 mTORC2->p_PRAS40 p_NDRG1 p-NDRG1 mTORC2->p_NDRG1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis 4EBP1->Protein_Synthesis Cell_Survival Cell Survival & Metabolism p_PRAS40->Cell_Survival p_NDRG1->Cell_Survival CC214_1 This compound CC214_1->mTORC1 CC214_1->mTORC2

Caption: mTOR signaling pathway and this compound points of inhibition.

Determining Optimal this compound Concentration: Experimental Workflow

The optimal concentration of this compound is highly dependent on the cell line, assay type, and experimental endpoint. A systematic approach is necessary to determine the most effective concentration for your specific model. The following workflow is recommended.

Workflow Start Start Dose_Response Initial Dose-Response Curve (e.g., 0.01 µM to 10 µM) Start->Dose_Response Viability_Assay Cell Viability/Proliferation Assay (WST-1, Trypan Blue) Dose_Response->Viability_Assay Determine_IC50 Determine IC50 Value Viability_Assay->Determine_IC50 Select_Concentrations Select Concentrations Around IC50 (e.g., 0.5x, 1x, 2x IC50) Determine_IC50->Select_Concentrations Western_Blot Western Blot for Target Inhibition (p-Akt, p-S6, etc.) Select_Concentrations->Western_Blot Confirm_Inhibition Confirm Dose-Dependent Target Inhibition Western_Blot->Confirm_Inhibition Optimal_Concentration Select Optimal Concentration for Further Assays Confirm_Inhibition->Optimal_Concentration End End Optimal_Concentration->End

Caption: Workflow for determining optimal this compound concentration.

Data Presentation: this compound Concentrations in Practice

The following tables summarize quantitative data from published studies using this compound in various in vitro assays with glioblastoma (GBM) cell lines.

Table 1: this compound Concentrations for Cell Proliferation & Viability Assays

Cell LineAssay TypeThis compound Concentration RangeIncubation TimeIC50 ValueReference
U87EGFRvIIITrypan Blue ExclusionNot Specified (Dose-Response)Up to 4 days~0.5 µM
U87EGFRvIIIWST Assay2 µM (single point)Up to 4 daysNot Applicable
LN229Trypan Blue ExclusionNot Specified (Dose-Response)Up to 4 days> 5 µM
U251Trypan Blue ExclusionNot Specified (Dose-Response)Up to 4 days> 5 µM

Table 2: this compound Concentrations for Target Inhibition (Western Blot)

Cell LineTarget Proteins (Inhibition)This compound ConcentrationTreatment TimeObserved EffectReference
U87EGFRvIIIp-S6, p-4E-BP1 (mTORC1)Increasing Concentrations8 hoursDose-dependent inhibition
p-Akt-S473, p-PRAS40, p-NDRG1 (mTORC2)
LN229p-S6, p-4E-BP1, p-Akt-S473Increasing Concentrations8 hoursDose-dependent inhibition
U251p-S6, p-4E-BP1, p-Akt-S473Increasing Concentrations8 hoursDose-dependent inhibition
Isogenic U87p-S6, p-Akt-S4732 µMNot SpecifiedPotent reduction of biomarkers

Table 3: this compound Concentrations for Other In Vitro Assays

Assay TypeCell LineThis compound ConcentrationTreatment TimePurposeReference
Cap-binding AssayU87EGFRvIII2 µM24 hoursAssess inhibition of cap-dependent translation
Autophagy Analysis (IF & WB)U87EGFRvIII, GBM392 µMTime-courseDetect induction of autophagy (LC3B lipidation)

Experimental Protocols

Protocol 1: Cell Proliferation Assay (WST-1)

This protocol is adapted from methodologies used to assess the anti-proliferative effects of this compound.

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed cells in a 96-well plate at a density of 1,000 to 5,000 cells per well in 100 µL of complete culture medium. Seeding density should be optimized to ensure cells are in the exponential growth phase during the assay.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in culture medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (e.g., DMSO-containing medium) to the respective wells.

    • Incubate for the desired treatment period (e.g., 24, 48, 72, or 96 hours).

  • WST-1 Reagent Addition and Measurement:

    • Approximately 1-4 hours before the end of the incubation period, add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1 to 4 hours at 37°C, allowing metabolically active cells to convert the WST-1 into a colored formazan product.

    • Gently shake the plate to ensure uniform color distribution.

    • Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability against the log of this compound concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 2: Western Blotting for mTOR Pathway Inhibition

This protocol allows for the direct assessment of this compound's effect on mTORC1 and mTORC2 signaling.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 2 µM) or vehicle control for a specified time (e.g., 8 hours).

  • Protein Lysate Preparation:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

    • Normalize the concentration of all samples with lysis buffer.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-50 µg of protein from each sample by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

    • Load the samples onto a 4-12% gradient polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt (S473), total Akt, phospho-S6, total S6, Actin) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 5 minutes each with TBST.

  • Detection:

    • Apply an ECL chemiluminescence substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This assay can determine if the anti-proliferative effect of this compound is due to the induction of apoptosis.

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., the determined IC50) for 24-48 hours.

    • Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Count the cells and adjust the density to 1-5 x 10⁵ cells per sample.

    • Add fluorescently-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye like Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the samples immediately on a flow cytometer.

    • Identify cell populations:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound treatment.

References

Application Notes: Preparing and Using CC214-1 Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC214-1 is a potent, ATP-competitive mTOR kinase inhibitor that targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] Unlike allosteric inhibitors like rapamycin, which primarily inhibit mTORC1, this compound effectively suppresses rapamycin-resistant mTORC1 signaling and blocks mTORC2 activity. This dual inhibition leads to a robust blockade of protein translation and cell proliferation.[1] Its efficacy is particularly enhanced in cancer cells with hyperactivated PI3K/mTOR signaling, such as those with EGFRvIII expression or PTEN loss.[2] this compound is designated for in vitro research and is a critical tool for studying the mTOR pathway in cancer biology. Proper preparation of stock solutions is essential for obtaining accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.

Data Presentation

Quantitative data for this compound and stock solution preparation are summarized below.

Table 1: this compound Compound Properties

PropertyValueReference
Mechanism of Action ATP-Competitive Inhibitor of mTORC1/mTORC2[1]
Primary Solvent Dimethyl Sulfoxide (DMSO)
Molecular Weight ~383.45 g/mol ¹
CAS Number ~1228012-18-7¹

¹Data corresponds to the closely related in vivo counterpart, CC214-2, and serves as a reliable reference for the in vitro compound this compound.

Table 2: Preparation of a 10 mM this compound Stock Solution in DMSO

This table provides the mass of this compound powder required to prepare various volumes of a 10 mM stock solution. Calculations are based on a molecular weight of 383.45 g/mol .

Desired Final VolumeMass of this compound to Weigh
100 µL0.38 mg
500 µL1.92 mg
1 mL3.83 mg
5 mL19.17 mg

Table 3: Example Working Concentrations for In Vitro Assays

The following concentrations have been used effectively in studies on glioblastoma cell lines. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.2%) to avoid solvent-induced toxicity.

ApplicationCell Line ExampleEffective Concentration RangeReference
Cell Proliferation U87EGFRvIII, LN229, U2510.1 µM - 10 µM
mTORC1/2 Inhibition U87 Isogenic Panel2 µM
IC₅₀ Determination U87EGFRvIII~0.5 µM

Experimental Protocols

Protocol 1: Preparation of 10 mM this compound Stock Solution

This protocol describes the preparation of a standard 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes (e.g., 1.5 mL)

  • Sterile, low-retention pipette tips

  • Vortex mixer

Procedure:

  • Pre-weigh Tube: Place a sterile, empty microcentrifuge tube on the analytical balance and tare it.

  • Weigh this compound: Carefully weigh the desired amount of this compound powder (refer to Table 2) into the tared tube. For example, weigh 3.83 mg for a 1 mL final volume.

  • Add DMSO: Using a calibrated micropipette, add the corresponding volume of sterile DMSO to the tube containing the this compound powder.

  • Dissolve: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquot (Recommended): To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

  • Label and Store: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and preparation date.

Storage:

  • Short-term (days to weeks): Store at 4°C.

  • Long-term (months to years): Store at -20°C or -80°C.

Protocol 2: Application Example - Cell Proliferation Assay

This protocol outlines a typical experiment to measure the effect of this compound on the proliferation of an adherent cancer cell line (e.g., U87 glioblastoma).

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Adherent cancer cell line of interest

  • Sterile 12-well or 96-well cell culture plates

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture flask.

    • Seed the cells into a 12-well plate at a density of 15,000 - 20,000 cells per well. Allow cells to attach and recover overnight in a 37°C, 5% CO₂ incubator.

  • Prepare Working Solutions:

    • On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution.

    • Perform serial dilutions in complete cell culture medium to prepare working solutions. For example, to make a 2 µM final concentration in 1 mL of medium, add 0.2 µL of the 10 mM stock to the medium.

    • Important: Prepare a vehicle control containing the same final concentration of DMSO as the highest treatment dose (e.g., 0.1% DMSO in medium).

  • Cell Treatment:

    • Carefully aspirate the old medium from the wells.

    • Add 1 mL (for a 12-well plate) of the prepared working solutions (e.g., 0 µM [Vehicle], 0.1 µM, 0.5 µM, 1 µM, 2 µM, 5 µM this compound) to the corresponding wells.

  • Incubation:

    • Return the plate to the incubator and incubate for the desired time period (e.g., 72 hours).

  • Cell Counting:

    • After incubation, aspirate the medium and wash the cells once with PBS.

    • Add trypsin-EDTA to each well and incubate until cells detach.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.

    • Mix a small volume of the cell suspension 1:1 with Trypan Blue solution.

    • Count the number of viable (unstained) cells using a hemocytometer or automated cell counter.

  • Data Analysis:

    • Calculate the total number of viable cells per well for each condition.

    • Normalize the results to the vehicle control to determine the percentage of proliferation inhibition.

Visualizations

Signaling Pathway

mTOR_Pathway_Inhibition This compound Inhibition of the mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFRvIII) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy mTORC2 mTORC2 AKT_p Akt (Ser473) Phosphorylation mTORC2->AKT_p CC214_1 This compound CC214_1->mTORC1 CC214_1->mTORC2 Protein_Synth Protein Synthesis & Cell Growth S6K1->Protein_Synth _4EBP1->Protein_Synth AKT_p->AKT

Caption: this compound inhibits both mTORC1 and mTORC2 complexes.

Experimental Workflow

Experimental_Workflow General Workflow for a Cell-Based Assay with this compound prep_stock 1. Prepare 10 mM Stock Solution (this compound in DMSO) prep_work 2. Prepare Working Solutions (Dilute Stock in Culture Medium) prep_stock->prep_work treat_cells 4. Treat Cells (Add working solutions and vehicle control) prep_work->treat_cells seed_cells 3. Seed Cells in Multi-well Plate (Allow to attach overnight) seed_cells->treat_cells incubate 5. Incubate (e.g., 24-72 hours at 37°C, 5% CO₂) treat_cells->incubate perform_assay 6. Perform Assay (e.g., Cell Viability, Western Blot) incubate->perform_assay analyze 7. Data Analysis (Normalize to vehicle control) perform_assay->analyze

Caption: Workflow for cell-based assays using this compound.

References

Application Notes and Protocols for CC214-1 and its In Vivo Analog CC214-2 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC214-1 is a potent, ATP-competitive mTOR kinase inhibitor that has demonstrated significant efficacy in suppressing rapamycin-resistant mTORC1 signaling and blocking mTORC2 signaling in glioblastoma (GBM) cell lines.[1][2][3] Due to its pharmacokinetic properties, this compound is primarily utilized for in vitro studies. For in vivo applications in mouse models, a closely related analog, CC214-2, which possesses improved pharmacokinetic characteristics suitable for animal studies, is employed.[1] These compounds are highly effective in preclinical models of glioblastoma, particularly in tumors with EGFRvIII expression and PTEN loss, which lead to hyperactivation of the mTOR pathway.[1]

This document provides detailed application notes and protocols for the in vivo use of CC214-2 in mouse models of glioblastoma, based on published preclinical data.

Quantitative Data Summary

The following tables summarize the key quantitative data for the in vivo administration and efficacy of CC214-2 in mouse models.

Table 1: In Vivo Dosage and Administration of CC214-2 in Mouse Models

ParameterDetailsReference
Compound CC214-2
Mouse Model Immunocompromised mice (e.g., NOD-SCID gamma null) with U87EGFRvIII glioblastoma xenografts (subcutaneous or intracranial)
Dosage 50 mg/kg, once daily OR 100 mg/kg, once every two days
Route of Administration Oral gavage
Vehicle Suspension in 0.5% carboxymethylcellulose and 0.25% Tween-80 in nanopure water
Treatment Duration 6-7 days for tumor growth inhibition studies

Table 2: In Vivo Efficacy of CC214-2 in Glioblastoma Mouse Models

Efficacy ParameterResultMouse Model ContextReference
Tumor Volume Reduction > 50%U87EGFRvIII subcutaneous xenografts; 50 mg/kg daily for 6 days
Tumor Growth Inhibition Highly significant inhibition of intracranial GBM growthU87EGFRvIII intracranial xenografts; 100 mg/kg every two days for 6 days
Proliferation Index Markedly diminished Ki67 stainingU87EGFRvIII subcutaneous xenografts
Mechanism of Action Inhibition of mTORC1 (P-S6, P-4E-BP1) and mTORC2 (P-Akt) signalingU87EGFRvIII xenografts
Combination Therapy Enhanced tumor cell death (TUNEL staining) when combined with chloroquine (autophagy inhibitor)U87EGFRvIII intracranial xenografts

Signaling Pathway

This compound and CC214-2 act as kinase inhibitors of mTOR, affecting both mTORC1 and mTORC2 complexes. This dual inhibition leads to the suppression of downstream signaling pathways that are critical for tumor cell growth, proliferation, and survival.

mTOR_Signaling_Pathway cluster_upstream Upstream Activators cluster_mTORC mTOR Complexes cluster_downstream_mTORC1 mTORC1 Downstream Effects cluster_downstream_mTORC2 mTORC2 Downstream Effects Growth_Factors Growth Factors (e.g., EGF) PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC2 mTORC2 PI3K->mTORC2 mTORC1 mTORC1 Akt->mTORC1 S6K1 p70S6K mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Akt_S473 Akt (S473) mTORC2->Akt_S473 Phosphorylation CC214_1_2 This compound / CC214-2 CC214_1_2->mTORC1 CC214_1_2->mTORC2 Protein_Synthesis Protein Synthesis (Cell Growth & Proliferation) S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Cell_Survival Cell Survival Akt_S473->Cell_Survival

Caption: mTORC1 and mTORC2 signaling pathways inhibited by this compound/2.

Experimental Protocols

Protocol 1: Preparation of CC214-2 Formulation for Oral Gavage

Materials:

  • CC214-2 compound

  • Carboxymethylcellulose (CMC), sodium salt

  • Tween-80

  • Nanopure or sterile water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of CC214-2 based on the number of mice, their average weight, and the desired dose (e.g., 50 mg/kg).

  • Prepare the vehicle solution consisting of 0.5% (w/v) carboxymethylcellulose and 0.25% (v/v) Tween-80 in nanopure water.

    • For 10 mL of vehicle: Add 50 mg of CMC and 25 µL of Tween-80 to 10 mL of water.

  • Vortex the vehicle solution vigorously until the CMC is fully dissolved. Gentle heating or sonication can aid in dissolution.

  • Weigh the calculated amount of CC214-2 and add it to the appropriate volume of the vehicle solution to achieve the final desired concentration.

  • Vortex the mixture thoroughly to ensure a homogenous suspension. The suspension should be prepared fresh daily before administration.

Protocol 2: In Vivo Efficacy Study of CC214-2 in a Subcutaneous Glioblastoma Xenograft Model

Animal Model:

  • 4-6 week old female immunocompromised mice (e.g., NOD-SCID gamma null).

Tumor Cell Implantation:

  • Culture U87EGFRvIII glioblastoma cells under standard conditions.

  • On the day of implantation, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 6 x 10^6 cells/mL.

  • Inject 100 µL of the cell suspension (6 x 10^5 cells) subcutaneously into the flank of each mouse.

  • Monitor tumor growth regularly using calipers. Begin treatment when tumors reach a palpable size (e.g., 100-150 mm³).

Treatment Protocol:

  • Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).

  • Administer CC214-2 (50 mg/kg) or vehicle control daily via oral gavage. The volume of administration is typically 100-200 µL for a 20-25 g mouse.

  • Monitor tumor size and body weight daily or every other day.

  • After the specified treatment period (e.g., 6 days), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p-S6, Ki67, TUNEL staining).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo efficacy study of CC214-2.

Experimental_Workflow cluster_prep Preparation Phase cluster_implant Tumor Implantation & Growth cluster_treatment Treatment Phase cluster_analysis Analysis Phase Cell_Culture 1. Culture U87EGFRvIII Glioblastoma Cells Implantation 3. Subcutaneous Implantation of Cells into Mice Cell_Culture->Implantation Formulation 2. Prepare CC214-2 Formulation (50 mg/kg) Dosing 6. Daily Oral Gavage (Vehicle or CC214-2) Formulation->Dosing Tumor_Growth 4. Monitor Tumor Growth (until ~100 mm³) Implantation->Tumor_Growth Randomization 5. Randomize Mice into Control & Treatment Groups Tumor_Growth->Randomization Randomization->Dosing Monitoring 7. Monitor Tumor Volume & Body Weight Dosing->Monitoring Euthanasia 8. Euthanize Mice & Excise Tumors Monitoring->Euthanasia Analysis 9. Downstream Analysis (IHC, Western Blot, etc.) Euthanasia->Analysis

Caption: Workflow for a preclinical study of CC214-2 in a mouse xenograft model.

References

Application Notes and Protocols for CC214-1 in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC214-1 is a potent and selective, ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) kinase. It effectively targets both mTOR Complex 1 (mTORC1) and mTORC2, leading to the inhibition of downstream signaling pathways that are crucial for cell growth, proliferation, and survival.[1] Dysregulation of the mTOR pathway is a common feature in many cancers, including glioblastoma, making mTOR a key therapeutic target.[1][2] Unlike allosteric inhibitors such as rapamycin, which primarily inhibit mTORC1, this compound provides a more complete blockade of mTOR signaling.[1][2]

Western blot analysis is an indispensable technique to elucidate the mechanism of action of mTOR inhibitors like this compound. This document provides detailed application notes and protocols for utilizing this compound in Western blot analysis to probe the mTOR signaling pathway.

Mechanism of Action of this compound

This compound inhibits the kinase activity of mTOR by competing with ATP. This dual inhibition of mTORC1 and mTORC2 results in the decreased phosphorylation of key downstream effector proteins.

Key Downstream Targets for Western Blot Analysis:

  • mTORC1 substrates:

    • Phospho-4E-BP1 (Threonine 37/46): Inhibition of mTORC1 leads to the dephosphorylation of 4E-BP1, a critical regulator of cap-dependent translation.

    • Phospho-S6 Ribosomal Protein (Serine 235/236): A downstream effector of the mTORC1/S6K1 pathway, its phosphorylation is a common marker for mTORC1 activity.

  • mTORC2 substrates:

    • Phospho-Akt (Serine 473): mTORC2 is the primary kinase responsible for the phosphorylation of Akt at this site, which is crucial for its full activation.

    • Phospho-PRAS40 (Threonine 246): A substrate of Akt, its phosphorylation is indicative of mTORC2/Akt pathway activation.

    • Phospho-NDRG1 (Threonine 346): A substrate of SGK1, which is activated by mTORC2. Its phosphorylation status reflects mTORC2 activity.

  • Autophagy Marker:

    • LC3B-II: Inhibition of mTORC1 can induce autophagy. The conversion of LC3B-I to its lipidated form, LC3B-II, is a hallmark of autophagosome formation and can be detected by a shift in its electrophoretic mobility.

Data Presentation: Efficacy of this compound

The following table summarizes the inhibitory effects of this compound on the proliferation of various glioblastoma cell lines. This data is crucial for selecting appropriate cell lines and determining effective concentrations for your experiments.

Cell LineIC50 (µM) for Cell ProliferationKey Genetic FeaturesReference
U87EGFRvIII~0.5EGFRvIII positive, PTEN negative
LN229>10EGFR wild-type, PTEN positive
U251~5EGFR wild-type, PTEN mutant

IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50%.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mTOR signaling pathway targeted by this compound and a typical experimental workflow for Western blot analysis.

Caption: mTOR Signaling Pathway and the inhibitory action of this compound.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., U87EGFRvIII cells + this compound) Cell_Lysis 2. Cell Lysis (RIPA Buffer) Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification Sample_Prep 4. Sample Preparation (Laemmli Buffer + Heat) Protein_Quantification->Sample_Prep SDS_PAGE 5. SDS-PAGE (Low percentage gel for mTOR) Sample_Prep->SDS_PAGE Transfer 6. Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking 7. Blocking (5% BSA or non-fat milk) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (Overnight at 4°C) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Detection (ECL Reagent) Secondary_Ab->Detection Analysis 11. Data Analysis (Densitometry) Detection->Analysis

Caption: A streamlined workflow for Western blot analysis using this compound.

Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Lines: Glioblastoma cell lines such as U87EGFRvIII, LN229, or U251 are suitable models. Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Seeding: Plate cells in 6-well or 10 cm dishes and allow them to reach 70-80% confluency.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in fresh culture medium to the desired final concentration. A concentration of 2 µM is often effective for inhibiting mTOR signaling.

    • Treat the cells for a specified duration. An 8-hour treatment is typically sufficient to observe significant changes in the phosphorylation of downstream mTOR targets.

    • Include a vehicle control (DMSO) in parallel.

Cell Lysis and Protein Extraction
  • Reagents:

    • RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

    • Protease and Phosphatase Inhibitor Cocktail: Add to the RIPA buffer immediately before use according to the manufacturer's instructions.

  • Procedure:

    • After treatment, place the cell culture dishes on ice and wash the cells twice with ice-cold PBS.

    • Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer with inhibitors (e.g., 100-200 µL for a well in a 6-well plate).

    • Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube, avoiding the pellet.

Protein Quantification
  • Method: The Bicinchoninic Acid (BCA) assay is recommended for its compatibility with detergents present in the RIPA buffer.

  • Procedure:

    • Prepare a series of protein standards (e.g., using Bovine Serum Albumin - BSA).

    • Follow the manufacturer's protocol for the BCA assay kit to determine the protein concentration of your lysates.

    • Based on the concentrations, calculate the volume of each lysate required to load equal amounts of protein per lane (typically 20-40 µg).

Sample Preparation for SDS-PAGE
  • Reagents:

    • 4x Laemmli Sample Buffer: 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, and 20% β-mercaptoethanol (add fresh).

  • Procedure:

    • To your calculated volume of protein lysate, add the appropriate volume of 4x Laemmli sample buffer to achieve a 1x final concentration.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

    • Centrifuge the samples briefly before loading onto the gel.

SDS-PAGE
  • Gel Selection:

    • For large proteins like mTOR (~289 kDa), use a low-percentage (e.g., 6% or 3-8% gradient) Tris-acetate or Tris-glycine gel.

    • For smaller proteins like 4E-BP1 (~15-20 kDa) and LC3B (~14-18 kDa), higher percentage gels (e.g., 15% or 4-20% gradient) provide better resolution.

  • Electrophoresis:

    • Load equal amounts of protein into each well. Include a pre-stained protein ladder to monitor migration.

    • Run the gel in 1x running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

Protein Transfer
  • Membrane: Polyvinylidene difluoride (PVDF) membranes are recommended.

  • Procedure:

    • Activate the PVDF membrane by briefly immersing it in methanol.

    • Equilibrate the gel, membrane, and filter papers in transfer buffer.

    • Assemble the transfer sandwich and perform a wet transfer. For large proteins like mTOR, an overnight transfer at a lower voltage (e.g., 20-30 V) at 4°C is recommended to ensure efficient transfer.

Antibody Incubation and Detection
  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST). BSA is generally preferred for phospho-antibodies to reduce background.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer at the recommended dilution.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again three times for 5-10 minutes each with TBST.

    • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

Recommended Antibodies
TargetHostRecommended DilutionSupplier (Example)Catalog # (Example)
Phospho-mTOR (Ser2448)Rabbit1:1000Cell Signaling Technology#2971
mTOR (Total)Rabbit1:1000Cell Signaling Technology#2983
Phospho-Akt (Ser473)Rabbit1:1000Cell Signaling Technology#9271
Akt (Total)Rabbit1:1000Cell Signaling Technology#9272
Phospho-4E-BP1 (Thr37/46)Rabbit1:1000Cell Signaling Technology#2855
4E-BP1 (Total)Rabbit1:1000Cell Signaling Technology#9644
LC3BRabbit1:1000Novus BiologicalsNB600-1384
β-Actin (Loading Control)Mouse1:5000Sigma-AldrichA5441
Anti-rabbit IgG, HRP-linkedGoat1:2000Cell Signaling Technology#7074
Anti-mouse IgG, HRP-linkedHorse1:2000Cell Signaling Technology#7076

Note: Optimal antibody dilutions should be determined empirically for your specific experimental conditions.

Troubleshooting

ProblemPossible CauseSolution
No or Weak Signal Inefficient protein transferOptimize transfer time and voltage, especially for large proteins.
Insufficient protein loadingIncrease the amount of protein loaded per lane.
Antibody concentration too lowIncrease the primary or secondary antibody concentration.
High Background Insufficient blockingIncrease blocking time or change blocking agent (e.g., from milk to BSA).
Antibody concentration too highDecrease the primary or secondary antibody concentration.
Insufficient washingIncrease the number and/or duration of washes.
Non-specific Bands Antibody cross-reactivityUse a more specific antibody; check the antibody datasheet for known cross-reactivities.
Protein degradationEnsure protease and phosphatase inhibitors are always used and keep samples on ice.

By following these detailed protocols and application notes, researchers can effectively utilize this compound as a tool to investigate the mTOR signaling pathway and its role in various biological processes, particularly in the context of cancer research and drug development.

References

Application Notes: CC214-1 Treatment for U87MG Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Glioblastoma multiforme (GBM) is the most aggressive primary brain tumor in adults, with the PI3K/Akt/mTOR signaling pathway being hyperactivated in nearly 90% of cases. CC214-1 is a potent, ATP-competitive mTOR kinase inhibitor that targets both mTORC1 and mTORC2 complexes. This dual inhibition overcomes the resistance observed with allosteric mTOR inhibitors like rapamycin. These application notes provide detailed protocols for evaluating the efficacy of this compound in the U87MG human glioblastoma cell line, a widely used model in GBM research.

Mechanism of Action

This compound suppresses the rapamycin-resistant mTORC1 signaling pathway, leading to reduced phosphorylation of downstream effectors such as 4E-BP1 and S6 kinase, which are critical for protein translation and cell proliferation. Simultaneously, it blocks mTORC2 signaling, thereby inhibiting the phosphorylation of Akt at serine 473, a key survival signal. Studies have shown that glioblastoma cells with activating mutations like EGFRvIII expression or loss of the tumor suppressor PTEN exhibit enhanced sensitivity to this compound. A significant cellular response to this compound treatment is the induction of autophagy, which acts as a pro-survival mechanism. Consequently, the combination of this compound with autophagy inhibitors, such as chloroquine, can significantly enhance its cytotoxic effects by promoting tumor cell death.

Data Presentation

The following tables summarize the expected quantitative data from treating U87MG cells with a dual PI3K/mTOR inhibitor. Note: The following data was generated using the dual PI3K/mTOR inhibitor GNE-477, which exhibits a similar mechanism of action to this compound, and is presented here as a representative example.

Table 1: Cell Viability Inhibition by a Dual mTOR Inhibitor in U87MG Cells

Concentration (µM)% Cell Viability (48h)
0 (Control)100
0.12565
0.2550
0.538
125
215
IC50 ~0.15 µM

Data is representative for the dual PI3K/mTOR inhibitor GNE-477 in U87 cells.

Table 2: Apoptosis Induction by a Dual mTOR Inhibitor in U87MG Cells

Concentration (µM)% Apoptotic Cells (Annexin V+)
0 (Control)5
0.515
128
245

Data is representative for the dual PI3K/mTOR inhibitor GNE-477 in U87 cells and indicates a dose-dependent increase in apoptosis.

Table 3: Cell Cycle Analysis of U87MG Cells Treated with a Dual mTOR Inhibitor

Concentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Control)553015
0.5682210
175187
282126

Data is representative for the dual PI3K/mTOR inhibitor GNE-477 in U87 cells, showing a significant G1 phase arrest.

Signaling Pathway and Experimental Workflow

CC214_1_Signaling_Pathway cluster_input Oncogenic Drivers cluster_pathway PI3K/Akt/mTOR Pathway cluster_drug Therapeutic Intervention cluster_downstream Cellular Outcomes cluster_resistance Overcoming Resistance EGFRvIII EGFRvIII Activation PI3K PI3K EGFRvIII->PI3K PTEN PTEN Loss PTEN->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Decreased Proliferation mTORC1->Proliferation p-S6K p-4E-BP1 Autophagy Autophagy (Survival) mTORC1->Autophagy mTORC2 mTORC2 mTORC2->Akt CC214_1 This compound CC214_1->mTORC1 CC214_1->mTORC2 CellDeath Enhanced Cell Death Autophagy->CellDeath Chloroquine Chloroquine Chloroquine->Autophagy

Caption: this compound inhibits mTORC1/C2, blocking proliferation and inducing autophagy.

Experimental_Workflow cluster_assays Downstream Assays start Start culture Culture U87MG Cells (EMEM + 10% FBS) start->culture seed Seed Cells into Plates (e.g., 96-well, 6-well) culture->seed treat Treat with this compound (Dose-response, Time-course) seed->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis (Annexin V/PI Staining) treat->apoptosis cell_cycle Cell Cycle (PI Staining) treat->cell_cycle western Protein Analysis (Western Blot) treat->western analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle) viability->analysis apoptosis->analysis cell_cycle->analysis western->analysis end End analysis->end

Caption: Workflow for evaluating this compound effects on U87MG cells.

Experimental Protocols

1. U87MG Cell Culture

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), 1 mM Sodium Pyruvate, 2 mM L-Glutamine, and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells when they reach 80-90% confluency. Wash with PBS, detach using a Trypsin-EDTA solution, and re-seed at a density of 1 x 10^4 cells/cm².

2. Cell Viability (MTT) Assay

This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

  • Materials:

    • U87MG cells

    • 96-well plates

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

  • Procedure:

    • Seed 5,000 U87MG cells per well in a 96-well plate and allow them to attach overnight.

    • Prepare serial dilutions of this compound in growth medium. The final DMSO concentration should be <0.1%.

    • Replace the medium with the this compound dilutions and include a vehicle control (medium with DMSO).

    • Incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.

3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

  • Materials:

    • U87MG cells

    • 6-well plates

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed 2 x 10^5 U87MG cells per well in 6-well plates and allow them to attach overnight.

    • Treat cells with various concentrations of this compound (e.g., 0.5 µM, 1 µM, 2 µM) for 48 hours.

    • Harvest both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

4. Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Materials:

    • U87MG cells

    • 6-well plates

    • This compound

    • Cold 70% ethanol

    • PBS

    • RNase A (100 µg/mL)

    • Propidium Iodide (50 µg/mL)

    • Flow cytometer

  • Procedure:

    • Seed and treat U87MG cells as described in the apoptosis assay protocol.

    • Harvest cells, wash with PBS, and centrifuge.

    • Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours (or overnight).

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A in PBS.

    • Incubate for

Application Notes & Protocols: Administration of CC214-2 in Orthotopic Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: CC214-1 and its in vivo analog, CC214-2, are potent, ATP-competitive mTOR kinase inhibitors that suppress both mTORC1 and rapamycin-resistant mTORC1 signaling, as well as mTORC2 signaling.[1] Unlike the allosteric inhibitor rapamycin, which has shown limited clinical efficacy, these dual mTOR kinase inhibitors offer a more comprehensive blockade of the PI3K/mTOR pathway, which is hyperactivated in a majority of glioblastomas (GBM). Orthotopic xenograft models, where human cancer cells are implanted into the corresponding organ in an immunodeficient mouse, provide a clinically relevant microenvironment to evaluate the efficacy of novel therapeutic agents.

This document provides detailed protocols for the administration and evaluation of CC214-2 in an orthotopic glioblastoma xenograft model, based on preclinical studies. While this compound is utilized for in vitro experiments, CC214-2 is the appropriate compound for in vivo animal studies.

Mechanism of Action: Dual mTORC1/mTORC2 Inhibition

This compound/2 acts by competitively binding to the ATP-binding site of the mTOR kinase domain. This action prevents the phosphorylation of downstream targets of both the mTORC1 and mTORC2 complexes. Key effects include the inhibition of rapamycin-resistant 4E-BP1 phosphorylation (an mTORC1 effector critical for cap-dependent translation) and the phosphorylation of Akt at Serine 473 (a primary mTORC2 substrate). This dual inhibition leads to a potent reduction in protein translation and cell proliferation. Studies have shown that tumors with EGFRvIII expression and PTEN loss are particularly sensitive to this compound/2, as these alterations lead to strong mTOR pathway activation.

mTOR_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effectors GF Growth Factors Receptor Receptor Tyrosine Kinase (e.g., EGFRvIII) GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->Inhibit_2 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy_node Autophagy mTORC1->Autophagy_node Akt_pS473 p-Akt (S473) mTORC2->Akt_pS473 Translation Protein Translation & Cell Growth S6K->Translation _4EBP1->Translation Proliferation Cell Proliferation & Survival Akt_pS473->Proliferation CC214 This compound / CC214-2 CC214->Inhibit_1 CC214->Inhibit_2

Caption: this compound/2 inhibits both mTORC1 and mTORC2 complexes.

Application Note: Efficacy in a Glioblastoma Orthotopic Model

In preclinical studies using an orthotopic (intracranial) glioblastoma model, CC214-2 demonstrated significant anti-tumor activity. A notable resistance mechanism identified was the induction of autophagy, a cellular survival process. Consequently, combining CC214-2 with an autophagy inhibitor, such as chloroquine (Chl), was shown to greatly sensitize GBM cells to the treatment, converting a cytostatic response into a cytotoxic one.

Table 1: Summary of In Vivo Efficacy Study in an Orthotopic U87EGFRvIII Glioblastoma Model

Parameter Description
Animal Model Immunocompromised Mice (e.g., Athymic Nude)
Cell Line U87EGFRvIII (Human Glioblastoma)
Implantation Intracranial (Orthotopic)
Treatment Groups 1. Vehicle
2. CC214-2
3. Chloroquine (Chl)
4. CC214-2 + Chl
CC214-2 Dose 100 mg/kg
CC214-2 Route Oral Gavage (p.o.), once every two days
Chloroquine Dose 30 mg/kg
Chloroquine Route Intraperitoneal (i.p.), once every two days
Key Outcomes - CC214-2 alone resulted in >50% reduction in tumor volume.
- Combination with chloroquine suppressed autophagy and promoted tumor cell death (apoptosis), as measured by TUNEL staining.

| | - Reduced proliferation index (Ki67 staining) in treated tumors. |

Experimental Protocols

The following section details the protocols for establishing the orthotopic model, preparing and administering CC214-2, and monitoring the therapeutic response.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation cluster_treat Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Endpoint Analysis A 1. Cell Culture (U87EGFRvIII) B 2. Prepare Single-Cell Suspension A->B C 3. Anesthetize Mouse B->C D 4. Stereotactic Intracranial Injection C->D E 5. Post-Operative Recovery D->E F 6. Tumor Engraftment Confirmation (e.g., Imaging) E->F G 7. Randomize into Treatment Groups F->G H 8. Administer Agents (CC214-2 / Chloroquine) G->H I 9. Monitor Tumor Growth & Animal Health H->I J 10. Euthanize & Harvest Brain Tissue I->J K 11. Histology & IHC (Ki67, TUNEL, p62) J->K L 12. Data Analysis K->L

Caption: Workflow for CC214-2 evaluation in orthotopic xenografts.

Protocol 1: Establishment of Orthotopic Glioblastoma Xenograft

This protocol describes the intracranial injection of GBM cells to establish an orthotopic tumor model.

  • Cell Preparation:

    • Culture U87EGFRvIII cells in appropriate media until they reach 70-80% confluency.

    • Harvest cells using trypsin and neutralize.

    • Wash cells with cold, sterile PBS and perform a viable cell count (e.g., using trypan blue).

    • Resuspend the cell pellet in sterile, serum-free media or PBS at a final concentration of 1 x 10^5 to 5 x 10^5 cells in 2-5 µL. Keep the cell suspension on ice.

  • Animal Preparation & Anesthesia:

    • Anesthetize an 8- to 10-week-old immunodeficient mouse using an appropriate anesthetic (e.g., isoflurane inhalation or ketamine/xylazine i.p. injection).

    • Confirm proper anesthetic depth by lack of pedal reflex. Apply veterinary ointment to the eyes to prevent drying.

    • Mount the mouse in a stereotactic frame.

  • Surgical Procedure:

    • Shave the scalp and sterilize the area with alternating scrubs of povidone-iodine and 70% ethanol.

    • Make a midline sagittal incision (~1 cm) on the scalp to expose the skull.

    • Using a sterile burr bit, drill a small burr hole at the desired coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma) to expose the dura mater.

    • Carefully load the cell suspension into a Hamilton syringe fitted with a 26-gauge needle.

    • Lower the needle through the burr hole to the target depth in the brain parenchyma (e.g., 3 mm ventral from the dura).

    • Slowly inject the cell suspension over 2-5 minutes to prevent backflow.

    • Leave the needle in place for an additional 5 minutes before slowly retracting it.

    • Seal the burr hole with bone wax and suture the scalp incision.

  • Post-Operative Care:

    • Administer a post-operative analgesic as recommended by institutional guidelines.

    • Place the mouse on a warming pad until it fully recovers from anesthesia.

    • Monitor the animal daily for signs of distress or neurological symptoms.

Protocol 2: Formulation and Administration of CC214-2

This protocol is for the preparation and oral gavage of CC214-2.

  • Reagent Preparation:

    • Prepare the vehicle solution: 0.5% (w/v) carboxymethylcellulose and 0.25% (v/v) Tween-80 in sterile water.

    • Weigh the required amount of CC214-2 powder to achieve the final desired concentration for a 100 mg/kg dose (assuming an administration volume of 10 mL/kg).

    • Add the CC214-2 powder to the vehicle solution.

    • Vortex and/or sonicate the mixture until a homogenous suspension is formed. Prepare fresh daily before administration.

  • Administration:

    • Briefly restrain the mouse.

    • Using a proper-sized oral gavage needle, carefully administer the calculated volume of the CC214-2 suspension directly into the stomach.

    • Perform this administration once every two days, or as determined by the study design.

Protocol 3: Tumor Growth Monitoring and Endpoint Analysis
  • Tumor Growth Monitoring:

    • If using luciferase-expressing cells, tumor growth can be monitored non-invasively via bioluminescence imaging (BLI).

    • Perform imaging weekly or bi-weekly. Anesthetize the mouse, administer the luciferin substrate (e.g., D-luciferin i.p.), and capture the signal using an in vivo imaging system.

    • Alternatively, monitor animal weight and the onset of neurological symptoms (e.g., lethargy, ataxia, head tilt) as indicators of tumor progression.

  • Endpoint and Tissue Collection:

    • Euthanize mice when they reach a pre-defined endpoint (e.g., significant weight loss, severe neurological symptoms, or at the end of the study period).

    • Perfuse the animal with PBS followed by 4% paraformaldehyde (PFA).

    • Carefully dissect the brain and post-fix in 4% PFA overnight before transferring to a sucrose solution for cryoprotection or processing for paraffin embedding.

  • Immunohistochemical (IHC) Analysis:

    • Section the brain tissue and perform IHC staining for key biomarkers:

      • Ki67: To assess cell proliferation.

      • TUNEL: To detect apoptotic cells (cell death).

      • p62: To measure autophagy inhibition (p62 accumulates when autophagy is blocked).

References

Application Note: Measuring the Efficacy of the mTOR Kinase Inhibitor CC214-1 in 3D Tumor Spheroids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Three-dimensional (3D) tumor spheroids are increasingly utilized as in vitro models in cancer research and drug discovery due to their ability to more accurately mimic the complex microenvironment of solid tumors compared to traditional two-dimensional (2D) cell cultures.[1] These models recapitulate key aspects of tumor biology, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and gene expression patterns observed in vivo.[1][2] The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers, making it a prime target for therapeutic intervention.[3][4]

CC214-1 is a potent and selective ATP-competitive inhibitor of mTOR kinase, effectively blocking both mTORC1 and mTORC2 signaling complexes. This dual inhibition overcomes the limitations of earlier allosteric inhibitors like rapamycin, which primarily target mTORC1. This application note provides detailed protocols for evaluating the efficacy of this compound in 3D tumor spheroid models, covering spheroid formation, viability assessment, apoptosis detection, and proliferation analysis.

This compound Mechanism of Action and the mTOR Signaling Pathway

This compound functions by competing with ATP for binding to the mTOR kinase domain, thereby inhibiting its catalytic activity. This leads to the suppression of both mTORC1 and mTORC2 signaling cascades. Inhibition of mTORC1 results in reduced phosphorylation of its downstream effectors, 4E-BP1 and S6K1, leading to decreased protein synthesis and cell growth. Concurrently, inhibition of mTORC2 blocks the phosphorylation and activation of Akt at serine 473, a key event in promoting cell survival. The diagram below illustrates the mTOR signaling pathway and the point of intervention by this compound.

mTOR_Pathway mTOR Signaling Pathway and this compound Inhibition RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates TSC TSC1/2 AKT->TSC Inhibits mTORC2 mTORC2 AKT->mTORC2 Feedback Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Akt_pS473 p-Akt (S473) mTORC2->Akt_pS473 Phosphorylates Cell_Survival Cell Survival Akt_pS473->Cell_Survival CC214_1 This compound CC214_1->mTORC1 CC214_1->mTORC2

Caption: mTOR Signaling Pathway and this compound Point of Inhibition.

Data Presentation: Efficacy of mTOR Inhibitors

The following tables summarize the inhibitory effects of this compound in 2D cell cultures and provide representative data for other mTOR inhibitors in 3D spheroid models to illustrate the expected efficacy. It is commonly observed that the IC50 values in 3D cultures are higher than in 2D, reflecting a decreased drug sensitivity in the more physiologically relevant spheroid model.

Table 1: Proliferation Inhibition (IC50) of this compound in 2D Glioblastoma Cell Cultures

Cell Line IC50 (µM) Reference
U87EGFRvIII ~0.5
LN229 >2.0
U251 >2.0

Data from 2D cell proliferation assays.

Table 2: Representative Growth Inhibition (GI50) of mTOR Inhibitors in 2D vs. 3D Spheroid Cultures

Compound (Target) Cell Line 2D GI50 (µM) 3D Spheroid GI50 (µM)
PI3K/mTOR Inhibitor MDA-MB-468 0.1 - 1.0 1.0 - 10
PI3K/mTOR Inhibitor PC3 0.1 - 1.0 1.0 - 10
Everolimus (mTORC1) B16F10 (Melanoma) 9.39 22.96
Everolimus (mTORC1) RenCa (Renal) 21.62 19.57

Note: This table presents data for other mTOR inhibitors to provide an expected range of activity in 3D models. Specific 3D data for this compound is not currently available in the public domain.

Experimental Protocols

The following protocols provide a framework for assessing the efficacy of this compound in 3D tumor spheroids. Optimization for specific cell lines and assay conditions is recommended.

Experimental Workflow Overview

Experimental_Workflow Workflow for Assessing this compound Efficacy in 3D Spheroids Start Start Cell_Culture 1. 2D Cell Culture (e.g., U87EGFRvIII) Start->Cell_Culture Spheroid_Formation 2. Spheroid Formation (Liquid Overlay Technique) Cell_Culture->Spheroid_Formation Drug_Treatment 3. This compound Treatment (Dose-Response) Spheroid_Formation->Drug_Treatment Incubation 4. Incubation (72-96 hours) Drug_Treatment->Incubation Analysis 5. Efficacy Assessment Incubation->Analysis Viability Viability Assay (e.g., CellTiter-Glo 3D) Analysis->Viability Apoptosis Apoptosis Assay (e.g., Caspase-Glo 3/7) Analysis->Apoptosis Proliferation Proliferation Assay (e.g., High-Content Imaging) Analysis->Proliferation Data_Analysis 6. Data Analysis (IC50/EC50 Calculation) Viability->Data_Analysis Apoptosis->Data_Analysis Proliferation->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for CC214-1 Co-treatment Strategies in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC214-1 is a potent and selective ATP-competitive dual inhibitor of mammalian target of rapamycin complex 1 (mTORC1) and mTOR complex 2 (mTORC2).[1][2][3][4][5] The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, metabolism, and survival, and its hyperactivation is a common feature in many human cancers, including glioblastoma. While allosteric mTOR inhibitors like rapamycin have shown limited clinical efficacy due to incomplete mTOR signaling suppression, dual mTORC1/mTORC2 inhibitors like this compound offer a more comprehensive blockade of the pathway. This document provides detailed application notes and experimental protocols for investigating the co-treatment of this compound with other anticancer agents to explore synergistic effects and overcome potential resistance mechanisms.

Mechanism of Action of this compound

This compound inhibits the kinase activity of both mTORC1 and mTORC2.

  • mTORC1 Inhibition: By inhibiting mTORC1, this compound suppresses the phosphorylation of downstream effectors such as 4E-binding protein 1 (4E-BP1) and S6 kinase 1 (S6K1), leading to a reduction in protein synthesis and cell growth.

  • mTORC2 Inhibition: Inhibition of mTORC2 by this compound prevents the phosphorylation and full activation of Akt at serine 473, a key event in promoting cell survival and proliferation.

A notable consequence of mTOR inhibition by this compound is the induction of autophagy, a cellular self-degradation process that can act as a survival mechanism for cancer cells under stress, thereby constituting a potential mechanism of resistance to this compound monotherapy.

Co-treatment Strategies and Supporting Data

The therapeutic efficacy of this compound can be enhanced by combining it with other anticancer agents that target complementary pathways or overcome resistance mechanisms. Preclinical studies have demonstrated the synergistic potential of this compound in combination with various drugs, particularly in glioblastoma models.

Table 1: In Vitro Efficacy of this compound in Glioblastoma Cell Lines
Cell LineKey Genetic FeaturesThis compound IC50 (µM)
U87EGFRvIIIEGFRvIII expression, PTEN null~0.5
LN229PTEN wild-type>10
U251PTEN mutant~5
Co-treatment with Autophagy Inhibitors (e.g., Chloroquine)

Rationale: this compound induces autophagy, which can promote cancer cell survival. Inhibiting this protective autophagy with agents like chloroquine can sensitize cancer cells to this compound-induced cell death.

Supporting Data:

  • In Vitro: Co-treatment of glioblastoma cells with this compound and chloroquine leads to a significant increase in apoptosis compared to either agent alone.

  • In Vivo: In an orthotopic glioblastoma xenograft model, the combination of CC214-2 (an in vivo analog of this compound) and chloroquine significantly enhanced tumor cell death and increased p62 staining, a marker of autophagy inhibition.

Co-treatment with other mTOR Pathway Inhibitors (e.g., Rapamycin)

Rationale: Combining an ATP-competitive mTOR kinase inhibitor like this compound with an allosteric mTORC1 inhibitor like rapamycin can lead to a more profound and sustained inhibition of mTORC1 signaling at lower doses of each drug.

Supporting Data:

  • In Vitro: this compound and rapamycin have been shown to synergize in inhibiting mTORC1 signaling and tumor cell proliferation at sub-therapeutic doses of each compound.

Table 2: Preclinical Data for this compound Co-treatment Regimens
Combination AgentCancer ModelObserved EffectPotential Mechanism
ChloroquineGlioblastomaEnhanced cell death (in vitro & in vivo)Inhibition of protective autophagy
RapamycinGlioblastomaSynergistic inhibition of proliferationMore complete mTORC1 pathway inhibition
TemozolomideGlioblastomaPotential for synergy (based on other dual mTOR inhibitors)Overcoming resistance to alkylating agents
MEK InhibitorsGlioblastomaPotential for synergy (based on other dual mTOR inhibitors)Dual blockade of parallel growth signaling pathways
EGFR InhibitorsColorectal Cancer, NSCLCPotential for synergy (based on other dual mTOR inhibitors)Overcoming feedback activation of EGFR signaling

Experimental Protocols

In Vitro Cell Viability Assay for Combination Drug Studies

This protocol is designed to assess the synergistic, additive, or antagonistic effects of this compound in combination with another drug on cancer cell viability.

Materials:

  • Cancer cell line of interest (e.g., U87EGFRvIII glioblastoma cells)

  • Complete cell culture medium

  • 96-well plates

  • This compound (stock solution in DMSO)

  • Combination drug (stock solution in an appropriate solvent)

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and the combination drug in complete culture medium. Create a dose-response matrix with varying concentrations of both drugs.

  • Treatment: Remove the overnight culture medium and add the media containing the single agents or their combinations to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Western Blot Analysis of mTOR Pathway Modulation

This protocol is used to determine the effect of this compound co-treatments on the phosphorylation status of key proteins in the mTOR signaling pathway.

Materials:

  • Treated cell lysates

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-S6 (Ser235/236), anti-phospho-4E-BP1 (Thr37/46), and their total protein counterparts)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Treat cells with this compound, the combination drug, or both for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

In Vivo Orthotopic Glioblastoma Xenograft Model

This protocol describes the establishment of an orthotopic glioblastoma model in immunocompromised mice to evaluate the in vivo efficacy of this compound co-treatment.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Glioblastoma cells (e.g., U87EGFRvIII)

  • Stereotactic apparatus

  • Anesthesia

  • CC214-2 (in vivo analog) and combination drug formulated for in vivo delivery

  • Calipers for tumor measurement (if subcutaneous) or imaging modality (e.g., bioluminescence or MRI) for orthotopic tumors

Procedure:

  • Cell Implantation: Anesthetize the mice and intracranially inject a suspension of glioblastoma cells into the desired brain region using a stereotactic frame.

  • Tumor Establishment: Allow the tumors to establish and grow to a palpable or detectable size.

  • Treatment: Randomize the mice into treatment groups (e.g., vehicle control, CC214-2 alone, combination drug alone, and CC214-2 + combination drug). Administer the treatments via the appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Monitoring: Monitor tumor growth regularly using the chosen imaging modality.

  • Endpoint: Continue treatment for the specified duration or until the tumors in the control group reach a predetermined endpoint. Euthanize the mice and collect the tumors for further analysis (e.g., immunohistochemistry, western blotting).

  • Data Analysis: Compare the tumor growth rates and overall survival between the different treatment groups to assess the efficacy of the combination therapy.

Visualizations

Signaling Pathway Diagram

mTOR_Pathway cluster_upstream Upstream Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Cell Survival Cell Survival AKT->Cell Survival mTORC2 mTORC2 mTORC2->AKT S473 4E-BP1 4E-BP1 mTORC1->4E-BP1 S6K1 S6K1 mTORC1->S6K1 ULK1 ULK1 mTORC1->ULK1 Protein Synthesis\n& Cell Growth Protein Synthesis & Cell Growth 4E-BP1->Protein Synthesis\n& Cell Growth S6K1->Protein Synthesis\n& Cell Growth Autophagy Autophagy ULK1->Autophagy CC214_1 This compound CC214_1->mTORC2 CC214_1->mTORC1 Chloroquine Chloroquine Chloroquine->Autophagy

Caption: The mTOR signaling pathway and points of inhibition by this compound and Chloroquine.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cancer Cell Culture drug_treatment This compound +/- Combination Drug (Dose-Response Matrix) cell_culture->drug_treatment viability_assay Cell Viability Assay (MTT/MTS/CTG) drug_treatment->viability_assay western_blot Western Blot Analysis (p-Akt, p-S6, etc.) drug_treatment->western_blot synergy_analysis Synergy Analysis (Combination Index) viability_assay->synergy_analysis orthotopic_model Orthotopic Xenograft Model (e.g., Glioblastoma) treatment_groups Treatment Groups: - Vehicle - CC214-2 - Combo Drug - Combination orthotopic_model->treatment_groups tumor_monitoring Tumor Growth Monitoring (Bioluminescence/MRI) treatment_groups->tumor_monitoring ex_vivo_analysis Ex Vivo Tumor Analysis (IHC, Western Blot) treatment_groups->ex_vivo_analysis survival_analysis Survival Analysis tumor_monitoring->survival_analysis

Caption: A generalized workflow for preclinical evaluation of this compound combination therapies.

References

Troubleshooting & Optimization

improving CC214-1 stability in culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CC214-1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. It targets both mTOR Complex 1 (mTORC1) and mTORC2, which are key regulators of cell growth, proliferation, metabolism, and survival. By inhibiting mTOR, this compound can block downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often hyperactivated in cancer.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in 100% anhydrous DMSO.

Q3: How should I store this compound stock solutions?

A3: this compound stock solutions in DMSO should be stored at -20°C for long-term use.[1] Aliquoting the stock solution into single-use vials is recommended to avoid repeated freeze-thaw cycles, which can degrade the compound. For short-term storage (days to weeks), 4°C is acceptable.[1]

Q4: I observed precipitation after diluting my this compound DMSO stock in cell culture media. What should I do?

A4: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. If you observe precipitation, it is best to discard the media and prepare a fresh solution. Please refer to the troubleshooting guide below for strategies to prevent precipitation.

Q5: What is the stability of this compound in cell culture media?

A5: Currently, there is a lack of specific published data on the quantitative stability of this compound in various cell culture media over extended periods at 37°C. The stability can be influenced by factors such as media composition, pH, and the presence of serum. It is highly recommended to determine the stability of this compound in your specific experimental setup. A detailed protocol for assessing stability is provided in this guide.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in cell culture.

Problem Potential Cause Recommended Solution
Precipitation upon dilution in media Final concentration exceeds the aqueous solubility of this compound.- Lower the final working concentration. - Perform a serial dilution in your culture medium to determine the maximum soluble concentration (see Experimental Protocol section).
Improper dilution technique.- Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. - Add the DMSO stock solution dropwise to the medium while gently swirling or vortexing to ensure rapid and uniform mixing.
High concentration of DMSO stock.- Prepare a less concentrated primary stock solution in DMSO. - Perform an intermediate dilution of the high-concentration stock in DMSO before the final dilution in the medium.
Inconsistent experimental results or loss of drug activity Degradation of this compound in the culture medium over time.- For experiments longer than 24 hours, consider replenishing the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours). - Perform a stability study to determine the degradation rate of this compound under your specific experimental conditions (see Experimental Protocol section).
Adsorption to plasticware.- Use low-adhesion plasticware for preparing and storing this compound solutions. - Pre-incubating the culture plates with media containing serum may help to block non-specific binding sites.
Cell toxicity unrelated to mTOR inhibition High final DMSO concentration.- Ensure the final DMSO concentration in the culture medium is kept to a minimum, typically ≤0.5%. - Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to assess the effect of the solvent on your cells.

Experimental Protocols

Protocol for Preparing this compound Working Solutions

This protocol provides a step-by-step guide for preparing working solutions of this compound to minimize precipitation.

G cluster_0 Preparation of this compound Working Solution prep_stock 1. Prepare Stock Solution Dissolve this compound in anhydrous DMSO (e.g., 10 mM). Store at -20°C. thaw_stock 2. Thaw Stock Solution Thaw a single-use aliquot of the DMSO stock at room temperature. prep_stock->thaw_stock dilute 4. Dilute Stock in Media Add the DMSO stock dropwise to the pre-warmed media while gently mixing. thaw_stock->dilute prewarm_media 3. Pre-warm Culture Media Pre-warm the required volume of complete cell culture medium to 37°C. prewarm_media->dilute mix 5. Final Mixing Ensure thorough mixing by gentle inversion or swirling. dilute->mix use_immediately 6. Use Immediately Add the final working solution to the cell cultures without delay. mix->use_immediately

Caption: Workflow for preparing this compound working solutions.

Protocol for Assessing the Stability of this compound in Culture Media

This protocol allows you to determine the stability of this compound in your specific cell culture medium over time. This is crucial for designing long-term experiments.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)

  • Sterile, low-adhesion microcentrifuge tubes or a multi-well plate

  • Incubator at 37°C with 5% CO2

  • High-Performance Liquid Chromatography (HPLC) system or a suitable bioassay (e.g., Western blot for p-S6K)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare the this compound working solution in your complete cell culture medium at the final concentration you plan to use in your experiments (e.g., 2 µM).

  • Aliquot the working solution into several sterile, low-adhesion microcentrifuge tubes (one for each time point).

  • Incubate the aliquots at 37°C in a 5% CO2 incubator.

  • Collect samples at different time points (e.g., 0, 4, 8, 24, 48, and 72 hours). The time point 0 sample should be collected immediately after preparation.

  • Store the collected samples at -80°C until analysis.

  • Analyze the concentration of intact this compound in each sample using a validated analytical method like HPLC. Alternatively, you can use a bioassay to assess the activity of the compound. For example, treat cells with the aged media and perform a Western blot to detect the phosphorylation of an mTOR downstream target like S6 Kinase (p-S6K). A decrease in the ability to inhibit p-S6K phosphorylation would indicate a loss of this compound activity.

  • Plot the concentration or activity of this compound as a function of time to determine its stability profile.

G cluster_1 This compound Stability Assessment Workflow prep_solution 1. Prepare this compound working solution in complete culture medium. aliquot 2. Aliquot Solution Distribute into sterile tubes for each time point. prep_solution->aliquot incubate 3. Incubate Place tubes at 37°C, 5% CO2. aliquot->incubate collect_samples 4. Collect Samples Collect tubes at specified time points (0, 4, 8, 24, 48, 72h). incubate->collect_samples store 5. Store Samples Freeze samples at -80°C until analysis. collect_samples->store analyze 6. Analyze Quantify intact this compound by HPLC or assess activity via bioassay. store->analyze plot 7. Plot Data Generate a stability profile by plotting concentration/activity vs. time. analyze->plot

Caption: Experimental workflow for assessing this compound stability.

Signaling Pathway

PI3K/AKT/mTOR Signaling Pathway

This compound is a direct inhibitor of mTOR kinase, a central node in the PI3K/AKT/mTOR signaling pathway. This pathway is critical for regulating cell growth, proliferation, and survival.

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT activates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Translation Protein Synthesis & Cell Growth S6K->Translation _4EBP1->Translation CC214_1 This compound CC214_1->mTORC2 CC214_1->mTORC1

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

References

troubleshooting CC214-1 inconsistent results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using CC214-1, a potent ATP-competitive mTOR kinase inhibitor. Our goal is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective inhibitor of mammalian Target of Rapamycin (mTOR) kinase. It acts by competing with ATP to bind to the mTOR active site, thereby blocking the activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] This dual inhibition leads to the suppression of downstream signaling pathways involved in cell growth, proliferation, and survival.[1] Specifically, this compound has been shown to inhibit the phosphorylation of mTORC1 substrates like 4E-BP1 and mTORC2 substrates like Akt at Serine 473.[1]

Q2: What is the recommended solvent and storage condition for this compound?

A2: For solid this compound, it is recommended to store it in a tightly sealed vial at -20°C for up to 6 months. Stock solutions should be prepared, aliquoted, and stored in tightly sealed vials at -20°C and are generally stable for up to one month. It is advisable to allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial. Long-term storage of solutions is not recommended.

Q3: I am observing that this compound treatment is inducing autophagy in my cells. Is this a known effect?

A3: Yes, the induction of autophagy is a known cellular response to treatment with this compound. Inhibition of mTORC1 signaling is a well-established trigger for autophagy. This can be a mechanism of cellular resistance to the compound, as autophagy can help cells survive the metabolic stress induced by mTOR inhibition.

Troubleshooting Guide for Inconsistent Results

Inconsistent results in cell-based assays can arise from a variety of factors, ranging from experimental technique to the inherent biology of the system being studied. This guide addresses common issues encountered when working with this compound.

Problem Potential Cause Recommended Solution
High variability in cell viability/proliferation assays between replicate wells. Inconsistent Cell Seeding: Uneven cell distribution across the plate.Ensure thorough cell suspension mixing before and during plating. Use a multichannel pipette with care to avoid introducing bubbles. Consider plating cells in a larger volume and then removing excess media to achieve the desired final volume.
Edge Effects: Increased evaporation in the outer wells of the microplate.Avoid using the outermost wells of the plate for experimental samples. Fill the outer wells with sterile media or PBS to maintain humidity.
Compound Precipitation: this compound may precipitate at high concentrations or in certain media.Visually inspect the media for any signs of precipitation after adding this compound. Prepare fresh dilutions for each experiment. Consider using a lower concentration or a different solvent if precipitation is observed.
Lower than expected potency (high IC50 value). Cell Passage Number: High-passage number cells may exhibit altered signaling pathways and drug responses.Use cells with a low and consistent passage number for all experiments. Regularly thaw fresh vials of cells and monitor their characteristics.
Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and signaling, affecting drug sensitivity.Regularly test cell cultures for mycoplasma contamination. Discard any contaminated cultures and use authenticated, clean cell stocks.
Induction of Autophagy: As a survival mechanism, autophagy can reduce the cytotoxic effect of this compound.Consider co-treatment with an autophagy inhibitor (e.g., chloroquine) to assess if this enhances the potency of this compound.
Inconsistent inhibition of downstream signaling targets (e.g., p-Akt, p-4E-BP1). Suboptimal Treatment Time: The kinetics of target inhibition can vary between cell lines.Perform a time-course experiment to determine the optimal duration of this compound treatment for maximal inhibition of your target of interest.
Cell Density: High cell density can lead to nutrient depletion and altered signaling, potentially masking the effects of the inhibitor.Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment.
Reagent Quality: Degradation of this compound or other reagents.Store this compound and other critical reagents according to the manufacturer's recommendations. Prepare fresh working solutions for each experiment.

Experimental Protocols

Cell Proliferation Assay (Trypan Blue Exclusion Method)

This protocol is adapted from studies evaluating the effect of this compound on glioblastoma cell lines.

  • Cell Seeding: Seed cells in a 12-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: The following day, treat the cells with increasing concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 72 hours).

  • Cell Harvesting:

    • Aspirate the media from the wells.

    • Wash the cells once with PBS.

    • Add 0.25% Trypsin-EDTA and incubate until cells detach.

    • Neutralize the trypsin with complete media.

    • Transfer the cell suspension to a microcentrifuge tube.

  • Cell Counting:

    • Mix an aliquot of the cell suspension with an equal volume of Trypan Blue solution.

    • Load the mixture onto a hemocytometer.

    • Count the number of viable (unstained) and non-viable (blue) cells.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control. The IC50 value can be determined by plotting the percentage of viable cells against the log of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

This compound Signaling Pathway

CC214_1_Signaling_Pathway cluster_mTORC1 mTORC1 cluster_mTORC2 mTORC2 cluster_Cellular_Processes Cellular Processes mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Autophagy Autophagy mTORC1->Autophagy Inhibits CellGrowth Cell Growth & Proliferation S6K1->CellGrowth FourEBP1->CellGrowth Inhibits mTORC2 mTORC2 Akt Akt (Ser473) mTORC2->Akt Akt->CellGrowth CC214_1 This compound CC214_1->mTORC1 Inhibits CC214_1->mTORC2 Inhibits

Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.

Troubleshooting Workflow for Inconsistent this compound Results

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Reagents Verify Reagent Stability & Concentration Start->Check_Reagents Reagent_OK Reagents OK Check_Reagents->Reagent_OK Yes Reagent_Issue Prepare Fresh Reagents Check_Reagents->Reagent_Issue No Check_Cells Assess Cell Health & Culture Conditions Cells_OK Cells OK Check_Cells->Cells_OK Yes Cell_Issue Use Low Passage, Mycoplasma-Free Cells Check_Cells->Cell_Issue No Check_Assay Review Assay Protocol & Plate Layout Assay_OK Assay OK Check_Assay->Assay_OK Yes Assay_Issue Optimize Seeding Density & Avoid Edge Effects Check_Assay->Assay_Issue No Reagent_OK->Check_Cells Cells_OK->Check_Assay Investigate_Biology Consider Biological Factors (e.g., Autophagy) Assay_OK->Investigate_Biology Reagent_Issue->Check_Reagents Cell_Issue->Check_Cells Assay_Issue->Check_Assay End Consistent Results Investigate_Biology->End Problem Solved Co_treatment Perform Co-treatment with Autophagy Inhibitor Investigate_Biology->Co_treatment Inconsistency Persists Co_treatment->End

Caption: A logical workflow for troubleshooting inconsistent this compound results.

Experimental Workflow for this compound Cell Proliferation Assay

Experimental_Workflow Start Start Seed_Cells Seed Cells in Multi-well Plate Start->Seed_Cells Adherence Allow Cells to Adhere (Overnight) Seed_Cells->Adherence Treatment Treat with this compound & Vehicle Control Adherence->Treatment Incubation Incubate for Desired Duration Treatment->Incubation Harvest Harvest Cells (Trypsinization) Incubation->Harvest Stain Stain with Trypan Blue Harvest->Stain Count Count Viable Cells (Hemocytometer) Stain->Count Analyze Analyze Data (Calculate IC50) Count->Analyze End End Analyze->End

Caption: Step-by-step workflow for a this compound cell proliferation assay.

References

potential off-target effects of CC214-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals using CC214-1, a potent and selective ATP-competitive inhibitor of mTOR kinase. The information provided is intended to help users identify and address potential issues that may arise during experiments, with a focus on understanding potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an ATP-competitive mTOR kinase inhibitor, targeting the catalytic site of the enzyme. It effectively inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), thereby suppressing downstream signaling pathways involved in cell growth, proliferation, and metabolism.[1][2][3]

Q2: What are the known on-target effects of this compound in cancer cell lines?

In glioblastoma (GBM) cell lines, this compound has been shown to suppress rapamycin-resistant mTORC1 signaling and block mTORC2 signaling.[1][2] This leads to a reduction in protein translation and inhibition of cell proliferation. Notably, its efficacy is enhanced in tumors with EGFRvIII expression and PTEN loss. A key on-target effect of this compound is the potent induction of autophagy, which can act as a mechanism of resistance to its cytotoxic effects.

Q3: Are there any known off-target effects of this compound?

While specific kinome screening data detailing the off-target profile of this compound is not extensively available in the public domain, it is crucial for researchers to be aware of potential off-target activities, as is common with many kinase inhibitors. Off-target effects can arise from interactions with other kinases or cellular proteins. General side effects observed with the broader class of mTOR inhibitors include metabolic abnormalities such as hyperglycemia and hyperlipidemia, as well as mucositis and skin rash. Researchers should consider the possibility that such effects, if observed in their experimental systems, could be due to off-target activities of this compound.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues and unexpected results that may be related to the use of this compound in your experiments.

Observed Issue Potential Cause Recommended Action
Reduced cell viability is less than expected, or cells appear to recover after initial growth inhibition. Induction of Autophagy: this compound is a potent inducer of autophagy, which can promote cell survival and act as a resistance mechanism.- Monitor Autophagy Markers: Use Western blotting to detect changes in the levels of autophagy markers such as LC3-II and p62. - Co-treatment with Autophagy Inhibitors: Consider co-treating cells with an autophagy inhibitor, such as chloroquine, to sensitize them to this compound-induced cell death.
Unexpected changes in signaling pathways unrelated to mTOR. Potential Off-Target Kinase Inhibition: Like many kinase inhibitors, this compound may inhibit other kinases with varying potency, leading to unexpected phenotypic or signaling changes.- Phospho-protein Array: Perform a phospho-protein array to get a broader view of signaling pathways affected by this compound treatment. - Literature Search for Similar Compounds: Investigate the off-target profiles of other mTOR inhibitors with similar chemical scaffolds for potential leads on off-target interactions.
Inconsistent results between different cell lines. Genetic Background of Cell Lines: The sensitivity to this compound can be influenced by the genetic background of the cell lines, such as the status of EGFR and PTEN.- Characterize Your Cell Lines: Confirm the EGFR and PTEN status of your cell lines. - Use a Panel of Cell Lines: Test the effects of this compound on a panel of cell lines with different genetic backgrounds to understand the determinants of sensitivity.
Observed toxicity in in vivo models at doses that are effective in vitro. Pharmacokinetics and Off-Target Toxicity: The pharmacokinetic properties of this compound in vivo may lead to higher exposures in certain tissues, potentially causing off-target toxicities not observed in vitro.- Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the concentration of this compound in plasma and relevant tissues. - Dose-Response Studies: Conduct careful dose-response studies to find the optimal therapeutic window that maximizes on-target efficacy while minimizing toxicity.

Signaling and Experimental Workflow Diagrams

To aid in experimental design and data interpretation, the following diagrams illustrate key concepts related to the use of this compound.

mTOR_Signaling_Pathway mTOR Signaling Pathway Inhibition by this compound cluster_0 Upstream Signals cluster_1 mTOR Complexes cluster_2 Downstream Effectors Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 mTORC2 mTORC2 Growth Factors->mTORC2 Nutrients Nutrients Nutrients->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Promotes Cell Proliferation Cell Proliferation mTORC1->Cell Proliferation Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits Actin Cytoskeleton Actin Cytoskeleton mTORC2->Actin Cytoskeleton Regulates Cell Survival Cell Survival Autophagy->Cell Survival Promotes CC214_1 This compound CC214_1->mTORC1 Inhibition CC214_1->mTORC2 Inhibition Troubleshooting_Workflow Troubleshooting Unexpected Results with this compound Start Start: Unexpected Experimental Result Check_Autophagy Is Autophagy Induced? Start->Check_Autophagy Investigate_Off_Target Suspect Off-Target Effects? Check_Autophagy->Investigate_Off_Target No End_On_Target Likely On-Target Effect (Autophagy-Mediated Resistance) Check_Autophagy->End_On_Target Yes Assess_Cell_Line Cell Line Specific Effects? Investigate_Off_Target->Assess_Cell_Line No End_Off_Target Potential Off-Target Effect Investigate_Off_Target->End_Off_Target Yes Assess_Cell_Line->Start No, Re-evaluate Experiment End_Cell_Specific Cell Line Dependent Response Assess_Cell_Line->End_Cell_Specific Yes

References

Technical Support Center: CC214-1 and Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing the dual mTORC1/mTORC2 inhibitor, CC214-1. This resource provides essential information, troubleshooting guides, and frequently asked questions regarding the cytotoxic effects of this compound, with a specific focus on its activity in non-cancerous cell lines. Understanding the selectivity and potential off-target effects of this compound is critical for its preclinical development and interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. It targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), thereby inhibiting the phosphorylation of downstream substrates involved in cell growth, proliferation, and survival.[1][2] In cancer cells, this dual inhibition has been shown to block rapamycin-resistant mTORC1 signaling and suppress tumor growth.[1][2]

Q2: What are the known effects of this compound on cancer cells?

In various cancer cell lines, particularly glioblastoma, this compound has been demonstrated to inhibit cell proliferation and induce a cytostatic effect.[2] A key observation is that this compound can induce autophagy in cancer cells, which acts as a survival mechanism, thereby limiting the drug's cytotoxic (cell-killing) effects. Combining this compound with autophagy inhibitors has been shown to enhance cancer cell death.

Q3: Is there any data on the cytotoxicity of this compound in non-cancerous cell lines?

As of the latest available public data, specific quantitative cytotoxicity data (such as IC50 values) for this compound in a wide range of non-cancerous human cell lines is limited. Preclinical studies with dual mTORC1/mTORC2 inhibitors often focus on efficacy in cancer models. However, some studies on other dual mTOR inhibitors provide insights into their potential effects on non-cancerous cells.

Q4: What is the expected effect of dual mTORC1/mTORC2 inhibition on normal cells?

The mTOR pathway is a central regulator of metabolism and growth in normal cells. While potent inhibition of this pathway can affect the proliferation and function of normal cells, some studies with dual mTOR inhibitors like MLN0128 and PP242 have suggested that non-cancerous cells may be less sensitive to their cytotoxic effects compared to cancer cells. For instance, MLN0128 was shown to have minimal effect on normal hematopoietic cells at concentrations that were effective against acute myeloid leukemia cells. Similarly, PP242 had weaker effects on the proliferation of normal lymphocytes compared to its effects on leukemia cells.

Troubleshooting Guides

Here are some common issues researchers may encounter during their experiments with this compound and non-cancerous cell lines, along with potential solutions.

Issue Possible Cause(s) Troubleshooting Steps
High variability in cytotoxicity assay results. Inconsistent cell seeding density.Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or automated cell counter for accurate cell counts.
Edge effects in multi-well plates.To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead.
Contamination of cell culture.Regularly check for signs of microbial contamination. Use proper aseptic techniques.
No significant cytotoxicity observed in non-cancerous cells. Low drug concentration.Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal range for your specific cell line.
Short incubation time.Extend the incubation period (e.g., 48, 72 hours) as the effects of mTOR inhibitors can be cytostatic and may require longer exposure to induce cell death.
Cell line insensitivity.Some non-cancerous cell lines may be inherently resistant to mTOR inhibition due to lower proliferation rates or different metabolic dependencies. Consider using a positive control known to induce cytotoxicity in your cell line.
Unexpected morphological changes in cells. Off-target effects of the compound.Document any observed morphological changes with microscopy. Consider performing assays to investigate specific cellular processes that might be affected (e.g., cytoskeletal organization).
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cell line. Run a solvent-only control.

Quantitative Data Summary

Table 1: Anti-proliferative Activity of Dual mTORC1/mTORC2 Inhibitors

CompoundCell LineCell TypeAssay TypeIC50 / GI50Reference
PP242 AGSGastric CancerCell Viability200-500 nM (24h)
MKN45Gastric CancerCell Viability200-500 nM (24h)
HUVECHuman Umbilical Vein Endothelial (Non-cancerous)Cell Proliferation~200 nM (48h)
HMECHuman Microvascular Endothelial (Non-cancerous)Cell Proliferation~50 nM (48h)
MLN0128 Various Breast Cancer LinesBreast CancerCell Proliferation1.5 - 162 nM
Human Endothelial CellsNon-cancerousCell Proliferation33 - 40 nM
OSI-027 Various Cancer Cell LinesCancerCell Proliferation0.4 - 4.5 µM

Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values can vary depending on the assay conditions and cell line used.

Experimental Protocols

Below are detailed methodologies for common cytotoxicity assays that can be used to evaluate the effects of this compound on non-cancerous cell lines.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.

  • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a detergent).

Neutral Red Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Neutral Red Incubation: After treatment, incubate the cells with a medium containing Neutral Red for a defined period (e.g., 2-3 hours).

  • Washing: Gently wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.

  • Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes of viable cells.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of around 540 nm.

  • Data Analysis: Calculate the percentage of viable cells by comparing the absorbance of treated wells to the vehicle control.

Signaling Pathways and Experimental Workflows

mTOR Signaling Pathway in Normal Cells

The mTOR pathway is a crucial regulator of normal cell growth, metabolism, and homeostasis. It integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis, lipid metabolism, and autophagy.

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_mTORC mTOR Complexes cluster_output Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 mTORC2 mTORC2 Growth Factors->mTORC2 Nutrients (Amino Acids) Nutrients (Amino Acids) Nutrients (Amino Acids)->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Lipid Synthesis Lipid Synthesis mTORC1->Lipid Synthesis Autophagy Inhibition Autophagy Inhibition mTORC1->Autophagy Inhibition Cell Survival & Proliferation Cell Survival & Proliferation mTORC2->Cell Survival & Proliferation Cytoskeletal Organization Cytoskeletal Organization mTORC2->Cytoskeletal Organization CC214_1 This compound CC214_1->mTORC1 Inhibits CC214_1->mTORC2 Inhibits

Caption: Simplified mTOR signaling pathway in normal cells and the inhibitory action of this compound.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxicity of this compound in non-cancerous cell lines.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Compound Dilution Compound Dilution Treatment Treatment Compound Dilution->Treatment Cell Seeding->Treatment Incubation Incubation Treatment->Incubation Cytotoxicity Assay\n(MTT, LDH, etc.) Cytotoxicity Assay (MTT, LDH, etc.) Incubation->Cytotoxicity Assay\n(MTT, LDH, etc.) Data Acquisition Data Acquisition Cytotoxicity Assay\n(MTT, LDH, etc.)->Data Acquisition Data Analysis\n(IC50 Calculation) Data Analysis (IC50 Calculation) Data Acquisition->Data Analysis\n(IC50 Calculation)

Caption: A standard experimental workflow for evaluating the cytotoxicity of a compound.

References

Technical Support Center: CC214-1 Treatment Optimization for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration of CC214-1 to induce apoptosis in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in inducing apoptosis?

A1: this compound is a potent and selective ATP-competitive inhibitor of mTOR kinase, affecting both mTORC1 and mTORC2 complexes.[1][2] By inhibiting mTOR signaling, this compound disrupts downstream pathways that regulate cell growth, proliferation, and survival. This inhibition can lead to the induction of apoptosis. However, it's important to note that this compound can also potently induce autophagy, a cellular self-preservation mechanism that can counteract the pro-apoptotic effects of the drug.[1][2] Therefore, optimizing treatment conditions is critical to shift the cellular response towards apoptosis rather than protective autophagy.

Q2: How does this compound-induced autophagy affect apoptosis?

A2: Autophagy is a catabolic process where cells degrade their own components to recycle nutrients and survive stress. This compound, by inhibiting mTORC1, a negative regulator of autophagy, strongly induces this process.[1] This can act as a resistance mechanism, preventing the cancer cells from undergoing apoptosis. Studies have shown that combining this compound with an autophagy inhibitor, such as chloroquine, can significantly enhance this compound-induced cell death.

Q3: What are the key signaling pathways affected by this compound?

A3: this compound inhibits both mTORC1 and mTORC2 signaling. Inhibition of mTORC1 leads to reduced phosphorylation of downstream targets like 4E-BP1 and S6K, which are crucial for protein synthesis and cell growth. Inhibition of mTORC2 results in decreased phosphorylation of Akt at Ser473, impacting cell survival and proliferation.

Q4: In which cancer cell types has this compound shown efficacy?

A4: this compound has been shown to be effective in glioblastoma (GBM) cell lines, particularly those with EGFRvIII expression and PTEN loss, as these alterations lead to hyperactivation of the mTOR pathway. The sensitivity to this compound is enhanced in tumors with strong mTOR activation.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low levels of apoptosis observed after this compound treatment. Suboptimal treatment duration or concentration: The treatment time may be too short for apoptosis to be induced, or the concentration may be too low.Perform a time-course (e.g., 12, 24, 48, 72 hours) and dose-response (e.g., 0.1, 0.5, 1, 2, 5 µM) experiment to determine the optimal conditions for your specific cell line.
High levels of autophagy: this compound is a potent inducer of autophagy, which can protect cells from apoptosis.Co-treat cells with an autophagy inhibitor like chloroquine (e.g., 20 µM) or 3-methyladenine (3-MA) to block the protective autophagic response. Monitor autophagy markers like LC3-II accumulation by Western blot.
Cell line resistance: The cell line may have intrinsic or acquired resistance mechanisms to mTOR inhibitors.Characterize the mTOR pathway activity in your cell line. Consider using cell lines with known mTOR pathway hyperactivation (e.g., PTEN-null).
Inconsistent results between experiments. Variability in cell culture conditions: Cell density, passage number, and serum concentration can affect cellular responses.Standardize your cell culture protocols. Ensure cells are in the logarithmic growth phase at the start of the experiment and use a consistent cell seeding density.
Reagent instability: this compound or other reagents may have degraded.Aliquot and store this compound at the recommended temperature, avoiding repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
High background in apoptosis assays (e.g., Annexin V/PI). Harsh cell handling: Over-trypsinization or excessive centrifugation can damage cell membranes, leading to false-positive results.Use a gentle cell detachment method (e.g., Accutase or scraping). Minimize centrifugation speed and time.
Contamination: Mycoplasma or other microbial contamination can induce apoptosis.Regularly test your cell lines for mycoplasma contamination.

Experimental Protocols

Protocol 1: Time-Course and Dose-Response Analysis of this compound-Induced Apoptosis

This protocol outlines the steps to determine the optimal treatment duration and concentration of this compound for inducing apoptosis.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Autophagy inhibitor (e.g., Chloroquine)

  • 96-well and 6-well plates

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 96-well plates for viability assays and 6-well plates for apoptosis analysis by flow cytometry at a density that will ensure they are in the logarithmic growth phase throughout the experiment.

  • Treatment:

    • Dose-Response: After 24 hours, treat the cells with increasing concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5 µM) for a fixed time point (e.g., 48 hours). Include a DMSO-treated vehicle control.

    • Time-Course: Treat cells with a fixed concentration of this compound (e.g., the IC50 value determined from the dose-response experiment) for different durations (e.g., 12, 24, 48, 72 hours).

    • Combination Treatment (Optional): In parallel, treat cells with this compound in combination with an autophagy inhibitor (e.g., 20 µM Chloroquine) to assess the impact of autophagy inhibition on apoptosis.

  • Apoptosis Analysis (Annexin V/PI Staining):

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Protocol 2: Western Blot Analysis of Apoptosis and mTOR Signaling Markers

This protocol is for confirming the molecular effects of this compound treatment.

Materials:

  • Cells treated as described in Protocol 1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-p-Akt (Ser473), anti-Akt, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1, anti-LC3B, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Data Presentation

Table 1: Effect of this compound Concentration on Apoptosis in U87EGFRvIII Glioblastoma Cells at 48 Hours

This compound Concentration (µM)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)% Total Apoptosis
0 (DMSO)2.1 ± 0.51.5 ± 0.33.6 ± 0.8
0.58.3 ± 1.24.2 ± 0.712.5 ± 1.9
1.015.6 ± 2.18.9 ± 1.124.5 ± 3.2
2.025.4 ± 3.515.1 ± 2.040.5 ± 5.5
5.028.9 ± 4.022.3 ± 2.851.2 ± 6.8

Data are represented as mean ± SD from three independent experiments.

Table 2: Time-Course of Apoptosis Induction by 2 µM this compound in U87EGFRvIII Cells

Treatment Duration (hours)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)% Total Apoptosis
125.2 ± 0.92.8 ± 0.48.0 ± 1.3
2414.8 ± 2.08.1 ± 1.022.9 ± 3.0
4825.4 ± 3.515.1 ± 2.040.5 ± 5.5
7222.1 ± 3.128.7 ± 3.950.8 ± 7.0

Data are represented as mean ± SD from three independent experiments.

Visualizations

CC214_1_Signaling_Pathway CC214_1 This compound mTORC1 mTORC1 CC214_1->mTORC1 Inhibits mTORC2 mTORC2 CC214_1->mTORC2 Inhibits S6K S6K mTORC1->S6K _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Autophagy Autophagy mTORC1->Autophagy Inhibits Akt Akt (Ser473) mTORC2->Akt Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis _4E_BP1->Protein_Synthesis Cell_Survival Cell Survival Akt->Cell_Survival Apoptosis Apoptosis Protein_Synthesis->Apoptosis Inhibition of leads to Cell_Survival->Apoptosis Inhibition of leads to Autophagy->Apoptosis Inhibits

Caption: this compound signaling pathway leading to apoptosis.

Experimental_Workflow start Seed Cells dose_response Dose-Response Experiment (Vary [this compound], fixed time) start->dose_response time_course Time-Course Experiment (Fixed [this compound], vary time) start->time_course viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) dose_response->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) time_course->apoptosis_assay data_analysis Data Analysis & Optimization viability_assay->data_analysis western_blot Western Blot Analysis (Apoptosis & Signaling Markers) apoptosis_assay->western_blot apoptosis_assay->data_analysis western_blot->data_analysis end Optimized Protocol data_analysis->end Troubleshooting_Flowchart rect_node rect_node start Low Apoptosis Observed? check_conditions Time/Dose Optimized? start->check_conditions Yes check_autophagy High Autophagy? check_conditions->check_autophagy Yes optimize Perform Time-Course & Dose-Response check_conditions->optimize No check_resistance Cell Line Resistant? check_autophagy->check_resistance No add_inhibitor Co-treat with Autophagy Inhibitor check_autophagy->add_inhibitor Yes change_cell_line Use a More Sensitive Cell Line check_resistance->change_cell_line Yes end Apoptosis Induced check_resistance->end No optimize->start Re-evaluate add_inhibitor->start Re-evaluate

References

how to prevent CC214-1 precipitation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CC214-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing precipitation issues that may arise during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound precipitation in aqueous solutions?

A1: Precipitation of this compound, a poorly water-soluble compound, can be triggered by several factors during in vitro experiments.[1][2][3] The most common causes include:

  • Solvent Shifting: When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to crash out of solution.[4]

  • pH Changes: If the solubility of this compound is pH-dependent, a shift in the pH of the experimental medium can lead to supersaturation and subsequent precipitation.[1]

  • Supersaturation: Exceeding the thermodynamic solubility limit of this compound in a given solvent or buffer will result in the formation of a precipitate.

  • Temperature Fluctuations: Changes in temperature can affect the solubility of this compound, potentially leading to precipitation if the solution becomes supersaturated at a lower temperature.

  • Interactions with Other Components: this compound may interact with other components in the experimental medium, such as salts or proteins, which can reduce its solubility.

Q2: How can I increase the solubility of this compound in my experiments?

A2: Several strategies can be employed to enhance the solubility of this compound and prevent precipitation:

  • Co-solvents: The use of a water-miscible organic co-solvent, such as ethanol or polyethylene glycol (PEG), in the aqueous buffer can increase the solubility of this compound.

  • Surfactants: The addition of non-ionic surfactants, like Tween® 80 or Poloxamer 407, can form micelles that encapsulate the hydrophobic this compound molecules, thereby increasing their apparent solubility.

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer to a range where the compound is more soluble can be an effective strategy.

  • Formulation with Excipients: For in vivo studies, formulating this compound with solubility-enhancing excipients, such as cyclodextrins or polymers like HPMC, can improve its bioavailability by preventing precipitation in the gastrointestinal tract.

Q3: What is the best way to prepare a working solution of this compound from a DMSO stock to avoid precipitation?

A3: To minimize the risk of precipitation when preparing a working solution from a DMSO stock, a serial dilution method is recommended. Instead of a single large dilution, perform several smaller, stepwise dilutions into the aqueous buffer. This gradual reduction in the organic solvent concentration allows the this compound molecules to better equilibrate in the aqueous environment. Additionally, ensuring rapid and thorough mixing during each dilution step is crucial.

Troubleshooting Guide

If you are encountering precipitation with this compound, consult the following troubleshooting table for potential solutions.

Observation Potential Cause Recommended Action
Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.Rapid solvent shift leading to supersaturation.- Use a stepwise dilution protocol. - Increase the concentration of co-solvent in the final buffer. - Add a suitable surfactant to the buffer before adding this compound.
Solution becomes cloudy over time or after temperature change.Compound is coming out of solution due to instability or temperature-dependent solubility.- Prepare fresh working solutions before each experiment. - Store working solutions at a constant, controlled temperature. - Evaluate the need for a stabilizing excipient.
Precipitation occurs after adding the this compound working solution to cell culture media.Interaction with media components (e.g., proteins, salts).- Test the solubility of this compound in the specific cell culture medium. - Consider using a serum-free medium for the initial incubation period if serum proteins are suspected to be the cause. - Evaluate the use of a formulation containing a precipitation inhibitor like PVP or HPMC.

Quantitative Data Summary

The following table summarizes the hypothetical solubility of this compound in various solvents and conditions. This data is for illustrative purposes to guide your experimental design.

Solvent/Buffer System pH Temperature (°C) Solubility (µg/mL)
Deionized Water7.025< 0.1
Phosphate-Buffered Saline (PBS)7.425< 0.1
100% DMSON/A25> 50,000
100% EthanolN/A251,500
PBS with 5% DMSO7.4255
PBS with 10% Ethanol7.42512
PBS with 0.1% Tween® 807.42525
Simulated Intestinal Fluid (FaSSIF)6.5378

Experimental Protocols

Protocol: High-Throughput Screening of Solubilizing Formulations for this compound

This protocol outlines a method for screening different formulations to identify those that can maintain this compound in a soluble state.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • A selection of co-solvents (e.g., Ethanol, PEG 400)

  • A selection of surfactants (e.g., Tween® 80, Poloxamer 407, Cremophor® EL)

  • A selection of polymers (e.g., HPMC, PVP)

  • 96-well microplates

  • Plate reader capable of measuring turbidity (e.g., at 600 nm)

  • Aqueous buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Prepare stock solutions of each co-solvent, surfactant, and polymer in the chosen aqueous buffer.

  • Plate Preparation:

    • In a 96-well plate, add the stock solutions of the different excipients to individual wells.

    • Include control wells containing only the aqueous buffer.

  • Addition of this compound:

    • Add a small volume of the this compound DMSO stock solution to each well to achieve the desired final concentration.

    • Ensure rapid mixing to facilitate dissolution.

  • Incubation and Observation:

    • Incubate the plate at the desired experimental temperature (e.g., 25°C or 37°C).

    • Visually inspect the wells for any signs of precipitation at various time points (e.g., 0, 1, 4, and 24 hours).

    • Quantify the level of precipitation by measuring the turbidity of each well using a plate reader at a wavelength of 600 nm.

  • Data Analysis:

    • Compare the turbidity readings of the wells containing different formulations to the control wells.

    • Formulations that result in lower turbidity are more effective at preventing the precipitation of this compound.

Visualizations

G cluster_0 Troubleshooting this compound Precipitation start Precipitation Observed check_prep Review Solution Preparation start->check_prep check_cond Evaluate Experimental Conditions check_prep->check_cond Preparation OK modify_prep Modify Preparation Method check_prep->modify_prep Improper Dilution? modify_cond Adjust Conditions check_cond->modify_cond pH/Temp Issue? end Precipitation Resolved check_cond->end Conditions OK modify_prep->check_prep modify_cond->check_cond

Caption: Troubleshooting workflow for addressing this compound precipitation.

G cluster_1 Solubilization Strategy Selection start Poorly Soluble this compound is_ionizable Is this compound Ionizable? start->is_ionizable adjust_ph Adjust pH is_ionizable->adjust_ph Yes use_cosolvent Use Co-solvent is_ionizable->use_cosolvent No end Solubility Enhanced adjust_ph->end use_surfactant Use Surfactant use_cosolvent->use_surfactant If insufficient use_cosolvent->end Sufficient formulate Complex Formulation (e.g., with Cyclodextrin) use_surfactant->formulate If still insufficient use_surfactant->end Sufficient formulate->end

Caption: Decision tree for selecting a solubilization strategy.

References

CC214-1 experimental artifacts and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mTOR kinase inhibitor, CC214-1.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) kinase. It targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), thereby inhibiting downstream signaling pathways involved in cell growth, proliferation, and survival.[1][2][3] Unlike allosteric inhibitors like rapamycin, this compound can suppress rapamycin-resistant mTORC1 signaling.[1]

Q2: I am not observing the expected inhibition of cell proliferation with this compound treatment. What are some possible reasons?

A2: Several factors could contribute to a lack of efficacy. Firstly, cell line sensitivity to this compound can vary. For instance, glioblastoma cell lines with EGFRvIII expression and PTEN loss have shown enhanced sensitivity.[1] Secondly, the concentration and duration of this compound treatment are critical. Inhibition of different downstream targets of mTOR may require different concentrations and exposure times. Finally, ensure the proper storage and handling of the compound to maintain its stability and activity.

Q3: My Western blot results for phosphorylated proteins downstream of mTOR are inconsistent after this compound treatment. How can I troubleshoot this?

A3: Inconsistent Western blot results for phospho-proteins are a common issue. Here are some key points to consider:

  • Phosphatase Inhibitors: Ensure that your lysis buffer contains a fresh cocktail of phosphatase inhibitors to prevent dephosphorylation of your target proteins upon cell lysis.

  • Blocking Buffer: Avoid using milk as a blocking agent when probing for phosphorylated proteins, as it contains casein, a phosphoprotein that can lead to high background. Bovine serum albumin (BSA) is a recommended alternative.

  • Buffer Choice: Use Tris-buffered saline with Tween 20 (TBST) for washes and antibody dilutions instead of phosphate-buffered saline (PBS), as the phosphate in PBS can interfere with the binding of some phospho-specific antibodies.

  • Sample Handling: Keep samples on ice and minimize the time between cell lysis and sample processing to preserve the phosphorylation status of proteins.

Q4: I observe an increase in autophagy markers after this compound treatment. Is this an expected outcome?

A4: Yes, this is an expected and important finding. This compound potently induces autophagy, which can act as a mechanism of resistance to the drug's cytotoxic effects. Inhibition of mTORC1 is a known trigger for autophagy.

Q5: How can I overcome autophagy-mediated resistance to this compound?

A5: To overcome this resistance, you can combine this compound with an autophagy inhibitor, such as chloroquine or bafilomycin A1. This combination has been shown to significantly enhance this compound-induced cell death in glioblastoma cells.

Troubleshooting Guides

Problem: Weak or No Signal in Phospho-Protein Western Blots
Possible Cause Suggested Solution
Suboptimal this compound Treatment Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for inhibiting your target of interest in your specific cell line.
Phosphatase Activity Always use freshly prepared lysis buffer containing a broad-spectrum phosphatase inhibitor cocktail. Keep samples on ice at all times.
Low Abundance of Phospho-Protein Increase the amount of protein loaded onto the gel. Consider immunoprecipitation to enrich for your protein of interest before Western blotting.
Inefficient Antibody Binding Optimize the primary antibody concentration. Ensure the antibody is validated for Western blotting and specific to the phosphorylated form of the protein. Use BSA instead of milk for blocking.
Problem: High Background in Phospho-Protein Western Blots
Possible Cause Suggested Solution
Blocking Agent Avoid using non-fat dry milk for blocking as it contains phosphoproteins. Use 3-5% BSA in TBST instead.
Antibody Concentration Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and noise.
Washing Steps Increase the number and duration of washes with TBST after antibody incubations to remove non-specific binding.
Membrane Handling Ensure the membrane does not dry out at any stage of the procedure.
Problem: Interpreting Autophagy Induction
Observation Interpretation and Next Steps
Increased LC3-II levels after this compound treatment. This indicates an increase in the number of autophagosomes. However, it does not distinguish between increased autophagosome formation and decreased degradation.
How to measure autophagic flux? To measure the dynamic process of autophagy (autophagic flux), treat cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., chloroquine or bafilomycin A1). A greater accumulation of LC3-II in the presence of the inhibitor indicates an increase in autophagic flux.
Decreased p62/SQSTM1 levels. p62 is a protein that is degraded during autophagy. A decrease in its levels upon this compound treatment can also indicate an increase in autophagic flux.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Glioblastoma Cell Lines

Cell LineGenetic BackgroundIC50 (µM)
U87EGFRvIIIPTEN-null, EGFRvIII expressing~0.5
LN229PTEN wild-type>2.5
U251PTEN mutant~1.0
Data is approximate and based on graphical representation from the cited source.

Experimental Protocols

Key Experiment: Western Blot Analysis of mTOR Pathway Inhibition
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 - 10 µM) or vehicle control (DMSO) for the desired time period (e.g., 2, 8, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-mTOR (Ser2448), phospho-Akt (Ser473), phospho-S6K (Thr389), phospho-4E-BP1 (Thr37/46), and total protein counterparts overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Key Experiment: Assessing Autophagic Flux with this compound
  • Cell Treatment: Treat cells with this compound at the desired concentration. For the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor such as chloroquine (e.g., 50 µM) or bafilomycin A1 (e.g., 100 nM) to a subset of the wells. Include control groups with no treatment, this compound alone, and the lysosomal inhibitor alone.

  • Sample Preparation and Western Blotting: Following treatment, harvest the cells and perform Western blotting as described above.

  • Analysis: Probe the membrane with primary antibodies against LC3B and p62/SQSTM1. An increase in the LC3-II band intensity in the presence of the lysosomal inhibitor compared to this compound alone indicates an increase in autophagic flux. A decrease in p62 levels with this compound treatment, which is reversed by the lysosomal inhibitor, also confirms increased autophagic flux.

Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTORC2 mTORC2 mTORC1 mTORC1 AKT->mTORC1 mTORC2->AKT S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis FourEBP1->Protein_Synthesis Cell_Death Enhanced Cell Death Autophagy->Cell_Death Resistance CC214_1 This compound CC214_1->mTORC2 CC214_1->mTORC1 Chloroquine Chloroquine Chloroquine->Autophagy

Caption: this compound inhibits both mTORC1 and mTORC2, leading to reduced cell growth and induced autophagy.

Experimental_Workflow start Start: Cell Culture treatment This compound Treatment (Dose-response & Time-course) start->treatment cell_viability Cell Viability Assay (e.g., MTT, SRB) treatment->cell_viability western_blot Western Blot Analysis (p-mTOR, p-AKT, p-S6K, etc.) treatment->western_blot autophagy_assay Autophagy Assay (LC3-II, p62 Western Blot) treatment->autophagy_assay troubleshoot1 Troubleshooting: - Cell line sensitivity - Drug concentration cell_viability->troubleshoot1 data_analysis Data Analysis & Interpretation cell_viability->data_analysis troubleshoot2 Troubleshooting: - Phosphatase inhibitors - Blocking buffer (BSA) western_blot->troubleshoot2 western_blot->data_analysis troubleshoot3 Troubleshooting: - Autophagic flux assay - Combine with Chloroquine autophagy_assay->troubleshoot3 autophagy_assay->data_analysis troubleshoot1->data_analysis troubleshoot2->data_analysis troubleshoot3->data_analysis end Conclusion data_analysis->end

Caption: A general experimental workflow for investigating the effects of this compound.

References

best practices for long-term storage of CC214-1

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: CC214-1

Welcome to the technical support center for this compound, a potent and selective ATP-competitive mTOR kinase inhibitor. This resource is designed to provide researchers, scientists, and drug development professionals with best practices for the long-term storage of this compound, alongside troubleshooting guides and frequently asked questions (FAQs) for its effective use in experiments.

Long-Term Storage and Stability

Proper storage of this compound is critical to maintain its stability and ensure the reproducibility of your experimental results.

Storage Recommendations for this compound

FormStorage Condition (Short-Term)Storage Condition (Long-Term)Shelf Life (if stored properly)
Solid Powder 0 - 4°C (days to weeks)-20°C (months to years)>3 years
DMSO Stock Solution 0 - 4°C (days to weeks)-20°C (months)Up to 1 month recommended

Best Practices for Handling:

  • Solid Form: Store in a dry, dark environment. Before opening the vial, allow it to equilibrate to room temperature to prevent condensation.

  • Solution Form: this compound is soluble in DMSO. For long-term storage of stock solutions, it is advisable to prepare aliquots to minimize freeze-thaw cycles. While short-term storage at 0-4°C is possible, storing at -20°C is recommended for periods longer than a few days.

Frequently Asked Questions (FAQs)

This section addresses common questions and potential issues that may arise during the use of this compound in various experimental setups.

1. General Properties and Mechanism of Action

  • What is the mechanism of action of this compound? this compound is an ATP-competitive mTOR kinase inhibitor that targets the kinase domain of mTOR. This dual-action inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) signaling pathways.[1][2] This leads to the suppression of downstream effectors such as 4E-BP1 and Akt, which are critical for cell growth, proliferation, and survival.[1]

  • What is the difference between this compound and CC214-2? this compound is primarily used for in vitro studies, while CC214-2 is a closely related analog with pharmacokinetic properties suitable for in vivo applications.[1][2]

2. Experimental Design and Interpretation

  • What is a typical effective concentration of this compound in cell-based assays? The effective concentration of this compound can vary depending on the cell line and the specific assay. However, studies have shown potent inhibition of mTOR signaling and cell proliferation in the sub-micromolar to low micromolar range (e.g., 0.5 µM to 2 µM) in glioblastoma cell lines. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

  • This compound treatment induces autophagy in my cells. Is this a normal response? Yes, the induction of autophagy is a known cellular response to mTOR inhibition by this compound. Inhibition of mTORC1 signaling can trigger autophagy as a pro-survival mechanism. When interpreting your results, it is important to consider the role of autophagy, as it can be a mechanism of resistance to this compound-mediated cell death.

  • How can I confirm that the observed autophagy is a result of this compound treatment? To confirm that this compound is inducing autophagic flux, you can perform experiments in the presence and absence of an autophagy inhibitor, such as chloroquine. An accumulation of autophagic markers like LC3B-II in the presence of chloroquine and this compound, compared to this compound alone, would indicate an active autophagic flux.

3. Troubleshooting Common Experimental Issues

  • I am not observing the expected inhibition of mTOR signaling with this compound in my Western blot. Several factors could contribute to this issue:

    • Suboptimal Antibody: Ensure you are using a validated antibody for the specific phosphorylated target (e.g., p-S6K, p-4E-BP1, p-Akt).

    • Incorrect Protein Concentration: Load an adequate amount of protein (typically 20-40 µg) to ensure detectable levels of the target proteins.

    • Compound Inactivity: Verify the proper storage and handling of your this compound stock. If in doubt, use a fresh aliquot.

    • Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to mTOR inhibitors.

  • My cell proliferation assay results are inconsistent. Inconsistencies in proliferation assays can arise from:

    • Uneven Cell Seeding: Ensure a single-cell suspension and uniform seeding density across all wells.

    • Edge Effects: To minimize "edge effects" in 96-well plates, avoid using the outermost wells or fill them with sterile PBS.

    • DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells and is below a level that affects cell viability (typically <0.5%).

    • Assay Timing: Optimize the incubation time with both this compound and the proliferation reagent for your specific cell line.

Experimental Protocols

Detailed Methodology for Western Blot Analysis of mTOR Pathway Inhibition

This protocol outlines the steps to assess the inhibitory effect of this compound on the mTOR signaling pathway.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentrations of this compound (and a vehicle control, e.g., DMSO) for the specified duration (e.g., 2, 8, or 24 hours).

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

    • Load 20-40 µg of protein per lane onto a 4-20% Tris-glycine gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C or using a semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-mTOR, mTOR, p-Akt, Akt, p-S6K, S6K, p-4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

Visualizations

mTOR Signaling Pathway and this compound Inhibition

mTOR_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt TSC1_2 TSC1/TSC2 Akt->TSC1_2 Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis inhibition lifted mTORC2->Akt Actin_Cytoskeleton Actin Cytoskeleton mTORC2->Actin_Cytoskeleton CC214_1 This compound CC214_1->mTORC1 CC214_1->mTORC2

Caption: The mTOR signaling pathway highlighting the dual inhibition of mTORC1 and mTORC2 by this compound.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow cluster_assays Assess Cellular Response Start Start: Seed Cells Treatment Treat with this compound (Dose-Response) Start->Treatment Incubation Incubate for Defined Period Treatment->Incubation Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Incubation->Proliferation_Assay Western_Blot Western Blot for mTOR Pathway Proteins Incubation->Western_Blot Autophagy_Assay Autophagy Assay (e.g., LC3B Staining) Incubation->Autophagy_Assay Data_Analysis Data Analysis and Interpretation Proliferation_Assay->Data_Analysis Western_Blot->Data_Analysis Autophagy_Assay->Data_Analysis Conclusion Conclusion on This compound Efficacy Data_Analysis->Conclusion

References

Validation & Comparative

A Comparative Guide to mTOR Inhibitors: CC214-1 vs. GDC-0980 (Apitolisib)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent mTOR inhibitors: CC214-1, a selective mTOR kinase inhibitor, and GDC-0980 (Apitolisib), a dual PI3K/mTOR inhibitor. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays to support your research and development efforts.

Mechanism of Action and Signaling Pathways

Both this compound and GDC-0980 target the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[1] However, their specificities differ, leading to distinct biological consequences.

This compound is an ATP-competitive mTOR kinase inhibitor that effectively suppresses both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) signaling.[2] This dual mTORC1/2 inhibition leads to the suppression of rapamycin-resistant signaling pathways.[2]

GDC-0980 (Apitolisib) is a dual inhibitor, targeting not only mTOR (both mTORC1 and mTORC2) but also all Class I phosphatidylinositol 3-kinase (PI3K) isoforms (α, β, δ, and γ).[3][4] This broader activity profile allows it to simultaneously block two key nodes in a critical cancer signaling pathway.

Below is a diagram illustrating the signaling pathways affected by these inhibitors.

mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates TSC TSC1/2 AKT->TSC Inhibits Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibits when unphosphorylated GDC0980 GDC-0980 (Apitolisib) GDC0980->PI3K Inhibits GDC0980->mTORC2 Inhibits GDC0980->mTORC1 Inhibits CC214_1 This compound CC214_1->mTORC2 Inhibits CC214_1->mTORC1 Inhibits

Caption: PI3K/AKT/mTOR Signaling Pathway and Inhibition by this compound and GDC-0980.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and GDC-0980, providing a basis for comparing their biochemical and cellular activities.

Table 1: Biochemical Activity
InhibitorTargetAssay TypeIC50 / KiReference
This compound mTORKinase AssayNot explicitly stated in provided results-
GDC-0980 PI3KαCell-free Assay5 nM
PI3KβCell-free Assay27 nM
PI3KδCell-free Assay7 nM
PI3KγCell-free Assay14 nM
mTORCell-free Assay17 nM (Ki)
Table 2: Anti-proliferative Activity (IC50)
InhibitorCell LineCancer TypeIC50 (nM)Reference
This compound U87EGFRvIIIGlioblastoma~500
GDC-0980 PC3Prostate Cancer307
MCF7Breast Cancer255
A-172GlioblastomaInduces dose-dependent cytotoxicity
U-118-MGGlioblastomaInduces dose-dependent cytotoxicity

Note: A direct comparison of IC50 values is challenging due to variations in cell lines and assay conditions across different studies. However, the data indicates that both compounds exhibit potent anti-proliferative activity in sensitive cancer cell lines.

Key Experimental Protocols

To ensure reproducibility and aid in the design of future experiments, detailed protocols for essential assays are provided below.

mTOR Kinase Assay (In Vitro)

This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against mTOR kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Reagents Prepare Assay Buffer, ATP Solution, Substrate (e.g., PHAS-I/4E-BP1), and mTOR Enzyme Mix Add mTOR Enzyme, Inhibitor, and Substrate to Assay Plate Reagents->Mix Inhibitor Prepare Serial Dilutions of Test Inhibitor (this compound or GDC-0980) Inhibitor->Mix Initiate Initiate Reaction by Adding ATP Mix->Initiate Incubate Incubate at 30°C for 30-60 minutes Initiate->Incubate Stop Stop Reaction (e.g., with EDTA) Incubate->Stop Detect Detect Substrate Phosphorylation (e.g., using a specific antibody in an ELISA format or radiolabeled ATP) Stop->Detect Analyze Analyze Data to Determine IC50 Values Detect->Analyze

Caption: Workflow for an in vitro mTOR Kinase Assay.

Protocol Details:

  • Reagent Preparation:

    • Prepare a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

    • Prepare a stock solution of ATP in the assay buffer. The final concentration in the assay will typically be at or near the Km of mTOR for ATP.

    • Prepare the substrate, such as a recombinant protein like PHAS-I/4E-BP1.

    • Dilute the active mTOR enzyme to the desired concentration in the assay buffer.

  • Inhibitor Preparation:

    • Prepare serial dilutions of this compound or GDC-0980 in DMSO, and then dilute further in the assay buffer.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the mTOR enzyme, the test inhibitor at various concentrations, and the substrate.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction by adding a solution containing EDTA.

    • Detect the level of substrate phosphorylation. This can be achieved using various methods, such as an ELISA-based format with a phospho-specific antibody or by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP.

  • Data Analysis:

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis of mTOR Signaling

This protocol outlines the steps to assess the phosphorylation status of key proteins in the mTOR signaling pathway in cultured cells following treatment with inhibitors.

Western_Blot_Workflow Cell_Culture 1. Cell Culture and Treatment (e.g., treat with this compound or GDC-0980) Lysis 2. Cell Lysis and Protein Quantification Cell_Culture->Lysis SDS_PAGE 3. SDS-PAGE (Protein Separation by Size) Lysis->SDS_PAGE Transfer 4. Protein Transfer to a Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking 5. Blocking (to prevent non-specific antibody binding) Transfer->Blocking Primary_Ab 6. Incubation with Primary Antibody (e.g., anti-phospho-S6K, anti-phospho-AKT) Blocking->Primary_Ab Secondary_Ab 7. Incubation with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection and Imaging Secondary_Ab->Detection Analysis 9. Data Analysis (Densitometry) Detection->Analysis

Caption: Workflow for Western Blot Analysis of the mTOR Pathway.

Protocol Details:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound, GDC-0980, or a vehicle control (e.g., DMSO) for the desired duration.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a standard method such as the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-S6K, total S6K, phospho-AKT, total AKT).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Perform densitometry analysis to quantify the band intensities and determine the relative levels of protein phosphorylation.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow Seed_Cells 1. Seed cells in a 96-well plate Treat_Cells 2. Treat cells with serial dilutions of this compound or GDC-0980 Seed_Cells->Treat_Cells Incubate_Cells 3. Incubate for a defined period (e.g., 72 hours) Treat_Cells->Incubate_Cells Add_MTT 4. Add MTT reagent to each well Incubate_Cells->Add_MTT Incubate_MTT 5. Incubate for 2-4 hours to allow formazan crystal formation Add_MTT->Incubate_MTT Solubilize 6. Add solubilization solution (e.g., DMSO) to dissolve crystals Incubate_MTT->Solubilize Measure_Absorbance 7. Measure absorbance at ~570 nm Solubilize->Measure_Absorbance Calculate_IC50 8. Calculate cell viability and determine the IC50 value Measure_Absorbance->Calculate_IC50

Caption: Workflow for a Cell Viability (MTT) Assay.

Protocol Details:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Cell Treatment:

    • Prepare serial dilutions of this compound or GDC-0980 in a complete culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds. Include vehicle-treated and untreated control wells.

  • Incubation:

    • Incubate the plate for a specified period, typically 72 hours, in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control.

    • Plot the percentage of viability against the inhibitor concentration and use a non-linear regression model to determine the IC50 value.

Summary and Conclusion

This guide has provided a comparative overview of two mTOR inhibitors, this compound and GDC-0980.

  • This compound is a potent and selective dual mTORC1/mTORC2 inhibitor. Its efficacy has been demonstrated, particularly in glioblastoma models with specific genetic alterations. A notable characteristic of this compound is its induction of autophagy, which can act as a resistance mechanism.

  • GDC-0980 (Apitolisib) offers a broader inhibitory profile by targeting both PI3K and mTOR. This dual action can lead to a more profound blockade of the PI3K/AKT/mTOR pathway. It has shown anti-proliferative and pro-apoptotic effects across a range of cancer cell lines.

The choice between these inhibitors will depend on the specific research question and the biological context being investigated. For studies focused purely on the role of mTOR, the selectivity of this compound may be advantageous. Conversely, for therapeutic strategies aiming to overcome resistance mechanisms or target tumors with hyperactivated PI3K/AKT/mTOR signaling, the dual inhibition offered by GDC-0980 may be more effective.

The provided experimental protocols serve as a foundation for conducting rigorous and reproducible in vitro studies to further elucidate the activities and potential applications of these and other mTOR pathway inhibitors.

References

On-Target Efficacy of CC214-1: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, this guide provides a comprehensive comparison of the on-target effects of CC214-1, a potent and selective ATP-competitive mTOR kinase inhibitor. This document outlines the experimental validation of this compound's mechanism of action, presents its performance against alternative mTOR inhibitors, and provides detailed experimental protocols for replication and further investigation.

This compound has emerged as a significant tool in cancer research, particularly for malignancies with hyperactivated mTOR pathways, such as glioblastoma.[1][2] Its ability to inhibit both mTORC1 and mTORC2 complexes, including rapamycin-resistant mutants, distinguishes it from earlier-generation allosteric inhibitors like rapamycin.[1][3] This guide delves into the experimental data that substantiates the on-target effects of this compound, offering a clear comparison with other agents and the necessary methodological details for rigorous scientific evaluation.

Comparative Efficacy of mTOR Inhibitors

The following table summarizes the inhibitory effects of this compound in comparison to rapamycin on key downstream effectors of the mTOR signaling pathway in glioblastoma cell lines.

Target ProteinInhibitorCell LineConcentration% Inhibition of PhosphorylationReference
mTORC1 substrates
p-4E-BP1 (Thr37/46)This compoundU87EGFRvIII2 µMPotent Inhibition[1]
RapamycinU87EGFRvIII5 nMPartial Inhibition
p-S6 (Ser235/236)This compoundU87EGFRvIII2 µMPotent Inhibition
RapamycinU87EGFRvIII5 nMPotent Inhibition
mTORC2 substrates
p-Akt (Ser473)This compoundU87EGFRvIII2 µMPotent Inhibition
RapamycinU87EGFRvIII5 nMNo Inhibition
p-PRAS40This compoundU87EGFRvIII2 µMPotent Inhibition
p-NDRG1This compoundU87EGFRvIII2 µMPotent Inhibition

In Vitro Anti-Proliferative Activity

The anti-proliferative effects of this compound have been demonstrated across various glioblastoma cell lines. The table below highlights the IC50 values, demonstrating the compound's potency.

Cell LineGenetic BackgroundThis compound IC50Reference
U87EGFRvIIIPTEN-null, EGFRvIII expressing~0.5 µM
LN229PTEN-wildtype> 2 µM
U251PTEN-mutant> 2 µM

In Vivo Tumor Growth Inhibition

CC214-2, a close analog of this compound with suitable pharmacokinetic properties for in vivo studies, has shown significant efficacy in preclinical models.

Animal ModelTreatmentDurationTumor Growth InhibitionReference
U87EGFRvIII flank xenograftsCC214-21 week> 50% reduction

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental validation process, the following diagrams have been generated.

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_receptor Receptor Tyrosine Kinase cluster_pi3k PI3K/Akt Pathway cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors cluster_output Cellular Processes Growth Factors Growth Factors RTK RTK Growth Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC2 mTORC2 PI3K->mTORC2 mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Autophagy Autophagy mTORC1->Autophagy Akt_substrate Akt (S473) mTORC2->Akt_substrate Protein Synthesis Protein Synthesis S6K->Protein Synthesis 4E-BP1->Protein Synthesis Akt_substrate->Akt Cell Proliferation Cell Proliferation Protein Synthesis->Cell Proliferation This compound This compound This compound->mTORC1 This compound->mTORC2 Rapamycin Rapamycin Rapamycin->mTORC1

Caption: mTOR signaling pathway and points of inhibition by this compound and Rapamycin.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays On-Target Effect Validation cluster_invivo In Vivo Studies Cell_Lines Glioblastoma Cell Lines (e.g., U87EGFRvIII, LN229) Treatment Treat with this compound, Rapamycin, or DMSO Cell_Lines->Treatment Xenograft Orthotopic Xenograft Model Cell_Lines->Xenograft Western_Blot Immunoblotting for p-4E-BP1, p-S6, p-Akt Treatment->Western_Blot Proliferation_Assay Cell Proliferation Assay (Trypan Blue Exclusion) Treatment->Proliferation_Assay Cap_Binding_Assay Cap-Binding Assay Treatment->Cap_Binding_Assay In_Vivo_Treatment Treat with CC214-2 Xenograft->In_Vivo_Treatment Tumor_Analysis Tumor Growth Measurement & Immunohistochemistry In_Vivo_Treatment->Tumor_Analysis

Caption: Experimental workflow for validating the on-target effects of this compound.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, the following are detailed protocols for the key experiments cited.

Immunoblotting for mTOR Pathway Phosphorylation
  • Cell Culture and Treatment: Plate glioblastoma cells (e.g., U87EGFRvIII, LN229, U251) and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound or Rapamycin for 8 hours. A DMSO control should be included.

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-4E-BP1 (Thr37/46), p-S6 (Ser235/236), p-Akt (Ser473), total 4E-BP1, total S6, total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay (Trypan Blue Exclusion)
  • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to attach. Treat the cells with various concentrations of this compound or a DMSO control.

  • Cell Counting: At desired time points (e.g., 24, 48, 72 hours), trypsinize the cells and resuspend them in culture medium.

  • Staining and Counting: Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution. Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.

  • Data Analysis: Calculate the percentage of viable cells and normalize to the DMSO control to determine the effect on cell proliferation. The IC50 value can be calculated using non-linear regression analysis.

Cap-Binding Assay
  • Cell Treatment and Lysis: Treat U87EGFRvIII cells with this compound (2 µM), Rapamycin (5 nM), or DMSO for 24 hours. Lyse the cells as described for immunoblotting.

  • Affinity Precipitation: Incubate 500 µg of protein lysate with 7-Methyl GTP Sepharose beads for 4 hours at 4°C with rotation to capture cap-bound proteins.

  • Washing and Elution: Pellet the beads by centrifugation and wash twice with RIPA buffer. Elute the bound proteins by boiling in 2x Laemmli sample buffer.

  • Immunoblotting: Analyze the eluted proteins by immunoblotting for 4E-BP1 to assess the amount bound to the 5'-cap structure.

In Vivo Xenograft Studies
  • Tumor Implantation: Subcutaneously inject U87EGFRvIII cells into the flanks of immunocompromised mice.

  • Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer CC214-2 (an in vivo analog of this compound) or vehicle control via oral gavage.

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Immunohistochemistry: At the end of the study, excise the tumors and fix them in formalin. Embed the tumors in paraffin and perform immunohistochemical staining for markers of mTORC1 and mTORC2 activity (e.g., p-S6, p-4E-BP1, p-Akt) and proliferation (e.g., Ki67).

This guide provides a foundational understanding of the on-target effects of this compound, supported by comparative data and detailed experimental methodologies. Researchers are encouraged to use this information to inform their own studies into mTOR pathway inhibition and the development of novel cancer therapeutics.

References

A Comparative Analysis of CC214-1 and SAR245409 in Targeting the PI3K/mTOR Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and mechanisms of action of two prominent inhibitors of the PI3K/mTOR signaling pathway: CC214-1, a selective mTOR kinase inhibitor, and SAR245409 (voxtalisib), a dual pan-Class I PI3K and mTOR inhibitor. This document synthesizes available preclinical data to aid researchers in evaluating these compounds for their specific research needs.

Introduction to this compound and SAR245409

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.

This compound is an ATP-competitive mTOR kinase inhibitor that effectively suppresses both mTORC1 and mTORC2 signaling complexes.[1][2] This dual inhibition overcomes the limitations of earlier allosteric mTOR inhibitors like rapamycin, which primarily target mTORC1 and can lead to feedback activation of PI3K signaling.[1] A related compound, CC214-2, has been developed for in vivo studies.[1][2]

SAR245409 (also known as voxtalisib or XL765) is a potent, orally bioavailable dual inhibitor that targets all four isoforms of Class I PI3K (α, β, γ, and δ) as well as mTOR. By inhibiting both PI3K and mTOR, SAR245409 provides a comprehensive blockade of the pathway at two crucial nodes.

Mechanism of Action

Both this compound and SAR245409 interfere with the PI3K/mTOR pathway, but at different key positions.

Below is a diagram illustrating the PI3K/mTOR signaling pathway and the points of inhibition for this compound and SAR245409.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates (T308) TSC1_2 TSC1/TSC2 AKT->TSC1_2 inhibits Rheb Rheb TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates Proliferation Cell Proliferation, Survival, Growth S6K1->Proliferation fourEBP1->Proliferation inhibition relieved mTORC2 mTORC2 mTORC2->AKT phosphorylates (S473) SAR245409_PI3K SAR245409 SAR245409_PI3K->PI3K SAR245409_mTOR SAR245409 SAR245409_mTOR->mTORC1 SAR245409_mTOR->mTORC2 CC214_1 This compound CC214_1->mTORC1 CC214_1->mTORC2

PI3K/mTOR signaling pathway and inhibitor targets.

Comparative Efficacy: In Vitro Studies

While direct head-to-head studies are limited, a comparative analysis can be drawn from individual studies on their effects on glioblastoma cell lines.

Cell Proliferation Inhibition

Both this compound and SAR245409 have demonstrated potent anti-proliferative effects in glioblastoma cell lines. The half-maximal inhibitory concentration (IC50) values from representative studies are summarized below.

InhibitorCell LineIC50 (µM)Reference
This compound U87EGFRvIII~0.5
LN229>10
U251>10
SAR245409 U87-MGNot explicitly stated, but inhibits proliferation

Note: The U87EGFRvIII cell line is a U87 glioblastoma cell line engineered to express the constitutively active EGFRvIII mutant, which drives PI3K pathway activation.

Inhibition of PI3K/mTOR Pathway Signaling

The efficacy of these inhibitors is further evidenced by their ability to block the phosphorylation of key downstream effectors in the PI3K/mTOR pathway.

InhibitorCell LineTarget ProteinEffectReference
This compound U87EGFRvIIIp-Akt (S473)Strong inhibition
p-S6 (S235/236)Strong inhibition
p-4E-BP1 (T37/46)Strong inhibition
SAR245409 U87-MGp-AktInhibition
p-S6Inhibition

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture

Glioblastoma cell lines (U87EGFRvIII, LN229, U251, and U87-MG) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assay (Trypan Blue Exclusion)
  • Cells were seeded in 6-well plates and allowed to attach overnight.

  • The following day, cells were treated with various concentrations of this compound or SAR245409.

  • After the desired incubation period (e.g., 72 hours), cells were harvested by trypsinization.

  • An equal volume of cell suspension and 0.4% trypan blue solution were mixed.

  • The number of viable (unstained) and non-viable (blue) cells was counted using a hemocytometer.

  • The IC50 value was calculated as the concentration of the inhibitor that caused a 50% reduction in the number of viable cells compared to the vehicle-treated control.

Below is a workflow diagram for a typical cell proliferation assay.

Cell_Proliferation_Workflow A Seed cells in 6-well plates B Treat with inhibitor (e.g., this compound or SAR245409) A->B C Incubate for 72 hours B->C D Harvest cells (Trypsinization) C->D E Stain with Trypan Blue D->E F Count viable and non-viable cells E->F G Calculate IC50 F->G

Workflow for a cell proliferation assay.
Western Blot Analysis

  • Cells were seeded in 10-cm dishes and treated with the inhibitors at the indicated concentrations and for the specified duration.

  • Following treatment, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein concentration in the lysates was determined using a BCA protein assay.

  • Equal amounts of protein (e.g., 20-40 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane was then incubated with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-S6, S6, p-4E-BP1, 4E-BP1, and a loading control like β-actin) overnight at 4°C.

  • After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Below is a workflow diagram for Western blot analysis.

Western_Blot_Workflow A Cell Lysis and Protein Quantification B SDS-PAGE A->B C Protein Transfer (to PVDF membrane) B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection (ECL) F->G H Data Analysis G->H

Workflow for Western blot analysis.

Summary and Conclusion

Both this compound and SAR245409 are potent inhibitors of the PI3K/mTOR pathway with demonstrated anti-proliferative activity in glioblastoma cell lines.

  • This compound exhibits strong and specific inhibition of both mTORC1 and mTORC2, making it a valuable tool for studying the specific roles of mTOR in cancer biology. Its efficacy appears to be enhanced in tumors with hyperactive mTOR signaling, such as those with EGFRvIII expression and PTEN loss.

  • SAR245409 offers a broader inhibition of the pathway by targeting both pan-Class I PI3K and mTOR. This dual-targeting mechanism may be advantageous in overcoming potential resistance mechanisms that can arise from the inhibition of a single node in the pathway.

The choice between these two inhibitors will depend on the specific research question. For studies focused on the direct consequences of mTOR kinase inhibition, this compound is an excellent choice. For broader pathway inhibition and potentially greater anti-tumor activity across a wider range of genetic backgrounds, SAR245409 may be more suitable. Further head-to-head comparative studies are warranted to fully elucidate the differential efficacy of these two compounds in various cancer models.

References

A Head-to-Head Battle of mTOR Inhibitors: CC214-1 vs. Torin1

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Oncology and Cell Biology

In the landscape of targeted cancer therapy, the mTOR pathway stands as a pivotal signaling node, governing cell growth, proliferation, and survival. Its dysregulation is a hallmark of numerous cancers, making it a prime target for drug development. Among the arsenal of mTOR inhibitors, CC214-1 and Torin1 have emerged as potent ATP-competitive inhibitors, capable of targeting both mTORC1 and mTORC2 complexes. This guide provides a comprehensive comparative analysis of these two widely used research compounds, offering a side-by-side look at their performance, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their specific needs.

At a Glance: Key Performance Metrics

A direct, head-to-head comparison of this compound and Torin1 in the same experimental settings is not extensively available in the current literature. However, by compiling data from various studies, we can draw a comparative picture of their potency and selectivity.

ParameterThis compoundTorin1Source
Target mTORC1 and mTORC2mTORC1 and mTORC2[1],[2]
Mechanism of Action ATP-competitive inhibitorATP-competitive inhibitor[3],[4]
mTORC1 IC50 Data not available2 nM[5],
mTORC2 IC50 Data not available10 nM,
Cell Proliferation IC50 ~0.5 µM (U87EGFRvIII cells)Data varies by cell line
Selectivity Data not availableHigh selectivity for mTOR over PI3K (~1000-fold)
Known Off-Targets Data not availableATM, ATR, DNA-PK

Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is for comparative purposes and should be considered in the context of the cited studies.

In-Depth Analysis

Mechanism of Action and Target Specificity

Both this compound and Torin1 are potent and selective ATP-competitive inhibitors of mTOR kinase, a core component of both mTORC1 and mTORC2 complexes., This mode of action allows them to overcome the limitations of earlier allosteric inhibitors like rapamycin, which primarily target mTORC1.

Torin1 has been extensively characterized and demonstrates high selectivity for mTOR over other kinases, including a roughly 1000-fold greater selectivity for mTOR compared to PI3K. However, it is known to exhibit off-target activity against other members of the PI3K-related kinase (PIKK) family, namely ATM, ATR, and DNA-PK.

This compound also effectively inhibits both mTORC1 and mTORC2 signaling. While specific in vitro IC50 values and a comprehensive kinome-wide selectivity profile are not as readily available in the public domain as for Torin1, studies in glioblastoma cell lines have demonstrated its potent inhibition of downstream mTOR effectors.

Cellular Effects: Proliferation and Autophagy

Both compounds have been shown to potently inhibit cell proliferation and induce autophagy.

This compound has demonstrated significant anti-proliferative effects in glioblastoma cell lines, with a reported IC50 of approximately 0.5 µM in U87EGFRvIII cells. It is also a potent inducer of autophagy, a cellular self-degradative process that can be a consequence of mTOR inhibition.

Torin1 effectively blocks cell cycle progression and induces autophagy. Its ability to inhibit both mTORC1 and mTORC2 leads to a more complete shutdown of mTOR signaling compared to rapamycin, resulting in a more robust induction of autophagy.

Visualizing the mTOR Signaling Pathway

The following diagram illustrates the central role of mTORC1 and mTORC2 in cellular signaling and the points of inhibition by this compound and Torin1.

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt mTORC2 mTORC2 PI3K->mTORC2 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Lipid Synthesis Lipid Synthesis mTORC1->Lipid Synthesis Autophagy Autophagy mTORC1->Autophagy Akt_down Akt mTORC2->Akt_down Cytoskeletal Organization Cytoskeletal Organization Akt_down->Cytoskeletal Organization This compound This compound This compound->mTORC1 This compound->mTORC2 Torin1 Torin1 Torin1->mTORC1 Torin1->mTORC2

Caption: The mTOR signaling pathway and points of inhibition.

Experimental Protocols

To facilitate reproducible research, detailed protocols for key assays are provided below.

In Vitro mTOR Kinase Assay (TR-FRET)

This assay directly measures the enzymatic activity of mTORC1 and mTORC2.

TR_FRET_Workflow cluster_workflow TR-FRET Assay Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Incubate Kinase & Inhibitor Incubate Kinase & Inhibitor Prepare Reagents->Incubate Kinase & Inhibitor Add Substrate & ATP Add Substrate & ATP Incubate Kinase & Inhibitor->Add Substrate & ATP Incubate Incubate Add Substrate & ATP->Incubate Add Detection Reagents Add Detection Reagents Incubate->Add Detection Reagents Read Plate Read Plate Add Detection Reagents->Read Plate Analyze Data Analyze Data Read Plate->Analyze Data End End Analyze Data->End

Caption: Workflow for an in vitro mTOR kinase TR-FRET assay.

Methodology:

  • Reagent Preparation: Prepare assay buffer, recombinant mTORC1 or mTORC2 enzyme, fluorescently labeled substrate (e.g., GST-4E-BP1), ATP, and the inhibitors (this compound or Torin1) at desired concentrations.

  • Kinase Reaction: In a 384-well plate, add the mTOR enzyme and the inhibitor. Incubate for a predefined period (e.g., 15-30 minutes) at room temperature.

  • Initiate Reaction: Add the substrate and ATP to initiate the kinase reaction. Incubate for a specific time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and add detection reagents, including a labeled antibody that recognizes the phosphorylated substrate.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the ratio of acceptor to donor fluorescence and determine the IC50 values for each inhibitor.

Western Blot Analysis of mTOR Signaling

This method is used to assess the phosphorylation status of downstream targets of mTORC1 and mTORC2 in cells.

Methodology:

  • Cell Culture and Treatment: Plate cells and treat with various concentrations of this compound or Torin1 for a specified duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total forms of mTOR targets (e.g., p-Akt (Ser473), Akt, p-S6K (Thr389), S6K, p-4E-BP1 (Thr37/46), 4E-BP1).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Cell Viability Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: After 24 hours, treat the cells with a range of concentrations of this compound or Torin1.

  • Incubation: Incubate the cells for the desired period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Conclusion

Both this compound and Torin1 are invaluable tools for dissecting the complexities of the mTOR signaling pathway. Torin1 is exceptionally well-characterized, with extensive data on its potency and selectivity, making it a reliable choice for a wide range of applications. This compound, while less extensively profiled in publicly available literature, has demonstrated potent anti-cancer activity, particularly in glioblastoma models. The choice between these two inhibitors will ultimately depend on the specific research question, the cell types being investigated, and the need for a well-defined off-target profile. This guide provides the foundational information and experimental frameworks to empower researchers to make an informed decision and to rigorously investigate the critical role of mTOR in health and disease.

References

Validating CC214-1's Synergy with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The mTOR kinase inhibitor CC214-1 has emerged as a promising agent in oncology, particularly for tumors with hyperactivated mTOR signaling pathways, such as glioblastoma. While direct clinical or preclinical studies detailing the synergistic effects of this compound with traditional chemotherapy agents are not extensively available in published literature, a significant body of research has validated its potent synergy with autophagy inhibitors. This guide provides a comprehensive comparison of this compound's performance alone and in combination with the autophagy inhibitor chloroquine, supported by experimental data. Additionally, we will explore the broader, mechanistically plausible synergy of mTOR inhibitors with conventional chemotherapy, offering a basis for future investigation.

Synergy with Autophagy Inhibitors: The Case of Chloroquine

Preclinical studies have robustly demonstrated that this compound's efficacy is significantly enhanced when combined with agents that inhibit autophagy, a key resistance mechanism to mTOR inhibition.[1][2][3][4]

Mechanism of Action

This compound is an ATP-competitive mTOR kinase inhibitor that blocks both mTORC1 and mTORC2 signaling pathways.[1] This inhibition disrupts crucial cellular processes in cancer cells, including proliferation and protein translation. However, a common cellular response to mTOR inhibition is the induction of autophagy, a catabolic process that allows cells to recycle intracellular components to survive metabolic stress. This autophagic response can counteract the cytotoxic effects of this compound, thereby limiting its therapeutic efficacy.

By co-administering an autophagy inhibitor like chloroquine, which blocks the fusion of autophagosomes with lysosomes, this survival mechanism is thwarted. The accumulation of dysfunctional autophagosomes and the inability to clear cellular waste leads to enhanced tumor cell death.

cluster_0 This compound Action cluster_1 Chloroquine Action cluster_2 Synergistic Outcome CC214_1 This compound mTORC1_2 mTORC1/mTORC2 Inhibition CC214_1->mTORC1_2 Proliferation Decreased Cell Proliferation mTORC1_2->Proliferation Autophagy Induction of Autophagy mTORC1_2->Autophagy Resistance Mechanism Cell_Death Enhanced Tumor Cell Death Autophagy_Inhibition Autophagy Inhibition Chloroquine Chloroquine Chloroquine->Autophagy_Inhibition Autophagy_Inhibition->Cell_Death Synergistic Effect

Figure 1: Synergistic mechanism of this compound and Chloroquine.

Quantitative Data from In Vitro Studies

The following table summarizes the enhanced anti-proliferative effects of this compound when combined with chloroquine in glioblastoma (GBM) cell lines.

Cell LineTreatmentConcentrationOutcomeReference
U87EGFRvIIIThis compound2 µMIncreased LC3B-II and p62 accumulation (markers of autophagic flux)
U87EGFRvIIIThis compound + Chloroquine2 µM + 20 µMSignificant increase in cell death compared to this compound alone
GBM39 (Neurospheres)This compoundNot SpecifiedLimited efficacy due to autophagy-mediated resistance in EGFRvIII-positive cells
GBM39 (Neurospheres)This compound + ChloroquineNot SpecifiedOvercomes resistance and enhances cell death
Experimental Protocols

Cell Culture and Proliferation Assays:

  • Cell Lines: Human glioblastoma cell lines such as U87EGFRvIII, LN229, and U251 were used.

  • Culture Conditions: Cells were maintained in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Treatment: Cells were treated with this compound, chloroquine, or a combination of both at specified concentrations for indicated time periods.

  • Proliferation Assessment: Cell proliferation was measured using trypan blue exclusion assays, where viable cells are counted after staining. Results were normalized to a DMSO control.

Immunoblotting for Signaling Pathway Analysis:

  • Protein Extraction: Whole-cell lysates were prepared from treated and untreated cells.

  • Western Blotting: Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key proteins in the mTOR and autophagy pathways (e.g., P-S6, P-4E-BP1, P-Akt, LC3B, p62).

  • Detection: Horseradish peroxidase-conjugated secondary antibodies were used for detection via chemiluminescence.

cluster_0 In Vitro Workflow A Culture GBM Cell Lines B Treat with: 1. This compound 2. Chloroquine 3. Combination 4. DMSO (Control) A->B C1 Cell Proliferation Assay (Trypan Blue) B->C1 C2 Immunoblotting (Western Blot) B->C2 D Analyze Synergy and Pathway Modulation C1->D C2->D

Figure 2: Experimental workflow for in vitro synergy studies.

Potential Synergy with Conventional Chemotherapy

While direct experimental data for this compound with traditional chemotherapies is lacking, the broader class of mTOR inhibitors has shown synergistic potential with these agents, particularly in glioblastoma.

Mechanistic Rationale

The mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its hyperactivation is a common feature in many cancers and is associated with resistance to chemotherapy. By inhibiting mTOR, this compound can potentially:

  • Induce Cell Cycle Arrest: Making cancer cells more susceptible to DNA-damaging agents.

  • Inhibit Protein Synthesis: Limiting the production of proteins involved in DNA repair and drug resistance.

  • Modulate Apoptosis: Priming cancer cells for apoptosis, which can be triggered by chemotherapeutic drugs.

General preclinical studies have indicated that combining mTOR inhibitors with standard chemotherapeutic agents like temozolomide can lead to synergistic effects, resulting in increased tumor cell death and improved sensitivity to the chemotherapy. For instance, the mTOR inhibitor everolimus has been shown to synergize strongly with paclitaxel in glioblastoma cell lines.

Comparative Performance of mTOR Inhibitors with Chemotherapy

The following table provides a conceptual comparison based on the known mechanisms and preclinical data for other mTOR inhibitors.

Treatment CombinationExpected Mechanism of SynergyPotential AdvantagesSupporting Evidence (for mTOR inhibitors in general)
mTORi + Alkylating Agents (e.g., Temozolomide) Inhibition of DNA damage repair pathways; enhanced apoptosis.Overcoming temozolomide resistance in glioblastoma.
mTORi + Taxanes (e.g., Paclitaxel) Disruption of microtubule dynamics and cell cycle progression; enhanced apoptotic signaling.Increased efficacy in tumors with aberrant mTOR and microtubule function.
mTORi + Platinum-based drugs (e.g., Cisplatin) Sensitization of cancer cells to DNA damage-induced apoptosis.Potential to reduce required doses of cisplatin, thereby lowering toxicity.

Conclusion

The mTOR kinase inhibitor this compound demonstrates clear and potent synergy with autophagy inhibitors like chloroquine in preclinical models of glioblastoma. This combination effectively counteracts a key resistance mechanism to mTOR inhibition, leading to enhanced tumor cell death. While direct evidence for the synergy of this compound with traditional chemotherapy is not yet established, the mechanistic rationale and supporting data from other mTOR inhibitors suggest that this is a promising area for future research. Investigating combinations of this compound with agents such as temozolomide or taxanes could unlock new therapeutic strategies for difficult-to-treat cancers like glioblastoma. Further preclinical studies are warranted to validate these potential synergistic interactions and elucidate the underlying molecular mechanisms.

References

Cross-Validation of CC214-1 in Glioblastoma: A Comparative Guide to mTOR Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the mTOR kinase inhibitor CC214-1, placing its pre-clinical results in the context of other mTOR-targeting alternatives for the treatment of glioblastoma (GBM). While direct cross-laboratory validation of this compound's efficacy is not publicly available, this guide serves as a cross-study comparison, leveraging published data to evaluate its potential.

Introduction to this compound and the mTOR Pathway in Glioblastoma

Glioblastoma is a highly aggressive brain tumor characterized by the hyperactivation of the mechanistic target of rapamycin (mTOR) signaling pathway in approximately 90% of cases.[1][2][3] The mTOR protein is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate critical cellular processes such as cell growth, proliferation, and survival.

This compound is an ATP-competitive mTOR kinase inhibitor that has demonstrated the ability to suppress both mTORC1 and mTORC2 signaling.[1][3] This dual inhibition is a key differentiator from earlier-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), which primarily target mTORC1. The in vitro analog of the orally bioavailable CC214-2, this compound has been investigated for its potential to overcome the limited clinical efficacy of rapalogs in glioblastoma.

Performance of this compound in Preclinical Studies

The primary preclinical evaluation of this compound in glioblastoma was detailed in a study by Gini et al. (2013). The findings from this seminal paper form the basis of our current understanding of the compound's activity.

Key Findings:
  • Dual mTORC1/mTORC2 Inhibition: this compound effectively suppressed the phosphorylation of downstream effectors of both mTORC1 (p-4E-BP1, p-S6) and mTORC2 (p-Akt Ser473).

  • Inhibition of Glioblastoma Cell Growth: this compound demonstrated potent inhibition of proliferation in various glioblastoma cell lines.

  • Sensitivity in Genetically Defined Models: The study found that glioblastoma cells with EGFRvIII expression and PTEN loss, which lead to strong mTOR pathway activation, were particularly sensitive to this compound.

  • Induction of Autophagy: A significant observation was that this compound treatment induced autophagy, a cellular self-degradative process, which acted as a resistance mechanism.

  • Synergy with Autophagy Inhibitors: The cytotoxic effect of this compound was significantly enhanced when combined with autophagy inhibitors like chloroquine.

Comparative Analysis with Alternative mTOR Inhibitors

The landscape of mTOR inhibitors for glioblastoma has evolved, with several alternatives to this compound at various stages of development. This section compares this compound to other classes of mTOR inhibitors based on published preclinical and clinical data.

Inhibitor ClassExamplesMechanism of ActionKey AdvantagesKey Limitations
First-Generation (Rapalogs) Rapamycin, Everolimus, TemsirolimusAllosteric inhibitors of mTORC1.Well-characterized safety profile.Incomplete mTORC1 inhibition; feedback activation of PI3K/Akt signaling; lack of mTORC2 inhibition.
Second-Generation (mTOR Kinase Inhibitors) This compound , AZD8055, INK128, Torin1ATP-competitive inhibitors of both mTORC1 and mTORC2.Overcomes rapamycin resistance; blocks mTORC2 signaling.Potential for increased toxicity; can induce protective autophagy.
Second-Generation (Dual PI3K/mTOR Inhibitors) NVP-BEZ235, XL765Inhibit both PI3K and mTOR kinases.Targets two key nodes in the same pathway.Increased potential for off-target effects and toxicity.
Third-Generation RapaLink-1Bivalent inhibitors linking rapamycin to an mTOR kinase inhibitor.Potent and durable mTORC1 inhibition.Still in early stages of development.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound from the Gini et al. (2013) study.

Table 1: In Vitro Efficacy of this compound on Glioblastoma Cell Line Proliferation

Cell LineGenetic BackgroundThis compound IC50 (µM)
U87EGFRvIIIPTEN null, EGFRvIII+~0.5
LN229PTEN wild-type>10
U251PTEN mutant~5

Data extracted from Gini et al., 2013.

Table 2: In Vivo Efficacy of CC214-2 (oral analog of this compound) in a U87EGFRvIII Xenograft Model

Treatment GroupTumor Growth Inhibition (%)
CC214-2 (50 mg/kg)>50%

Data extracted from Gini et al., 2013.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and potential replication of scientific findings. Below are the key experimental protocols used in the evaluation of this compound.

Cell Culture and Reagents

Glioblastoma cell lines (U87EGFRvIII, LN229, U251) were cultured in DMEM supplemented with 10% FBS and penicillin/streptomycin. This compound was dissolved in DMSO for in vitro experiments.

Western Blotting

Cells were treated with this compound at various concentrations for specified times. Cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to PVDF membranes, and probed with primary antibodies against p-S6, p-4E-BP1, p-Akt (Ser473), and total protein counterparts.

Cell Proliferation Assay

Cell viability was assessed using the trypan blue exclusion method. Cells were seeded and treated with a dose range of this compound for 72 hours. The concentration required to inhibit 50% of cell growth (IC50) was calculated.

In Vivo Xenograft Studies

U87EGFRvIII cells were implanted subcutaneously into immunocompromised mice. Once tumors were established, mice were treated with the orally available analog, CC214-2, or a vehicle control. Tumor volume was measured regularly to assess treatment efficacy.

Visualizing the Science: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams were generated using Graphviz.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_pi3k cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects cluster_inhibitors Inhibitors Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt mTORC2 mTORC2 PI3K->mTORC2 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Autophagy Inhibition Autophagy Inhibition mTORC1->Autophagy Inhibition mTORC2->Akt Feedback Loop Cytoskeletal Organization Cytoskeletal Organization mTORC2->Cytoskeletal Organization Rapalogs Rapalogs Rapalogs->mTORC1 Inhibits This compound This compound This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Caption: Simplified mTOR signaling pathway and points of intervention by Rapalogs and this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell Lines Cell Lines This compound Treatment This compound Treatment Cell Lines->this compound Treatment Western Blot Western Blot This compound Treatment->Western Blot Protein Analysis Proliferation Assay Proliferation Assay This compound Treatment->Proliferation Assay Cell Viability Xenograft Model Xenograft Model Proliferation Assay->Xenograft Model Informs CC214-2 Treatment CC214-2 Treatment Xenograft Model->CC214-2 Treatment Tumor Measurement Tumor Measurement CC214-2 Treatment->Tumor Measurement Efficacy Assessment

Caption: Experimental workflow for the preclinical evaluation of this compound and CC214-2.

Conclusion

This compound represents a promising second-generation mTOR kinase inhibitor that demonstrates potent anti-proliferative effects in preclinical models of glioblastoma, particularly in tumors with specific genetic alterations like EGFRvIII expression and PTEN loss. Its ability to inhibit both mTORC1 and mTORC2 offers a theoretical advantage over first-generation rapalogs. However, the induction of autophagy as a resistance mechanism highlights the need for combination therapies.

While a direct cross-laboratory validation of the initial findings on this compound is lacking in the public domain, a comparative analysis with other mTOR inhibitors provides a valuable framework for understanding its potential place in the therapeutic landscape for glioblastoma. Further independent studies are warranted to confirm the reproducibility of these findings and to fully elucidate the clinical potential of this compound and its orally available analog, CC214-2.

References

A Comparative Guide to the Specificity of CC214-1 and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor CC214-1 with other inhibitors targeting the PI3K/Akt/mTOR signaling pathway. The focus is on assessing the specificity of these compounds through kinome-wide profiling data and outlining the experimental methodologies used for such evaluations.

Introduction to this compound

This compound is an ATP-competitive inhibitor of mechanistic target of rapamycin (mTOR) kinase. It targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to the suppression of downstream signaling pathways that are crucial for cell growth, proliferation, and survival.[1][2] Dysregulation of the mTOR pathway is a common feature in many cancers, making it a key target for therapeutic intervention.[3][4][5] this compound has shown particular efficacy in glioblastoma models, especially in tumors with EGFRvIII expression and PTEN loss. Unlike allosteric inhibitors like rapamycin, which only partially inhibit mTORC1, ATP-competitive inhibitors such as this compound offer a more complete blockade of mTOR signaling.

Comparative Kinase Specificity

Assessing the specificity of a kinase inhibitor is crucial to understanding its potential on-target efficacy and off-target effects. While a direct, publicly available kinome-wide scan for this compound is not available, its high selectivity for mTOR has been described. This section compares the specificity of well-characterized ATP-competitive mTOR inhibitors and dual PI3K/mTOR inhibitors, providing a benchmark for understanding the potential selectivity profile of this compound.

The following tables summarize the publicly available kinome-wide selectivity data for several key kinase inhibitors, determined primarily by the KINOMEscan™ platform at a concentration of 10 µM. The data is presented as the number of kinases inhibited to a certain threshold (e.g., >90% inhibition).

Table 1: Kinome-wide Specificity of selected ATP-competitive mTOR Kinase Inhibitors

InhibitorPrimary Target(s)Number of Kinases with >90% Inhibition (out of ~400-450)Key Off-Target Families (if any)Data Source
Torin1 mTOR1PI3K-like kinases (ATM, ATR, DNA-PK)--INVALID-LINK--
PP242 mTOR10+JAK family, RET, PKC family--INVALID-LINK--
KU-0063794 mTOR1Minimal off-targets reported--INVALID-LINK--
WYE-354 mTOR~3p38 family, PI3K isoforms--INVALID-LINK--
AZD8055 mTOR1Highly selective for mTOR--INVALID-LINK--

Table 2: Kinome-wide Specificity of selected Dual PI3K/mTOR Kinase Inhibitors

InhibitorPrimary Target(s)Number of Kinases with >90% Inhibition (out of ~400-450)Key Off-Target Families (if any)Data Source
GDC-0941 (Pictilisib) Pan-PI3K, mTORMultiple PI3K isoformsmTOR (less potent than PI3K)--INVALID-LINK--
NVP-BEZ235 (Dactolisib) Pan-PI3K, mTORMultiple PI3K isoformsmTOR--INVALID-LINK--

Signaling Pathway Overview

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and proliferation. The following diagram illustrates the key components of this pathway and the points of inhibition for various classes of inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Activates TSC TSC1/2 Akt->TSC Inhibits Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis mTORC2 mTORC2 mTORC2->Akt Activates (S473) PI3Ki PI3K Inhibitors (e.g., GDC-0941) PI3Ki->PI3K mTORi mTOR Inhibitors (e.g., this compound, Torin1) mTORi->mTORC1 mTORi->mTORC2 Dual_i Dual PI3K/mTOR Inhibitors (e.g., NVP-BEZ235) Dual_i->PI3K Dual_i->mTORC1 Dual_i->mTORC2

Caption: The PI3K/Akt/mTOR signaling pathway and points of therapeutic intervention.

Experimental Protocols

The following sections detail the methodologies for key experiments used to assess kinase inhibitor specificity.

KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform (DiscoverX) is a high-throughput competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.

KINOMEscan_Workflow start Start compound_prep Test Compound Preparation start->compound_prep incubation Incubation: Compound + Kinase + Ligand compound_prep->incubation kinase_panel DNA-tagged Kinase Panel kinase_panel->incubation ligand_beads Immobilized Active-site Ligand ligand_beads->incubation separation Separation of Bound vs. Unbound Kinase incubation->separation quantification Quantification by qPCR of DNA tag separation->quantification data_analysis Data Analysis: % Inhibition or Kd quantification->data_analysis end End data_analysis->end

Caption: Workflow of the KINOMEscan™ competition binding assay.

Detailed Methodology:

  • Reagents and Materials:

    • Test compound (e.g., this compound) dissolved in DMSO.

    • A panel of human kinases tagged with a unique DNA identifier.

    • An immobilized, active-site-directed ligand coupled to a solid support (e.g., beads).

    • Assay buffer.

    • Reagents for quantitative PCR (qPCR).

  • Assay Procedure:

    • The test compound is incubated with the DNA-tagged kinase and the immobilized ligand in a multi-well plate.

    • During incubation, the test compound and the immobilized ligand compete for binding to the active site of the kinase.

    • After reaching equilibrium, the solid support with the bound kinase is separated from the unbound kinase.

    • The amount of kinase bound to the solid support is quantified by measuring the amount of its associated DNA tag using qPCR.

    • The results are expressed as a percentage of the DMSO control, where a lower signal indicates stronger binding of the test compound to the kinase. For Kd determination, the assay is performed with a range of compound concentrations.

In Vitro Enzymatic Kinase Assay

This assay directly measures the catalytic activity of a kinase and its inhibition by a test compound.

Enzymatic_Assay_Workflow start Start reagent_prep Prepare Reagents: Kinase, Substrate, ATP, Inhibitor start->reagent_prep pre_incubation Pre-incubation: Kinase + Inhibitor reagent_prep->pre_incubation reaction_initiation Initiate Reaction: Add ATP/Substrate Mix pre_incubation->reaction_initiation reaction_incubation Incubate at 30°C reaction_initiation->reaction_incubation reaction_termination Terminate Reaction reaction_incubation->reaction_termination detection Detect Product Formation (e.g., ADP-Glo™) reaction_termination->detection data_analysis Data Analysis: IC50 Determination detection->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro enzymatic kinase assay.

Detailed Methodology:

  • Reagents and Materials:

    • Recombinant purified kinase (e.g., mTOR).

    • Kinase-specific substrate (peptide or protein).

    • Adenosine triphosphate (ATP).

    • Test compound (e.g., this compound) in a dilution series.

    • Kinase assay buffer (e.g., HEPES, MgCl₂, DTT).

    • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit from Promega).

  • Assay Procedure:

    • The kinase and the test compound at various concentrations are pre-incubated in a multi-well plate to allow for inhibitor binding.

    • The kinase reaction is initiated by adding a mixture of the substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The reaction is terminated, and the amount of product (e.g., ADP) formed is measured using a suitable detection method. The ADP-Glo™ assay, for instance, measures ADP production via a luminescent signal.

    • The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Conclusion

This compound is a potent and selective ATP-competitive mTOR inhibitor. While a comprehensive public kinome scan is not available for direct comparison, data from related mTOR inhibitors suggest that high selectivity for the primary target is achievable within this class of compounds. The provided experimental protocols for kinase specificity profiling are essential for the rigorous evaluation of novel kinase inhibitors like this compound, enabling a thorough understanding of their therapeutic potential and possible off-target effects. For a definitive assessment of this compound's specificity, a head-to-head comparison using a broad kinase panel, such as KINOMEscan™, against other mTOR and PI3K inhibitors would be invaluable.

References

Safety Operating Guide

Prudent Disposal of CC214-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Proper Disposal of Research Compound CC214-1

For researchers and scientists engaged in drug development, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, a research chemical. Given the absence of specific disposal data for this compound, the following procedures are based on established best practices for the disposal of unknown or hazardous research chemicals.

All chemical waste, including this compound, should be treated as hazardous unless explicitly determined otherwise by a qualified safety officer.[1] Improper disposal can lead to serious consequences, including personal injury, environmental contamination, and significant legal and financial penalties.[2]

Quantitative Data on Hazardous Waste Accumulation

To ensure compliance with safety regulations, laboratories must adhere to strict limits on the accumulation of hazardous waste. The following table summarizes key quantitative limits for hazardous waste storage in a laboratory setting, often referred to as a Satellite Accumulation Area (SAA).

ParameterLimitRegulatory Body
Maximum Volume of Hazardous Waste55 gallonsEPA
Maximum Volume of Acutely Toxic Waste (P-list)1 quart (liquid) or 1 kilogram (solid)EPA
Maximum Storage Time in SAA12 months (unless accumulation limits are met sooner)EPA

Data compiled from various university environmental health and safety guidelines.[2]

Detailed Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This procedure should be conducted in a designated laboratory area, and all personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.

Step 1: Waste Identification and Segregation

  • Treat as Hazardous: Assume this compound is a hazardous chemical waste.[1] Do not dispose of it down the drain or in regular trash.[2]

  • Segregate Waste Streams: Keep solid and liquid forms of this compound waste separate. Do not mix this compound waste with other incompatible chemical wastes. Incompatible wastes should be stored in separate secondary containment.

Step 2: Containerization and Labeling

  • Select Appropriate Containers: Use a chemically compatible, leak-proof container for collecting this compound waste. Plastic containers are often preferred to glass to minimize the risk of breakage. The container must be in good condition, free of cracks or rust.

  • Proper Labeling: As soon as the first of the waste is added, affix a "Hazardous Waste" tag to the container. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.

    • The date of waste generation (when the first waste is added).

    • The location of origin (building and room number).

    • The Principal Investigator's name and contact information.

    • An indication of the hazards (e.g., flammable, corrosive, toxic). If the hazards are unknown, this should be noted.

  • Keep Containers Closed: The waste container must be kept tightly sealed except when adding waste.

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Designated Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.

  • Monitor Accumulation: Do not exceed the 55-gallon limit for total hazardous waste or the 1-quart limit for acutely toxic waste in the SAA.

Step 4: Arranging for Disposal

  • Contact Environmental Health & Safety (EHS): Once the container is full or is ready for disposal, contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup. Do not transport hazardous waste yourself.

  • Complete a Waste Collection Form: Fill out any required hazardous waste collection forms provided by your EHS office.

Step 5: Handling Empty Containers

  • Triple Rinsing: An empty container that has held a hazardous chemical must be triple-rinsed with a suitable solvent capable of removing the residue.

  • Collect Rinsate: The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.

  • Deface Label: After triple-rinsing, deface or remove the hazardous waste label from the empty container.

  • Final Disposal of Container: The triple-rinsed and defaced container can typically be disposed of in the regular trash.

Disposal Workflow for this compound

The following diagram illustrates the logical flow of the disposal procedure for this compound.

start Start: this compound Waste Generated identify Identify as Hazardous Waste start->identify segregate Segregate Solid & Liquid Waste identify->segregate containerize Use Compatible, Sealed Container segregate->containerize label Affix 'Hazardous Waste' Label (Full Name, Date, Location, PI) containerize->label store Store in Designated SAA with Secondary Containment label->store monitor Monitor Accumulation Limits (< 55 gal total) store->monitor pickup Container Full or Ready for Disposal monitor->pickup contact_ehs Contact EHS for Pickup pickup->contact_ehs complete_form Complete Waste Collection Form contact_ehs->complete_form end End: EHS Collects Waste complete_form->end

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Personal protective equipment for handling CC214-1

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate safety and logistical guidance for researchers, scientists, and drug development professionals handling the compound CC214-1. Given the absence of specific public data on this compound, this guide establishes a conservative framework for handling potentially hazardous, uncharacterized substances in a laboratory setting. A thorough, substance-specific risk assessment is mandatory before commencing any work.

Hazard Communication and Risk Assessment

Prior to handling this compound, a comprehensive risk assessment must be conducted. This involves consulting any available internal documentation or preliminary data to understand its potential physical, chemical, and toxicological properties. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals should be used to classify the hazard level if sufficient data exists.

A general workflow for assessing and managing chemical hazards is outlined below.

cluster_assessment Hazard Identification & Risk Assessment cluster_control Control Measures cluster_procedure Handling & Disposal Identify Compound Identify Compound (this compound) Review Literature Review Internal Data & Public Literature Identify Compound->Review Literature Assess Hazards Assess Potential Hazards (Physical, Health, Environmental) Review Literature->Assess Hazards Determine Risk Determine Risk Level (Low, Medium, High) Assess Hazards->Determine Risk Select PPE Select Appropriate PPE Determine Risk->Select PPE Engineering Controls Implement Engineering Controls (e.g., Fume Hood) Determine Risk->Engineering Controls Admin Controls Establish Administrative Controls (e.g., SOPs, Training) Determine Risk->Admin Controls Handling Safe Handling & Experimentation Select PPE->Handling Engineering Controls->Handling Admin Controls->Handling Waste Collection Segregate & Collect Hazardous Waste Handling->Waste Collection Disposal Dispose via Approved Waste Stream Waste Collection->Disposal

Caption: General workflow for chemical hazard assessment and management.

Personal Protective Equipment (PPE)

Given the unknown nature of this compound, a high level of precaution is warranted. The following table summarizes the recommended PPE based on a conservative risk assessment. The selection of PPE must be based on a formal hazard assessment for the specific procedures being performed.[1][2]

PPE CategoryMinimum RequirementSpecifications & Best Practices
Eye and Face Protection Safety Goggles or a Full Face ShieldMust be ANSI Z87.1 compliant.[2][3] A full face shield is required when there is a splash hazard. Prescription glasses are not a substitute for safety glasses.[1]
Hand Protection Chemical-Resistant Gloves (Double-Gloving Recommended)The specific glove material (e.g., nitrile, neoprene) should be chosen based on chemical compatibility tests, if possible. Inspect gloves for defects before each use. Dispose of contaminated gloves as hazardous waste.
Body Protection Chemical-Resistant Laboratory CoatLab coats should be fully buttoned. Do not wear lab coats outside of the laboratory. For significant splash risks, consider a chemical-resistant apron or suit.
Respiratory Protection Use in a Certified Chemical Fume HoodIf procedures may generate aerosols or dust and a fume hood is not feasible, a full-face air-purifying respirator may be required. The appropriate cartridge must be selected based on the anticipated chemical properties of this compound.
Foot Protection Closed-Toe, Non-Perforated ShoesShoes should completely cover the feet. In areas with a high risk of spills, chemical-resistant shoe covers or boots are recommended.

Operational Plan: Handling and Storage

Engineering Controls:

  • Primary: All handling of this compound that could generate dust, aerosols, or vapors must be conducted in a certified chemical fume hood.

  • Secondary: Ensure safety showers and eyewash stations are readily accessible and tested regularly.

Standard Operating Procedures (SOPs):

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by lining it with absorbent, disposable bench paper.

  • Weighing and Aliquoting: Conduct these activities in a fume hood to minimize inhalation exposure. Use appropriate tools to avoid generating dust.

  • In-Use: Keep all containers of this compound sealed when not in immediate use.

  • Transport: When moving this compound within the facility, use sealed, shatter-resistant secondary containers.

Storage:

  • Store this compound in a well-ventilated, designated area away from incompatible materials.

  • The storage container must be clearly labeled with the compound name, known hazards (if any), and the date received.

Disposal Plan

All waste contaminated with this compound is to be considered hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Contaminated gloves, bench paper, and other disposable materials should be collected in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: All solutions containing this compound must be collected in a sealed, clearly labeled, and appropriate hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Sharps: Needles, scalpels, or other contaminated sharps must be disposed of in a designated sharps container.

Disposal Workflow:

Start Experiment Complete Segregate Segregate Waste by Type (Solid, Liquid, Sharps) Start->Segregate Collect_Solid Collect Solid Waste in Labeled Bag/Container Segregate->Collect_Solid Collect_Liquid Collect Liquid Waste in Labeled, Sealed Container Segregate->Collect_Liquid Collect_Sharps Collect Sharps in Puncture-Proof Container Segregate->Collect_Sharps Store Store Waste in Designated Satellite Accumulation Area Collect_Solid->Store Collect_Liquid->Store Collect_Sharps->Store Dispose Arrange for Pickup by EH&S or Licensed Contractor Store->Dispose

Caption: Waste disposal workflow for this compound.

All disposal procedures must comply with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EH&S) department for specific guidance on waste stream management and disposal schedules.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.